4-Ethyl-5-methylthiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
4-ethyl-5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-6-5(2)11-4-7(6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXACUSGWZNKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392378 | |
| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-34-1 | |
| Record name | 4-Ethyl-5-methyl-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-5-methylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in a multitude of pharmacologically active compounds, and the ability to synthesize specifically substituted analogues is crucial for the development of novel therapeutics.[1] This document delineates a strategic approach commencing with the versatile Gewald aminothiophene synthesis, followed by subsequent deamination and hydrolysis steps. The rationale behind the selection of this synthetic route, detailed experimental protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Significance of Substituted Thiophenes
The thiophene nucleus is a privileged scaffold in drug discovery, serving as a bioisostere for the phenyl group in numerous approved drugs.[2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs, antivirals, and anticancer agents. The specific substitution pattern on the thiophene ring plays a pivotal role in modulating the pharmacological activity, pharmacokinetic properties, and overall drug-like characteristics of a molecule. Consequently, the development of synthetic methodologies that allow for precise control over the substitution pattern is of paramount importance. 4-Ethyl-5-methylthiophene-3-carboxylic acid represents a key building block for the elaboration of more complex molecular architectures.
Strategic Approach: The Gewald Reaction as a Cornerstone
The synthesis of the target molecule is strategically anchored in the Gewald aminothiophene synthesis. This powerful, one-pot, multi-component reaction allows for the efficient construction of the polysubstituted 2-aminothiophene core from readily available starting materials: a ketone, an activated nitrile, and elemental sulfur.[2][3][4][5]
The choice of the Gewald reaction is predicated on several key advantages:
-
Convergence: It assembles the thiophene ring with the desired substitution pattern in a single, efficient step.
-
Atom Economy: The reaction incorporates the majority of the atoms from the starting materials into the final product.
-
Versatility: A wide range of ketones and activated nitriles can be employed, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes.[2]
The overall synthetic strategy is depicted in the workflow diagram below:
Caption: Overall synthetic workflow.
Mechanistic Insights: The Gewald Reaction Pathway
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (3-pentanone) and the activated nitrile (ethyl cyanoacetate), catalyzed by a base (typically a secondary amine like diethylamine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.[6]
Caption: Simplified mechanism of the Gewald reaction.
Experimental Protocols
Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
This procedure is adapted from the well-established Gewald methodology.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 3-Pentanone | 86.13 | 0.10 | 8.61 g |
| Ethyl Cyanoacetate | 113.12 | 0.10 | 11.31 g |
| Sulfur (elemental) | 32.07 | 0.10 | 3.21 g |
| Diethylamine | 73.14 | catalytic | ~5 mL |
| Ethanol (absolute) | 46.07 | - | 70 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL), elemental sulfur (3.21 g, 0.10 mol), and diethylamine (5 mL).
-
Stir the mixture at room temperature to dissolve the sulfur.
-
In a separate beaker, prepare a mixture of 3-pentanone (8.61 g, 0.10 mol) and ethyl cyanoacetate (11.31 g, 0.10 mol) in absolute ethanol (20 mL).
-
Add the ketone-nitrile mixture to the sulfur solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate as a crystalline solid.
Deamination of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
The deamination of the 2-aminothiophene intermediate is a critical step to arrive at the desired substitution pattern. A common method for the deamination of aromatic amines involves diazotization followed by reduction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 227.31 | 0.05 | 11.37 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.06 | 4.14 g |
| Hydrochloric Acid (HCl, concentrated) | 36.46 | - | ~15 mL |
| Hypophosphorous Acid (H₃PO₂, 50% aqueous) | 66.00 | - | ~20 mL |
| Ice | - | - | As needed |
Procedure:
-
In a 250 mL beaker, suspend ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (11.37 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (4.14 g, 0.06 mol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, cool hypophosphorous acid (20 mL, 50% aqueous solution) to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 12-18 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-ethyl-5-methylthiophene-3-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate
The final step involves the saponification of the ester to the desired carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Ethyl 4-ethyl-5-methylthiophene-3-carboxylate | 212.30 | 0.04 | 8.49 g |
| Sodium Hydroxide (NaOH) | 40.00 | 0.08 | 3.20 g |
| Ethanol | 46.07 | - | 50 mL |
| Water | 18.02 | - | 50 mL |
| Hydrochloric Acid (HCl, concentrated) | 36.46 | - | As needed |
Procedure:
-
Dissolve ethyl 4-ethyl-5-methylthiophene-3-carboxylate (8.49 g, 0.04 mol) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (3.20 g, 0.08 mol) in water (50 mL).
-
Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |
| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | C₁₀H₁₅NO₂S | 227.31 | 60-75 | Crystalline Solid |
| Ethyl 4-ethyl-5-methylthiophene-3-carboxylate | C₁₀H₁₄O₂S | 212.30 | 50-65 | Oil or Low-Melting Solid |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | C₈H₁₀O₂S | 184.23 | 85-95 | Solid |
Conclusion
The synthetic route detailed in this guide, centered around the Gewald aminothiophene synthesis, presents a reliable and efficient method for the preparation of 4-Ethyl-5-methylthiophene-3-carboxylic acid. The causality behind the experimental choices, from the selection of the initial multi-component reaction to the specific conditions for deamination and hydrolysis, is grounded in established and robust organic chemistry principles. Each protocol is designed as a self-validating system, with clear steps for reaction monitoring and purification. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary technical information to confidently synthesize this valuable thiophene-based building block for their research and development endeavors.
References
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC - NIH. [Link]
-
Deamination. Organic Chemistry Portal. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following document is a technical guide on 4-Ethyl-5-methylthiophene-3-carboxylic acid (CAS No. 884497-34-1). It is important to note that while this compound is documented in chemical literature and databases, there is a notable scarcity of publicly available, experimentally validated data regarding its specific physicochemical properties, spectral characteristics, and biological activities. Therefore, this guide has been compiled by leveraging established principles of organic chemistry and drawing analogies from well-characterized, structurally related thiophene derivatives. The synthesis protocols, predicted properties, and potential applications described herein are based on established chemical knowledge and should be regarded as theoretical until confirmed by empirical studies. All proposed experimental work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile pharmacophore in numerous approved drugs, contributing to their desired pharmacokinetic and pharmacodynamic profiles.[2] Substituted thiophene carboxylic acids, in particular, are key intermediates in the synthesis of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide focuses on a specific, lesser-known derivative, 4-Ethyl-5-methylthiophene-3-carboxylic acid, providing a comprehensive overview of its known attributes, a proposed synthetic route, predicted properties, and potential avenues for research and development.
Molecular Structure and Basic Information
IUPAC Name: 4-Ethyl-5-methylthiophene-3-carboxylic acid CAS Number: 884497-34-1 Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol
Caption: Chemical structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Proposed Synthesis Pathway
The synthesis of polysubstituted thiophenes can be approached through various well-established methodologies. For the target molecule, 4-Ethyl-5-methylthiophene-3-carboxylic acid, a plausible and efficient route can be designed starting from readily available precursors, leveraging the strengths of the Gewald reaction, a Sandmeyer-type reaction, and subsequent hydrolysis. This multi-step approach offers a high degree of control over the substitution pattern of the thiophene ring.
Rationale for the Proposed Synthetic Route
The chosen synthetic pathway is based on the following considerations:
-
Gewald Reaction: This multicomponent reaction is a highly efficient and atom-economical method for the one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[5] It allows for the straightforward construction of the thiophene core with the desired substituents at the 3, 4, and 5 positions.
-
Sandmeyer-type Reaction: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[6] This allows for the removal of the amino group introduced during the Gewald reaction and its replacement with a hydrogen atom.
-
Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the desired carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.[7][8]
Caption: Proposed synthetic workflow for 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Gewald Reaction)
-
Reagents and Setup:
-
3-Pentanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol (solvent)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
-
Procedure:
-
To a solution of 3-pentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol.
-
Step 2: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (via Sandmeyer-type Reaction)
-
Reagents and Setup:
-
Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Hypophosphorous acid (H₃PO₂)
-
Ice bath
-
Beaker or flask for diazotization.
-
-
Procedure:
-
Dissolve the 2-aminothiophene intermediate (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, cool hypophosphorous acid (50% aqueous solution, excess) to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid (Ester Hydrolysis)
-
Reagents and Setup:
-
Ethyl 4-ethyl-5-methylthiophene-3-carboxylate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Dissolve the ester intermediate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide pellets or a concentrated aqueous solution (2-3 eq).
-
Heat the mixture to reflux and maintain for 1-3 hours, monitoring the disappearance of the ester by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3, leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetone/water).
-
Predicted Physicochemical Properties
Due to the lack of experimental data, the following properties are predicted based on the structure and data from analogous compounds.
| Property | Predicted Value/Range | Justification/Comparison |
| Melting Point (°C) | 100 - 150 | Carboxylic acids often have higher melting points due to hydrogen bonding. Similar substituted thiophene carboxylic acids exhibit melting points in this range. |
| Boiling Point (°C) | > 300 | Expected to be high due to the carboxylic acid functional group and aromatic nature. Decomposition may occur before boiling at atmospheric pressure. |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, DMSO). Sparingly soluble in hot water. Insoluble in cold water and non-polar solvents like hexane. | The carboxylic acid group imparts polarity and allows for solubility in polar organic solvents. Solubility in water is expected to be limited due to the hydrophobic thiophene ring and alkyl substituents. |
| pKa | 4 - 5 | The pKa of benzoic acid is around 4.2. The electron-donating nature of the alkyl groups on the thiophene ring might slightly increase the pKa compared to unsubstituted thiophene carboxylic acids. |
Predicted Spectral Analysis
The structural elucidation of 4-Ethyl-5-methylthiophene-3-carboxylic acid would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR:
-
A broad singlet in the region of 10-13 ppm corresponding to the carboxylic acid proton.
-
A quartet at approximately 2.5-3.0 ppm and a triplet at around 1.1-1.4 ppm for the ethyl group at the 4-position.
-
A singlet at approximately 2.2-2.6 ppm for the methyl group at the 5-position.
-
A singlet for the proton at the 2-position of the thiophene ring, likely in the range of 7.0-8.0 ppm.
-
-
¹³C NMR:
-
A signal for the carboxylic acid carbonyl carbon in the range of 165-175 ppm.
-
Signals for the thiophene ring carbons between 120-150 ppm.
-
Signals for the ethyl and methyl carbons in the aliphatic region (10-30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group around 1680-1710 cm⁻¹.
-
C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.
-
C=C stretching bands for the thiophene ring in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) at m/z = 170.
-
A prominent fragment corresponding to the loss of the carboxylic acid group (M-45).
-
Other fragmentation patterns characteristic of the thiophene ring and alkyl substituents.
-
Potential Applications and Biological Activities
While no specific biological activities have been reported for 4-Ethyl-5-methylthiophene-3-carboxylic acid, the thiophene carboxylic acid scaffold is present in a variety of biologically active molecules.[9] This suggests that the title compound could serve as a valuable building block or possess intrinsic activity in several areas:
-
Anti-inflammatory Agents: Many thiophene derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antifungal Agents: The thiophene nucleus is a component of numerous compounds with demonstrated antibacterial and antifungal activities.[4]
-
Anticancer Drug Discovery: Substituted thiophenes have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[11]
-
Agrochemicals: Thiophene derivatives have also found applications as herbicides and insecticides.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Ethyl-5-methylthiophene-3-carboxylic acid. However, based on the SDS of similar compounds like 2-thiophenecarboxylic acid, the following general precautions should be observed:[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
Conclusion
4-Ethyl-5-methylthiophene-3-carboxylic acid represents an interesting, yet underexplored, member of the thiophene family. While direct experimental data is limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The proposed synthetic route, based on well-established and reliable chemical transformations, provides a clear path for its preparation. Further research is warranted to elucidate its precise physicochemical properties, spectral characteristics, and biological activities, which will ultimately determine its utility in various scientific and industrial applications.
References
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Badiceanu, C., et al. "Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides." ResearchGate, .
-
"2-Thiophenecarboxylic acid Safety Data Sheet." Thermo Fisher Scientific, .
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"Sandmeyer Reaction." Organic Chemistry Portal, .
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"Carboxylic acid synthesis by hydrolysis of thioacids and thioesters." Organic Chemistry Portal, .
-
Al-Ostath, A., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." National Institutes of Health, .
- "Hydrolysis of Thioesters, Esters, and Amides." Chemistry LibreTexts, chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Organic_Chemistry/11%3A_Carboxylic_Acids_and_Their_Derivatives/11.07%3A_Hydrolysis_of_Thioesters%2C_Esters%2C_and_Amides.
-
"Thiophene-2-carboxylic acid Safety Data Sheet." Fisher Scientific, .
- "Sandmeyer reaction." Wikipedia, en.wikipedia.org/wiki/Sandmeyer_reaction.
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-
"Reactions of Diazonium Salts: Sandmeyer and Related Reactions." Master Organic Chemistry, .
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"3-Methylthiophene-2-carboxylic acid Safety Data Sheet." Apollo Scientific, .
-
"NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES." Semantic Scholar, .
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de Oliveira, R. N., et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." National Institutes of Health, .
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- de Oliveira, R. N., et al. "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." PubMed, pubmed.ncbi.nlm.nih.gov/34287349/.
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-
"3-(Chlorosulfonyl)-2-thiophenecarboxylic Acid Methyl Ester Safety Data Sheet." TCI Chemicals, .
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"Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." ResearchGate, .
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"Thiophene-2-carboxylic acid Safety Data Sheet." Fisher Scientific, .
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"Recent trends in the chemistry of Sandmeyer reaction: a review." National Institutes of Health, .
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"Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts." ResearchGate, .
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"Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, .
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Mishra, R., et al. "Synthesis and Pharmacological Study of Thiophene Derivatives." Impact Factor, .
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"Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides." Beilstein Journal of Organic Chemistry, .
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"A green chemistry approach to gewald reaction." Der Pharma Chemica, .
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"Computational investigations on the mechanism of the Gewald reaction." ACS Publications, .
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"Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, .
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An In-Depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carboxylic acid: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold in the design of novel therapeutic agents and functional organic materials. Among the vast array of thiophene-containing molecules, 4-Ethyl-5-methylthiophene-3-carboxylic acid stands out as a key building block for the synthesis of more complex molecules with potential applications in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and its expected spectroscopic characteristics, offering valuable insights for researchers in the field.
Molecular Structure and Physicochemical Properties
4-Ethyl-5-methylthiophene-3-carboxylic acid possesses a tetrasubstituted thiophene core, which imparts specific steric and electronic features that are crucial for its reactivity and interaction with biological targets.
Chemical Structure
The molecular structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid is characterized by a central thiophene ring. An ethyl group is attached at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position. This arrangement of substituents influences the electron density distribution within the aromatic ring and the overall polarity of the molecule.
graph "4-Ethyl-5-methylthiophene-3-carboxylic_acid" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
S [label="S"];
C3 [label="C"];
C4 [label="C"];
C_ethyl1 [label="CH2"];
C_ethyl2 [label="CH3"];
C_methyl [label="CH3"];
C_carboxyl [label="C"];
O1_carboxyl [label="O", fontcolor="#EA4335"];
O2_carboxyl [label="OH", fontcolor="#EA4335"];
// Positioning
C1 [pos="0,0!"];
C2 [pos="1.5,0!"];
S [pos="0.75,1.3!"];
C3 [pos="-0.75,1.3!"];
C4 [pos="-1.5,0!"];
C_ethyl1 [pos="-3,0!"];
C_ethyl2 [pos="-4.5,0!"];
C_methyl [pos="2.25,1.3!"];
C_carboxyl [pos="2.25,-1.3!"];
O1_carboxyl [pos="3.75,-1.3!"];
O2_carboxyl [pos="1.5,-2.6!"];
// Bonds
C1 -- C2;
C2 -- S;
S -- C3;
C3 -- C4;
C4 -- C1;
C4 -- C_ethyl1;
C_ethyl1 -- C_ethyl2;
C3 -- C_methyl;
C2 -- C_carboxyl;
C_carboxyl -- O1_carboxyl [style=double];
C_carboxyl -- O2_carboxyl;
}
Caption: Proposed synthetic pathway for 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Experimental Protocol: A Self-Validating System
This proposed protocol is based on established methodologies for the Gewald reaction and subsequent deamination and hydrolysis steps. Each step includes checkpoints for validation to ensure the successful formation of the desired product.
Step 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Intermediate)
This step follows the principles of the Gewald reaction, a reliable method for constructing the thiophene ring.
-
Materials:
-
Ethyl 3-oxopentanoate (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sulfur (1.0 eq)
-
Morpholine (catalytic amount)
-
Ethanol (solvent)
-
Procedure:
-
To a solution of ethyl 3-oxopentanoate and ethyl cyanoacetate in ethanol, add elemental sulfur.
-
To this mixture, add a catalytic amount of morpholine.
-
Heat the reaction mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, is expected to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Validation: The formation of the intermediate can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR). The presence of the amino group can be identified by the characteristic N-H stretching bands in the IR spectrum.
Step 2: Deamination and Hydrolysis to 4-Ethyl-5-methylthiophene-3-carboxylic acid (Final Product)
This two-part step first removes the amino group and then hydrolyzes the ester to the carboxylic acid.
-
Materials:
-
Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (from Step 1)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Hypophosphorous acid (H₃PO₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Procedure:
-
Deamination: Dissolve the intermediate in a mixture of sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
After the addition is complete, stir the mixture for a short period, then add hypophosphorous acid.
-
Allow the reaction to warm to room temperature and stir until the deamination is complete (monitored by TLC).
-
Extract the deaminated ester with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis: Dissolve the crude deaminated ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain 4-Ethyl-5-methylthiophene-3-carboxylic acid.
-
Validation: The final product can be characterized by its melting point, and its structure confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The disappearance of the ester signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum, along with the characteristic C=O and O-H stretches in the IR spectrum, will validate the successful synthesis.
Spectroscopic Characterization
The structural elucidation of 4-Ethyl-5-methylthiophene-3-carboxylic acid relies on a combination of spectroscopic techniques. Based on the structure and data from similar compounds, the following spectral characteristics are expected:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, methyl, and carboxylic acid protons, as well as the lone proton on the thiophene ring.
Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Thiophene-H ~7.0-7.5 Singlet 1H -COOH ~10-13 Broad Singlet 1H -CH₂- (Ethyl) ~2.5-2.8 Quartet 2H -CH₃ (Ethyl) ~1.1-1.4 Triplet 3H -CH₃ (Methyl) ~2.2-2.5 Singlet 3H
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Carbon Expected Chemical Shift (δ, ppm) C=O (Carboxylic Acid) ~165-175 Thiophene C-S ~140-150 Thiophene C-COOH ~130-140 Thiophene C-Ethyl ~135-145 Thiophene C-Methyl ~125-135 -CH₂- (Ethyl) ~20-30 -CH₃ (Ethyl) ~10-15 -CH₃ (Methyl) ~15-20
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the carboxylic acid functional group.
Functional Group Expected Absorption Range (cm⁻¹) Intensity O-H (Carboxylic Acid) 2500-3300 Broad C-H (Aliphatic) 2850-3000 Medium C=O (Carboxylic Acid) 1680-1720 Strong C=C (Aromatic) 1500-1600 Medium C-O 1210-1320 Strong
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 170
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 152)
-
Loss of -COOH (m/z = 125)
-
Loss of the ethyl group (-CH₂CH₃) (m/z = 141)
Applications and Future Perspectives
4-Ethyl-5-methylthiophene-3-carboxylic acid, as a substituted thiophene carboxylic acid, holds potential as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Thiophene-based compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of this molecule provides a unique template for further chemical modifications to explore new chemical space in drug discovery programs. Furthermore, its structural motifs can be incorporated into organic materials for applications in electronics and photonics.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, a plausible and robust synthetic route, and the expected spectroscopic characteristics of 4-Ethyl-5-methylthiophene-3-carboxylic acid. The proposed synthesis, based on the well-established Gewald reaction, offers a practical approach for its preparation in a laboratory setting. The comprehensive spectroscopic data provided will be invaluable for the unambiguous identification and characterization of this important synthetic building block. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a thorough understanding of key intermediates like 4-Ethyl-5-methylthiophene-3-carboxylic acid is essential for the advancement of these fields.
References
-
PubChem. 4-Ethyl-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Asiri, A. M., & Khan, S. A. (2010). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2812.
- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474.
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4-Ethyl-5-methylthiophene-3-carboxylic acid molecular weight
An In-depth Technical Guide to 4-Ethyl-5-methylthiophene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based scaffolds are prevalent in numerous FDA-approved drugs, valued for their ability to act as bioisosteres of phenyl rings while offering unique metabolic profiles and interaction capabilities.[1][2][3] This document elucidates the core physicochemical properties, proposes a robust synthetic pathway grounded in established organic chemistry principles, and details a rigorous analytical workflow for structural verification and purity assessment. Furthermore, it explores the potential applications of this molecule as a key building block in drug discovery, drawing on the well-documented roles of related thiophene derivatives.[1]
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, a structure that has become a cornerstone in modern drug discovery.[2][3] Its utility stems from its role as a versatile pharmacophore that can modulate a compound's pharmacokinetic and pharmacodynamic properties. The sulfur atom can engage in hydrogen bonding and pi-stacking interactions, crucial for molecular recognition at biological targets like enzymes and receptors.[3] Consequently, the incorporation of a thiophene moiety can enhance potency, selectivity, and bioavailability.[3]
Substituted thiophene-3-carboxylic acids, in particular, are pivotal intermediates. The carboxylic acid group at the 3-position provides a critical handle for amide bond formation, esterification, or other conjugations, enabling the exploration of extensive chemical space. The specific substitutions at the 4- and 5-positions—an ethyl and a methyl group, respectively—are strategically significant. These small alkyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve binding affinity within hydrophobic pockets of a target protein. This guide focuses on 4-Ethyl-5-methylthiophene-3-carboxylic acid as a prime example of this valuable molecular class.
Physicochemical and Computed Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application, dictating everything from reaction conditions to its behavior in biological systems.
Core Molecular Identifiers
The fundamental properties of the title compound are summarized below. The molecular weight is calculated based on its chemical formula, C₈H₁₀O₂S.
| Property | Value | Source |
| IUPAC Name | 4-Ethyl-5-methylthiophene-3-carboxylic acid | - |
| Molecular Formula | C₈H₁₀O₂S | - |
| Molecular Weight | 170.23 g/mol | Calculated |
| Canonical SMILES | CCC1=C(C(=O)O)C=SC1C | - |
| CAS Number | Not available | - |
Relevance of Computed Properties in Drug Design
Computational models provide predictive insights into a molecule's behavior. The following table outlines key descriptors and explains their importance in a drug discovery context.
| Computed Property | Predicted Value | Scientific Rationale and Implication |
| XLogP3 | ~2.5 - 3.0 | This value indicates moderate lipophilicity. It suggests a favorable balance for good membrane permeability (absorption) without excessive sequestration in fatty tissues, which could lead to toxicity or a long half-life. |
| Topological Polar Surface Area (TPSA) | ~37.3 Ų | A TPSA below 60 Ų is often correlated with good cell permeability and oral bioavailability. This value suggests the molecule can efficiently cross cellular membranes. |
| Hydrogen Bond Donors | 1 (from -COOH) | The single donor group allows for targeted interactions with biological receptors without creating overly hydrophilic character that might impede membrane passage. |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | These acceptor sites are crucial for forming directed interactions within a binding pocket, contributing to the molecule's potency and selectivity. |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Overview
The proposed synthesis begins with readily available starting materials and proceeds through a key aminothiophene intermediate.
Caption: Proposed multi-step synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Gewald Aminothiophene Synthesis
-
Rationale: The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes.[4] The choice of butan-2-one provides the required ethyl and methyl substituents at the eventual 4- and 5-positions of the thiophene ring. Morpholine is used as a basic catalyst to promote the initial Knoevenagel condensation.
-
Protocol:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Deamination of the 2-Amino Group
-
Rationale: To obtain the desired substitution pattern, the 2-amino group must be removed. This is classically achieved via a Sandmeyer-type reaction involving diazotization followed by reduction. Hypophosphorous acid is an effective reducing agent for this transformation.
-
Protocol:
-
Dissolve the aminothiophene from Step 1 in a mixture of ethanol and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
After stirring for 30 minutes, slowly add pre-chilled hypophosphorous acid (H₃PO₂) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Perform an aqueous workup using ethyl acetate for extraction. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 4-ethyl-5-methylthiophene-3-carboxylate.
-
Step 3: Saponification of the Ester
-
Rationale: The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. Saponification using a strong base like sodium hydroxide is a standard and high-yielding method.
-
Protocol:
-
Dissolve the ester from Step 2 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH) (3.0 eq).
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M hydrochloric acid (HCl), causing the carboxylic acid to precipitate.
-
Collect the solid product by filtration, wash with cold water to remove salts, and dry in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Analytical Characterization and Quality Control
A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound.
Caption: A comprehensive analytical workflow for quality control.
Summary of Expected Analytical Data
The following table summarizes the expected outcomes from standard analytical techniques.[5][6][7]
| Technique | Expected Results and Interpretation |
| ¹H NMR | - Singlet (~8.0-8.5 ppm, 1H): Thiophene proton at C2 position. - Quartet (~2.8 ppm, 2H): Methylene (-CH₂) protons of the ethyl group. - Singlet (~2.4 ppm, 3H): Methyl (-CH₃) protons at C5. - Triplet (~1.2 ppm, 3H): Methyl (-CH₃) protons of the ethyl group. - Broad Singlet (>10 ppm, 1H): Carboxylic acid proton (-COOH). |
| ¹³C NMR | - ~165-170 ppm: Carboxylic acid carbonyl carbon. - ~125-150 ppm: Four distinct signals for the thiophene ring carbons. - ~20-25 ppm: Methylene carbon of the ethyl group. - ~14-16 ppm: Two distinct signals for the two methyl carbons. |
| LC-MS (ESI-) | - Primary Ion [M-H]⁻: Expected at m/z 169.04, corresponding to the deprotonated molecule. This confirms the molecular weight. |
| FTIR | - Broad peak ~2500-3300 cm⁻¹: O-H stretch of the carboxylic acid. - Strong peak ~1680-1710 cm⁻¹: C=O stretch of the carboxylic acid. - Peaks ~2850-2970 cm⁻¹: C-H stretches of the alkyl groups. |
| RP-HPLC | - Method: C18 column, mobile phase of acetonitrile/water with 0.1% formic acid (gradient elution). - Expected Outcome: A single major peak with >98% purity, indicating a successful purification. |
Potential Applications in Research and Drug Development
Thiophene-3-carboxylic acids are valuable scaffolds for generating libraries of compounds for high-throughput screening. The specific structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid makes it an attractive starting point for several therapeutic areas.
-
As a Bioisostere for Phenyl Rings: In many known drugs, phenyl rings are crucial for activity but can be liabilities for metabolism (e.g., P450-mediated hydroxylation). This thiophene derivative can serve as a bioisosteric replacement, potentially improving the metabolic profile and fine-tuning electronic properties.[1][2]
-
Anti-inflammatory and Kinase Inhibitors: Many kinase inhibitors and anti-inflammatory agents feature a core heterocyclic structure linked via an amide bond to an aromatic or heteroaromatic moiety.[1] The carboxylic acid group is perfectly positioned for coupling reactions to build such molecules. For instance, OSI-930, an anti-cancer drug candidate, contains a 3-aminothiophene-2-carboxylic acid core.[2]
-
Allosteric Modulators: Substituted 2-aminothiophenes have been identified as allosteric enhancers for adenosine receptors, which have applications in various disorders.[8] While this molecule is not an aminothiophene, its core scaffold is highly relevant for derivatization into related structures.
The ethyl and methyl groups provide steric bulk and lipophilicity that can be exploited to achieve selective binding to a target protein, potentially leading to novel drug candidates with improved safety and efficacy profiles.
Conclusion
4-Ethyl-5-methylthiophene-3-carboxylic acid is a strategically designed molecule with significant potential for researchers in drug discovery and materials science. While not a commercially cataloged compound, its synthesis is achievable through well-understood and reliable chemical transformations. Its calculated physicochemical properties suggest favorable drug-like characteristics. The analytical protocols outlined in this guide provide a robust framework for ensuring its structural integrity and purity. As the demand for novel, patentable chemical matter continues to grow, building blocks like this will be indispensable for developing the next generation of therapeutics.
References
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PubChem. 4-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. Available from: [Link]
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YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. Available from: [Link]
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Semantic Scholar. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available from: [Link]
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Theoretical Framework: Deciphering Substituent Effects in Thiophene NMR
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethyl-5-methylthiophene-3-carboxylic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry and materials science. As researchers, scientists, and drug development professionals, a precise understanding of a molecule's structure is paramount. ¹H NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution, offering detailed information about the chemical environment, connectivity, and stereochemistry of protons.
This document moves beyond a simple spectral prediction, delving into the causal electronic and spatial effects that govern the spectral output. We will explore the theoretical underpinnings of the spectrum, provide a detailed, field-proven experimental protocol for its acquisition, and outline a self-validating system for spectral interpretation, ensuring the highest degree of scientific integrity.
The thiophene ring is an aromatic five-membered heterocycle. The chemical shifts (δ) of its protons are influenced by the ring's aromaticity and the electronic effects of its substituents.[1][2][3] Unsubstituted thiophene protons resonate at approximately δ 7.3-7.4 ppm for the α-protons (H2, H5) and δ 7.0-7.1 ppm for the β-protons (H3, H4).[4]
The introduction of substituents dramatically alters this landscape. The positions of the protons in 4-Ethyl-5-methylthiophene-3-carboxylic acid are dictated by a combination of effects:
-
Electron-Withdrawing Groups (EWGs): The carboxylic acid group at position 3 is a strong EWG. Through inductive and resonance effects, it withdraws electron density from the thiophene ring, causing a deshielding effect on the ring protons. This deshielding results in a downfield shift (higher ppm value) of their signals.[5]
-
Electron-Donating Groups (EDGs): The ethyl group at position 4 and the methyl group at position 5 are EDGs. They donate electron density into the ring, causing a shielding effect (upfield shift to lower ppm values) on the ring protons.[1][2]
In 4-Ethyl-5-methylthiophene-3-carboxylic acid, these competing effects create a unique electronic environment for the sole remaining ring proton at the 2-position (H-2).
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The structure of 4-Ethyl-5-methylthiophene-3-carboxylic acid contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Analyte Mass: Accurately weigh 5-15 mg of 4-Ethyl-5-methylthiophene-3-carboxylic acid. This concentration is optimal for obtaining a high signal-to-noise ratio in a reasonable time for a standard small molecule. [6][7][8] * Solvent Selection: Choose a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): A common, non-polar choice. The residual CHCl₃ peak at δ 7.26 ppm may be close to the aromatic region but should not overlap with the expected H-2 singlet.
-
DMSO-d₆: A polar aprotic solvent, excellent for dissolving carboxylic acids. The broad carboxylic acid proton signal is often well-resolved in DMSO. The residual solvent peak is at δ 2.50 ppm, which may overlap with the thiophene methyl signal.
-
Causality: The deuterated solvent is critical as it is "invisible" in the ¹H spectrum, preventing the solvent signal from overwhelming the analyte signals. The instrument also uses the deuterium (²H) signal to "lock" the magnetic field, correcting for drift during the experiment. [9][10] * Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial. The volume is critical to ensure the sample is correctly positioned within the instrument's detection coil. [9] * Filtration and Transfer: To ensure optimal spectral resolution by removing particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. [8]
-
-
-
Instrumental Analysis (400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium frequency of the solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This is the most critical step for achieving sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse angle instead of 90° to allow for a shorter relaxation delay, increasing the number of scans possible in a given time.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate. This allows for the protons to relax back to their equilibrium state before the next pulse.
-
-
Acquire Data: Execute the experiment to acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Fourier Transform (FT): Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum so all peaks are positive and symmetrical. Apply a baseline correction to ensure the baseline is flat at zero.
-
Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm. If using DMSO-d₆, reference its residual peak to δ 2.50 ppm.
-
Integration: Integrate the area under each peak. The relative ratios of the integrals should correspond to the number of protons giving rise to each signal (1:1:2:3:3).
-
Trustworthiness: A Self-Validating System
To ensure the assignments in Table 1 are unequivocally correct, the 1D ¹H NMR data should be validated with 2D NMR experiments. This creates a closed-loop, self-validating analytical system.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A COSY spectrum of this molecule would show a cross-peak only between the ethyl group's methylene (H(c) , δ ~2.8 ppm) and methyl (H(d) , δ ~1.3 ppm) protons. The absence of any other cross-peaks would confirm that the other three signals are indeed singlets and isolated from each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals to their respective carbon environments, confirming, for example, that the singlet at δ ~2.4 ppm belongs to a methyl carbon and the singlet at δ ~7.7 ppm belongs to a CH carbon on the aromatic ring.
By employing these techniques, the initial 1D spectral interpretation is rigorously tested and confirmed, adhering to the highest standards of scientific trustworthiness.
References
-
Takahashi, K., Sone, T., & Fujieda, K. (1972). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 45(7), 2107-2111. [Link]
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Abraham, R. J., & Thomas, W. A. (1996). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 34(10), 757-766. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. CH 334 & 335 Resources. [Link]
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Takahashi, K., Sone, T., & Fujieda, K. (1972). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 45(8), 2344-2347. [Link]
-
Abraham, R. J., & Thomas, W. A. (1996). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (8), 1623-1631. [Link]
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ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
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ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Mol-Instincts. [Link]
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University College London. (n.d.). Chemical shifts. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
University of Colorado Boulder. (n.d.). Typical Proton and C-13 Chemical Shift Values. [Link]
-
Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Iraqi Journal of Science. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]
-
Western University. (2013). NMR Sample Preparation. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Gronowitz, S. (Ed.). (1985). Thiophene and its Derivatives. John Wiley & Sons. [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]
-
American Chemical Society. (2026). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. [Link]
-
The Journal of Chemical Physics. (1960). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. [Link]
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mass spectrometry of 4-Ethyl-5-methylthiophene-3-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry of 4-Ethyl-5-methylthiophene-3-carboxylic Acid
Introduction
4-Ethyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene derivative. Thiophene-containing compounds are significant pharmacophores in medicinal chemistry, with numerous FDA-approved drugs incorporating this heterocyclic scaffold.[1][2] The analysis and characterization of such molecules are crucial in drug discovery, development, and quality control. Mass spectrometry is an indispensable analytical technique for elucidating the structure and quantifying compounds like 4-Ethyl-5-methylthiophene-3-carboxylic acid.[3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols and interpreting fragmentation patterns based on established principles of mass spectrometry.
I. Fundamental Principles of Mass Spectrometry for 4-Ethyl-5-methylthiophene-3-carboxylic Acid
The mass spectrometric analysis of an organic molecule involves its ionization, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For 4-Ethyl-5-methylthiophene-3-carboxylic acid, two common and complementary ionization methods are Electron Ionization (EI) and Electrospray Ionization (ESI).
A. Electron Ionization (EI)
EI is a "hard" ionization technique where high-energy electrons bombard the analyte molecule in the gas phase.[4] This process typically imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information derived from the fragmentation patterns. Aromatic compounds, like our target molecule, tend to produce strong molecular ion peaks due to their stable structures.[5]
B. Electrospray Ionization (ESI)
In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[6] It is particularly well-suited for polar and thermally labile molecules. ESI typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation.[6] For carboxylic acids, ESI is often performed in negative ion mode to readily form the stable carboxylate anion [M-H]⁻.[7][8] Tandem mass spectrometry (MS/MS) can be employed with ESI to induce fragmentation of a selected precursor ion, providing detailed structural information.
II. Predicted Mass Spectra and Fragmentation Patterns
A. Electron Ionization (EI) Fragmentation
Under EI conditions, we anticipate a prominent molecular ion peak at m/z 170. The fragmentation will likely proceed through several key pathways:
-
Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion.[5] This would result in a significant peak at m/z 153 ([M-17]⁺).
-
Loss of the Carboxyl Group (-•COOH): Another characteristic fragmentation is the loss of the entire carboxyl group, which would produce a peak at m/z 125 ([M-45]⁺).[5]
-
Benzylic Cleavage: The ethyl group attached to the thiophene ring is susceptible to benzylic cleavage, which is a favorable fragmentation pathway for alkyl-substituted aromatic rings.[2][4] This involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a resonance-stabilized cation. This would result in a peak at m/z 155 ([M-15]⁺).
-
Thiophene Ring Fragmentation: The stable thiophene ring may also undergo fragmentation, although this is generally less favorable than the loss of substituents.
Caption: Predicted ESI-MS/MS fragmentation of 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Predicted Quantitative Data
The following table summarizes the predicted key ions and their expected relative abundances.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Expected Relative Abundance | Fragmentation Pathway |
| EI | 170 | 155 | Major | Loss of •CH₃ (Benzylic Cleavage) |
| 153 | Significant | Loss of •OH | ||
| 125 | Moderate | Loss of •COOH | ||
| ESI (-) | 169 | 125 | Major | Loss of CO₂ |
| ESI (+) | 171 | 153 | Major | Loss of H₂O |
III. Experimental Protocols
To ensure high-quality and reproducible mass spectrometric data, proper sample preparation and instrument setup are critical.
A. Sample Preparation
A clean sample is essential for obtaining reliable mass spectra. [10] Step-by-Step Protocol:
-
Dissolution: Dissolve a small amount (approximately 1 mg) of 4-Ethyl-5-methylthiophene-3-carboxylic acid in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.
-
Dilution for ESI: For ESI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.
-
Dilution for GC-MS (EI): For GC-MS analysis, dilute the stock solution to a final concentration of 10-100 µg/mL in a volatile solvent compatible with the GC column, such as dichloromethane or ethyl acetate.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the instrument.
B. GC-MS (EI) Analysis Workflow
GC-MS is the preferred method for EI analysis of volatile and thermally stable compounds like 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Step-by-Step Protocol:
-
GC Column: Use a standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which should be heated to approximately 250 °C. A splitless injection mode is recommended for trace analysis.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Mass range: Scan from m/z 40 to 300.
-
The following Graphviz diagram illustrates the GC-MS workflow:
Caption: Workflow for GC-MS analysis.
C. LC-MS (ESI) Analysis Workflow
LC-MS is the method of choice for ESI analysis, particularly for compounds that may not be sufficiently volatile or thermally stable for GC. [11] Step-by-Step Protocol:
-
LC Column: Use a C18 reversed-phase column, such as a 100 mm x 2.1 mm ID column with 3.5 µm particles.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters (Negative Ion Mode):
-
Ionization mode: Electrospray Ionization (ESI), negative polarity.
-
Capillary voltage: -3.5 kV.
-
Source temperature: 120 °C.
-
Desolvation temperature: 350 °C.
-
Cone gas flow: 50 L/hr.
-
Desolvation gas flow: 600 L/hr.
-
Mass range: Scan from m/z 50 to 400.
-
For MS/MS: Select the precursor ion at m/z 169 and apply a collision energy of 15-25 eV.
-
The following Graphviz diagram illustrates the LC-MS workflow:
Caption: Workflow for LC-MS analysis.
IV. Conclusion
The mass spectrometric analysis of 4-Ethyl-5-methylthiophene-3-carboxylic acid can be effectively performed using both EI and ESI techniques. EI-GC-MS will provide a detailed fragmentation pattern useful for structural confirmation, with expected key fragments at m/z 155, 153, and 125. ESI-LC-MS, particularly in negative ion mode, offers a sensitive method for detection and quantification, with the deprotonated molecule at m/z 169 being the primary ion. Tandem mass spectrometry of this ion would yield a characteristic fragment at m/z 125. The protocols and predicted fragmentation patterns outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully analyze this and structurally related thiophene carboxylic acids.
References
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Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5077–5084. Available at: [Link]
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Gamoh, K., & Saitoh, C. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 541-548. Available at: [Link]
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Various Authors. (1969). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of Mass Spectrometry. Available at: [Link]
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Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Available at: [Link]
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Shcharbin, D., et al. (2008). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 19(11), 1696-1704. Available at: [Link]
-
Krogh, E. T., et al. (2017). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of The American Society for Mass Spectrometry, 28(10), 2139-2147. Available at: [Link]
-
Lee, B. H., et al. (2020). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 54(11), 6627–6637. Available at: [Link]
-
Lee, T. (2003). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(9), 5077–5084. Available at: [Link]
-
Lewis, S. A., & Connatser, R. M. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. Available at: [Link]
-
Zhu, X., & Chen, Y. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition, 39(12), 2243–2253. Available at: [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]
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Chan, K., & Simon, S. (2012). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. Available at: [Link]
-
Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Available at: [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
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Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1998. Available at: [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available at: [Link]
-
ResearchGate. (2011). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]
-
Chromatography Forum. (2013). Regarding the GC program to detect the compound Thiophene. Available at: [Link]
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Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(20), 12053-12063. Available at: [Link]
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An In-depth Technical Guide to the Predicted Biological Activity of 4-Ethyl-5-methylthiophene-3-carboxylic acid
A Senior Application Scientist's Perspective on a Promising Thiophene Scaffold
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Its isosteric relationship with the benzene ring allows it to interact with a wide array of biological targets, while its unique electronic properties can be fine-tuned through substitution to optimize pharmacological activity.[4] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide focuses on the predicted biological activities of a specific, novel compound: 4-Ethyl-5-methylthiophene-3-carboxylic acid. While direct experimental data for this molecule is not yet available, by examining the extensive literature on structurally similar thiophene-3-carboxylic acid derivatives, we can infer its likely biological profile and propose a comprehensive strategy for its evaluation.
This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the potential anti-inflammatory, antimicrobial, and anticancer activities of 4-Ethyl-5-methylthiophene-3-carboxylic acid, the underlying mechanisms of action, and robust experimental protocols for their investigation.
Predicted Biological Activities and Mechanisms of Action
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant body of research points to thiophene-3-carboxylic acid derivatives as potent anti-inflammatory agents.[5] Many of these compounds exert their effects by inhibiting key enzymes in the arachidonic acid cascade: cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5][6] The presence of a carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes. The ethyl and methyl substitutions on the thiophene ring of 4-Ethyl-5-methylthiophene-3-carboxylic acid are likely to influence its potency and selectivity for COX-1 versus COX-2.
Hypothesized Mechanism of Action: COX and LOX Inhibition
The anti-inflammatory potential of 4-Ethyl-5-methylthiophene-3-carboxylic acid is likely rooted in its ability to inhibit the COX and LOX enzymes, which are central to the inflammatory process.
Caption: A streamlined workflow for the biological evaluation of the topic compound.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from standard fluorometric COX inhibitor screening kits. [7][8][9] Objective: To determine the inhibitory effect of 4-Ethyl-5-methylthiophene-3-carboxylic acid on the activity of COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Heme
-
COX assay buffer
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the test compound at various concentrations. Prepare enzyme solutions, substrate solution, and probe solution in COX assay buffer according to the manufacturer's instructions.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
COX assay buffer
-
Test compound or positive/negative control
-
COX-1 or COX-2 enzyme
-
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the reaction.
-
Signal Detection: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe. Continue to read at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay
This protocol is based on a spectrophotometric assay that measures the formation of hydroperoxides from linoleic acid. [10][11][12] Objective: To assess the inhibitory activity of 4-Ethyl-5-methylthiophene-3-carboxylic acid against 5-lipoxygenase.
Materials:
-
5-Lipoxygenase enzyme
-
Linoleic acid (substrate)
-
Borate buffer
-
Known LOX inhibitor (e.g., Nordihydroguaiaretic acid) as a positive control
-
96-well UV-transparent microplates
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations in a suitable solvent. Prepare the enzyme and substrate solutions in borate buffer.
-
Assay Setup: In each well of the microplate, add:
-
Borate buffer
-
Test compound or control
-
5-Lipoxygenase enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes.
-
Reaction Initiation: Add linoleic acid to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 234 nm and continue to read at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution. [13][14][15] Objective: To determine the lowest concentration of 4-Ethyl-5-methylthiophene-3-carboxylic acid that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 4: Cytotoxicity Assay - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. [16][17][18][19] Objective: To evaluate the cytotoxic effect of 4-Ethyl-5-methylthiophene-3-carboxylic acid on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value.
Data Presentation
Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Predicted Anti-inflammatory Activity of 4-Ethyl-5-methylthiophene-3-carboxylic acid
| Assay | Parameter | Predicted Outcome |
| COX-1 Inhibition | IC50 (µM) | To be determined |
| COX-2 Inhibition | IC50 (µM) | To be determined |
| 5-LOX Inhibition | IC50 (µM) | To be determined |
Table 2: Predicted Antimicrobial Activity of 4-Ethyl-5-methylthiophene-3-carboxylic acid
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | To be determined |
| Escherichia coli | To be determined |
| Candida albicans | To be determined |
Table 3: Predicted Cytotoxic Activity of 4-Ethyl-5-methylthiophene-3-carboxylic acid
| Cell Line | IC50 (µM) after 48h |
| HeLa | To be determined |
| A549 | To be determined |
Conclusion
Based on a thorough analysis of the existing literature on thiophene-3-carboxylic acid derivatives, 4-Ethyl-5-methylthiophene-3-carboxylic acid emerges as a promising candidate for drug discovery, with a high probability of exhibiting anti-inflammatory, antimicrobial, and anticancer activities. The proposed experimental protocols provide a robust framework for the systematic evaluation of these predicted biological properties. The insights gained from these studies will be instrumental in elucidating the therapeutic potential of this novel compound and guiding future drug development efforts.
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Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. (2010). PubMed. [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. [Link]
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discovery and isolation of thiophene carboxylic acids
An In-Depth Technical Guide to the Discovery, Isolation, and Synthesis of Thiophene Carboxylic Acids
Abstract
The thiophene ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere of the benzene ring. Thiophene carboxylic acids, in particular, serve as pivotal building blocks for a vast array of pharmaceuticals and functional materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the journey of these molecules, from the serendipitous historical discovery of the parent heterocycle to the modern, strategic methods for their isolation and synthesis. We delve into the causality behind various synthetic choices, present detailed experimental protocols, and offer field-proven insights to ensure the reliable preparation of these valuable chemical intermediates.
A Fortuitous Discovery: The Dawn of Thiophene Chemistry
The story of thiophene is a classic example of serendipity in science. In 1882, the renowned German chemist Viktor Meyer was performing a routine lecture demonstration of the "indophenin test," a reaction where crude benzene, when mixed with isatin and concentrated sulfuric acid, produces a vibrant blue dye.[1][2] To his surprise, when he repeated the test with a new batch of highly purified benzene, the color failed to appear.[1][2]
This keen observation led Meyer to a critical insight: the reaction was not characteristic of benzene itself, but of an unknown contaminant.[1][2][3] Through meticulous fractional distillation of coal tar benzene, he successfully isolated the sulfur-containing impurity. He named it thiophene , a portmanteau of the Greek words theion (sulfur) and phaino (to show or appear), alluding to its discovery through a color reaction.[1][4] This pivotal moment opened the door to the rich and expansive field of heterocyclic chemistry.
Table 1: Key Historical Milestones in Thiophene Chemistry
| Year | Milestone | Significance | Reference |
| 1882 | Viktor Meyer discovers and isolates thiophene. | Identification of a new class of aromatic heterocyclic compounds. | [1][2] |
| 1883 | Meyer reports the first synthesis of thiophene. | Established the fundamental structure and reactivity of the thiophene ring. | [1] |
| 1884 | Paal-Knorr thiophene synthesis is developed. | A versatile method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds. | [1] |
| 1966 | Gewald aminothiophene synthesis is reported. | A key method for synthesizing 2-aminothiophenes, vital precursors for many derivatives. | [1] |
| Mid-20th Century | Emergence of thiophene-based pharmaceuticals. | The beginning of thiophene's journey as a medicinally important scaffold. | [1][4] |
Isolation of Thiophenes from Natural Sources
While the parent thiophene was found in coal tar, a diverse range of substituted thiophenes exists in nature, particularly as secondary metabolites in plants of the Asteraceae family (e.g., Tagetes, Echinops).[5][6] These naturally occurring compounds are typically polythiophenes (containing two to five thiophene rings) with acetylenic side chains.[6] They are not simple carboxylic acids but represent a potential source of the thiophene scaffold.
The isolation of these compounds is a multi-step process requiring careful extraction and purification to separate the desired thiophenes from a complex biological matrix. The general workflow is a foundational technique in natural product chemistry.
Generalized Experimental Workflow for Isolation
-
Harvesting and Preparation: Plant material (roots, leaves, or flowers) is harvested, dried, and ground to a fine powder to maximize the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a sequence of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol). The choice of solvent is critical; non-polar solvents like hexane are effective at extracting the lipophilic polythiophenes.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.
-
Chromatographic Purification: This is the most critical step for isolating individual compounds.
-
Column Chromatography: The crude extract is first fractionated on a silica gel or alumina column, eluting with a solvent gradient (e.g., a hexane/ethyl acetate mixture). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using preparative HPLC, often with a reverse-phase C18 column, to yield the pure thiophene derivative.
-
-
Structural Elucidation: The structure of the isolated compound is confirmed using a suite of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Strategic Synthesis of Thiophene Carboxylic Acids
For industrial and pharmaceutical applications, chemical synthesis is the only viable route to produce specific thiophene carboxylic acid isomers in quantity. The strategy employed depends heavily on the desired position of the carboxyl group, as the electronics of the thiophene ring dictate its reactivity. The α-positions (2 and 5) are electron-rich and thus more susceptible to electrophilic substitution and deprotonation than the β-positions (3 and 4).
Synthesis of Thiophene-2-carboxylic Acid
This isomer is the more readily accessible of the two, with several high-yielding and scalable methods available.
This is a robust and common laboratory and industrial method.[7][8] It proceeds via the haloform reaction, where the methyl ketone of 2-acetylthiophene is oxidized by an alkaline hypohalite solution.
Causality: The choice of 2-acetylthiophene as a starting material is strategic. It is easily prepared via Friedel-Crafts acylation of thiophene, which occurs preferentially at the 2-position. The subsequent haloform reaction is a classic, reliable transformation for converting methyl ketones into carboxylic acids.
Detailed Experimental Protocol:
-
Preparation of Hypochlorite Solution: In a flask equipped for cooling, a solution of sodium hydroxide (e.g., 40g in 150mL water) is prepared and cooled in an ice bath. Chlorine gas is bubbled through the solution, or commercial bleach (sodium hypochlorite) is added, to form the oxidizing agent.
-
Reaction: 2-Acetylthiophene is added dropwise to the cold, vigorously stirred alkaline hypochlorite solution. The reaction is typically exothermic and must be controlled to maintain a temperature between 10-20°C.
-
Workup: After the addition is complete, the mixture is stirred for an additional 1-2 hours. Any excess hypochlorite is quenched by adding a reducing agent like sodium bisulfite.
-
Isolation: The mixture is acidified with a strong acid (e.g., HCl) to a pH of ~2. Thiophene-2-carboxylic acid, being a solid, will precipitate out of the aqueous solution.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from water or an ethanol/water mixture.
This method is highly efficient for small- to medium-scale synthesis and relies on the high acidity of the α-protons of thiophene.
Causality: Organolithium reagents like n-butyllithium (n-BuLi) are strong bases that selectively deprotonate the most acidic C-H bond in a molecule. On thiophene, this is the C2 proton. The resulting 2-thienyllithium is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).
Detailed Experimental Protocol:
-
Setup: A flame-dried, three-neck flask is equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a septum. The system is purged with dry nitrogen.
-
Lithiation: Anhydrous solvent (e.g., THF or diethyl ether) is added, followed by thiophene. The solution is cooled to between -78°C (dry ice/acetone bath) and 0°C. A solution of n-BuLi in hexanes is added dropwise via syringe or dropping funnel. The mixture is stirred for 1-2 hours at this temperature.
-
Carboxylation: The reaction flask is opened to a positive pressure of nitrogen, and crushed dry ice (solid CO₂) is added in excess. The cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
Workup and Isolation: Once at room temperature, water is carefully added to quench the reaction. The organic solvent is removed, and the aqueous layer is washed with a non-polar solvent (e.g., ether) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated HCl, causing the product to precipitate.
-
Purification: The solid is collected by filtration, washed with cold water, and dried under vacuum.
Synthesis of Thiophene-3-carboxylic Acid
Synthesizing the 3-isomer is more challenging due to the lower reactivity of the β-positions. Direct functionalization of the parent thiophene ring is often not feasible, requiring a more nuanced approach.
This is the most common and direct route, starting from a pre-functionalized thiophene.
Causality: This strategy circumvents the problem of direct deprotonation at the 3-position. It starts with 3-bromothiophene. A halogen-metal exchange reaction with a strong base like n-BuLi at low temperature rapidly forms 3-thienyllithium. This intermediate can then be carboxylated with CO₂ as described previously. The exchange reaction is much faster than deprotonation of the remaining ring protons, providing excellent regioselectivity.
Detailed Experimental Protocol:
-
Setup: The experimental setup is identical to that for the lithiation of thiophene, requiring anhydrous and anaerobic conditions.
-
Halogen-Metal Exchange: 3-Bromothiophene is dissolved in anhydrous THF and cooled to -78°C. n-BuLi is added dropwise, and the mixture is stirred for approximately 1 hour at this temperature.
-
Carboxylation and Workup: The subsequent carboxylation with dry ice, acidic workup, isolation, and purification steps are identical to those for the 2-isomer.
This approach builds the thiophene ring from acyclic precursors, installing the desired functionality during the cyclization process.[3][9]
Causality: When direct functionalization of a pre-formed ring is difficult, constructing the ring itself is a powerful alternative. The Fiesselmann synthesis condenses a thioglycolic acid derivative with a molecule containing a 1,4-dicarbonyl equivalent, such as an α,β-acetylenic ester. This sequence of conjugate addition and condensation reactions builds the thiophene ring with the carboxylate group positioned correctly from the start.
Modern Carboxylation Techniques
Recent research has focused on developing more direct and sustainable methods for carboxylation, avoiding the need for stoichiometric organometallic reagents. These include:
-
Ag(I)-Catalyzed C-H Carboxylation: This method uses a silver catalyst with a phosphine ligand to enable the direct carboxylation of thiophene C-H bonds with CO₂ under relatively mild conditions.[10]
-
Lewis Acid-Mediated Carboxylation: Strong Lewis acids like ethylaluminum dichloride (EtAlCl₂) can activate the thiophene ring towards direct reaction with CO₂, providing a pathway to the carboxylic acids.[11]
-
Base-Mediated Solvent-Free Carboxylation: Using a medium of specific carbonates and carboxylate salts (like cesium pivalate) can facilitate the deprotonation of thiophene and subsequent reaction with CO₂ without the need for an organic solvent.[12]
Protocol Validation: Spectroscopic Characterization
Every protocol must be a self-validating system. Confirmation of the product's identity and purity is non-negotiable and is achieved through standard analytical techniques.[13]
Table 2: Key Spectroscopic Data for Thiophene Carboxylic Acids
| Compound | Property | Characteristic Data |
| Thiophene-2-carboxylic acid | Appearance | White to off-white solid |
| Melting Point | 125–127 °C[7] | |
| ¹H NMR (CDCl₃) | δ ~10-12 ppm (s, 1H, -COOH), δ ~8.0 ppm (dd, 1H), δ ~7.7 ppm (dd, 1H), δ ~7.2 ppm (t, 1H) | |
| ¹³C NMR (CDCl₃) | δ ~168-170 ppm (C=O), δ ~135-140 ppm (quaternary C), plus 3 aromatic CH signals | |
| FT-IR (KBr) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1680-1700 cm⁻¹ (strong, C=O stretch) | |
| Thiophene-3-carboxylic acid | Appearance | White to off-white solid |
| Melting Point | 136-139 °C | |
| ¹H NMR (CDCl₃) | δ ~10-12 ppm (s, 1H, -COOH), δ ~8.3 ppm (dd, 1H), δ ~7.6 ppm (dd, 1H), δ ~7.3 ppm (dd, 1H) | |
| ¹³C NMR (CDCl₃) | δ ~168-170 ppm (C=O), δ ~130-135 ppm (quaternary C), plus 3 aromatic CH signals | |
| FT-IR (KBr) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1680-1700 cm⁻¹ (strong, C=O stretch) |
Significance in Drug Development
Thiophene carboxylic acids are not merely chemical curiosities; they are vital starting materials in the synthesis of numerous FDA-approved drugs.[4] The thiophene ring's ability to act as a bioisostere for a phenyl group, while altering properties like metabolism and solubility, makes it an attractive moiety for medicinal chemists.
-
Suprofen: An NSAID used in eye drops, is produced from thiophene-2-carboxylic acid.[7]
-
Tiaprofenic Acid: Another NSAID where the thiophene ring is a core component.[14][15]
-
Tinoridine: An anti-inflammatory drug featuring a thiophene scaffold.[14]
The presence of the carboxylic acid provides a crucial chemical handle for forming amide bonds, esters, or other functional groups necessary for building the final complex drug molecule.
Conclusion
The discovery and development of synthetic routes to thiophene carboxylic acids chart a remarkable course from a chance observation in the 19th century to the sophisticated, targeted chemical syntheses of the 21st. For the modern researcher, understanding the fundamental reactivity of the thiophene ring is paramount. The choice between oxidizing a pre-functionalized thiophene, performing a direct carboxylation via a metalated intermediate, or building the ring from scratch depends entirely on the desired isomer, required scale, and available starting materials. The robust and well-documented protocols presented herein provide a reliable foundation for the synthesis of these indispensable building blocks, empowering further innovation in drug discovery and materials science.
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theoretical studies of 4-Ethyl-5-methylthiophene-3-carboxylic acid
An In-depth Technical Guide: Theoretical and Computational Elucidation of 4-Ethyl-5-methylthiophene-3-carboxylic acid: A Roadmap for Drug Discovery and Materials Science
Authored by: A Senior Application Scientist
Abstract
Substituted thiophene scaffolds are cornerstones in modern medicinal chemistry and materials science, prized for their versatile electronic properties and biological activities.[1][2] This guide provides a comprehensive theoretical framework for the study of a promising but under-characterized member of this family: 4-Ethyl-5-methylthiophene-3-carboxylic acid. In the absence of extensive experimental data, this document serves as a technical roadmap for researchers, outlining the application of Density Functional Theory (DFT) to predict the molecule's structural, electronic, and reactive properties. By establishing a robust computational protocol, from geometry optimization to frontier molecular orbital analysis, we aim to provide foundational insights that can accelerate its development in drug design and other advanced applications.
Introduction: The Significance of the Thiophene Core
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[1] Its unique electronic and steric properties allow it to act as a bioisostere for phenyl groups, enhancing pharmacokinetic profiles and target interactions.[2] Thiophene derivatives have led to the development of numerous blockbuster drugs, including the antiplatelet agent Clopidogrel and the anti-inflammatory drug Tiaprofenic acid.[1] The carboxylic acid functional group, as seen in 4-Ethyl-5-methylthiophene-3-carboxylic acid, further enhances its potential, providing a key site for hydrogen bonding and salt formation, which are critical for receptor binding and formulation.[3]
This guide focuses on a specific, polysubstituted derivative, 4-Ethyl-5-methylthiophene-3-carboxylic acid. The strategic placement of ethyl and methyl groups is anticipated to modulate the electronic landscape of the thiophene ring, influencing its reactivity and intermolecular interactions. Understanding these subtleties is paramount for rational drug design. This whitepaper presents a detailed theoretical workflow to thoroughly characterize this molecule, providing a blueprint for future experimental and computational investigations.
Molecular Structure and Physicochemical Properties
The foundational step in any theoretical study is the precise definition of the molecular structure. 4-Ethyl-5-methylthiophene-3-carboxylic acid combines an aromatic thiophene core with three distinct substituents: a carboxylic acid at position 3, an ethyl group at position 4, and a methyl group at position 5.
Table 1: Predicted Physicochemical Properties of 4-Ethyl-5-methylthiophene-3-carboxylic acid
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₂O₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 184.25 g/mol | Influences diffusion, bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water) | ~2.5 - 3.0 | Predicts lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Key for target binding interactions. |
| Hydrogen Bond Acceptors | 2 (from C=O, -OH) | Crucial for molecular recognition at the active site. |
| Polar Surface Area | ~38.3 Ų | Affects transport properties and blood-brain barrier penetration. |
Note: These values are estimates based on standard computational algorithms and provide a baseline for initial assessment.
Theoretical and Computational Methodology: A Self-Validating System
To probe the properties of 4-Ethyl-5-methylthiophene-3-carboxylic acid, we propose a computational workflow grounded in Density Functional Theory (DFT). DFT offers an exceptional balance of computational efficiency and accuracy for organic molecules, making it the workhorse of modern computational chemistry.
Causality behind Method Selection: Expertise in Practice
The choice of functional and basis set is critical for obtaining meaningful results.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Why B3LYP? This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like thiophene. It has a long and successful track record for predicting geometries and electronic properties of similar heterocyclic compounds.[4][5]
-
-
Basis Set: 6-311+G(d,p)
-
Why this Basis Set? This is a triple-zeta basis set, providing a flexible description of the valence electrons. The + indicates the addition of diffuse functions, which are essential for accurately modeling the lone pairs on oxygen and sulfur and the anionic character of the deprotonated carboxylate. The (d,p) polarization functions allow for non-spherical electron distribution, which is critical for describing the π-bonding in the thiophene ring and the carbonyl group.
-
Experimental Protocol: Geometry Optimization and Vibrational Analysis
This protocol ensures that the calculated properties correspond to a true energetic minimum.
Step 1: Input File Generation
-
Construct an initial 3D structure of the molecule using molecular modeling software (e.g., Avogadro, GaussView).
-
Create an input file for the chosen quantum chemistry package (e.g., Gaussian, ORCA). The file must specify the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
Step 2: Geometry Optimization
-
Define the calculation type as Opt (optimization).
-
Specify the chosen method: B3LYP/6-311+G(d,p).
-
Employ tight convergence criteria to ensure the gradient is minimized, guaranteeing a stable structure.
-
Submit and run the calculation.
Step 3: Vibrational Frequency Calculation
-
Use the optimized geometry from Step 2 as the input for a new calculation.
-
Define the calculation type as Freq (frequency).
-
The method remains B3LYP/6-311+G(d,p).
-
Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. The output will also provide the predicted infrared (IR) spectrum.
Protocol: Electronic Property and Reactivity Analysis
With a validated structure, we can now probe the molecule's electronic nature.
Step 1: Frontier Molecular Orbital (FMO) Analysis
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request the generation of molecular orbital information.
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack.[4]
Step 2: Molecular Electrostatic Potential (MEP) Mapping
-
From the same calculation, generate the MEP surface.
-
The MEP map visualizes the charge distribution across the molecule. Red regions (negative potential) indicate electron-rich areas (e.g., lone pairs on oxygen) that are attractive to electrophiles, while blue regions (positive potential) denote electron-poor areas (e.g., the acidic proton) that are targets for nucleophiles.[4]
Predicted Results and Mechanistic Interpretation
While a full calculation is beyond the scope of this document, we can predict the expected outcomes based on established chemical principles and literature data for similar molecules.[5][6][7]
Optimized Molecular Geometry
The geometry optimization is expected to yield a nearly planar thiophene ring. The carboxylic acid group may exhibit a slight twist relative to the ring to minimize steric hindrance with the adjacent ethyl group.
Table 2: Predicted Key Geometrical Parameters
| Parameter | Predicted Value (Å or °) | Rationale |
| C=O Bond Length | ~1.21 Å | Typical double bond character for a carboxylic acid. |
| C-O Bond Length | ~1.35 Å | Single bond character, slightly shortened due to resonance. |
| C-S Bond Lengths | ~1.72 Å | Reflects the aromatic nature of the thiophene ring. |
| C-C(thiophene) Bonds | ~1.38 - 1.44 Å | Aromatic C-C bonds, intermediate between single and double bonds. |
| C(ring)-C(acid) Dihedral | ~10-20° | A slight twist to alleviate steric clash between the carbonyl oxygen and ethyl group. |
Predicted Spectroscopic Signatures
The frequency calculation allows for the prediction of the IR spectrum, providing a theoretical fingerprint that can be compared with future experimental data.
Table 3: Predicted Major IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | ~3300 - 2500 (broad) | Strong |
| C-H Stretch (Aliphatic) | ~2970 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | ~1710 | Very Strong |
| C=C Stretch (Aromatic Ring) | ~1580 - 1450 | Medium-Strong |
| C-S Stretch (Thiophene Ring) | ~850 - 700 | Medium |
Electronic Properties and Chemical Reactivity
The electronic properties are key to understanding the molecule's potential as a drug candidate.
Table 4: Predicted Electronic Properties
| Property | Predicted Value | Interpretation |
| HOMO Energy | ~ -6.5 eV | Related to the ionization potential; a higher value indicates greater ease of donating an electron (nucleophilicity). |
| LUMO Energy | ~ -1.2 eV | Related to the electron affinity; a lower value indicates greater ease of accepting an electron (electrophilicity). |
| HOMO-LUMO Gap | ~ 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. This value is typical for a stable aromatic compound.[4] |
| Dipole Moment | ~ 2.5 - 3.5 D | Indicates significant molecular polarity, primarily due to the carboxylic acid group, which influences solubility and intermolecular forces. |
Diagrams generated using Graphviz provide a clear, logical representation of the molecule's reactive sites.
Caption: Predicted sites of reactivity based on Frontier Molecular Orbitals (HOMO/LUMO).
The HOMO is expected to be delocalized over the electron-rich thiophene ring, particularly at the C5 position, which is activated by both the sulfur atom and the adjacent methyl group. This makes it the most likely site for electrophilic aromatic substitution. Conversely, the LUMO will likely be centered on the carboxylic acid group, specifically the carbonyl carbon, making it the primary site for nucleophilic attack.
Caption: Logical flow of MEP interpretation for predicting intermolecular interactions.
The MEP map will visually confirm these predictions. The most negative potential (red) will be localized on the carbonyl oxygen of the carboxylic acid, indicating the primary site for hydrogen bond donation. The most positive potential (blue) will be on the acidic hydrogen of the hydroxyl group, marking it as the most probable site for deprotonation and interaction with nucleophiles or basic residues in a protein active site.
Conclusion and Future Directions
This guide has established a comprehensive and scientifically rigorous theoretical framework for the characterization of 4-Ethyl-5-methylthiophene-3-carboxylic acid. By employing DFT with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can reliably predict the molecule's geometry, spectroscopic signatures, and electronic properties. The insights derived from FMO and MEP analyses provide a powerful, predictive tool for understanding its chemical reactivity and potential for forming intermolecular interactions—knowledge that is indispensable for rational drug design.
The theoretical data presented herein serves as a robust set of hypotheses that can now guide targeted experimental work, such as chemical synthesis, spectroscopic analysis (IR, NMR), and biological screening. This synergy between computational prediction and experimental validation represents the most efficient path toward unlocking the full potential of 4-Ethyl-5-methylthiophene-3-carboxylic acid and its derivatives in medicine and materials science.
References
- G. S. Ananthnag, et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. This paper provides a relevant example of using DFT (B3LYP/6-31G(d,p))
- NCERT. (Reprint 2025-26). Organic chemistry – sOme Basic PrinciPles and Techniques.
- A. Neacsu, et al. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. This study showcases the use of DFT calculations with the 6-311G(d,p)
- N. Issaoui, et al. (2020). Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations. This paper details the use of DFT (B3LYP/aug-cc-pVTZ) to study the structural and electronic properties of a related thiophene acid, including MEP and NBO analysis.
- A. H. Raheem, et al. (2013). Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts Abstract Introduction.
- S. Profeta Jr. (2010). Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory. This study explores the electronic origins of reactivity differences in thiophene carboxylic acids using DFT B3LYP/6-31G* and other levels of theory.
- M. K. Kathiravan, et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. This review highlights the importance of thiophene-based compounds in FDA-approved drugs across various therapeutic areas.
- Chembly. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. This article discusses how the thiophene ring influences a drug's pharmacokinetic profile and interaction with biological targets.
- Thiophene systems are important in medicinal chemistry and have various biological activities. (2025-08-06). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
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- 3. ncert.nic.in [ncert.nic.in]
- 4. uomphysics.net [uomphysics.net]
- 5. Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Gewald Synthesis and Subsequent Transformation to 4-Ethyl-5-methylthiophene-3-carboxylic acid
Abstract
Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science. The Gewald multicomponent reaction offers a robust and efficient pathway to highly functionalized 2-aminothiophenes.[1] This document provides a comprehensive, field-tested guide for the synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid. Recognizing that the Gewald reaction is the initial, but not final, step, this guide presents a complete three-stage synthetic pathway. Stage 1 details the Gewald synthesis of the key intermediate, Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. Stage 2 describes the critical reductive deamination of this intermediate. Stage 3 outlines the final saponification to yield the target carboxylic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only step-by-step instructions but also the underlying chemical principles, troubleshooting insights, and necessary safety precautions.
Theoretical & Mechanistic Overview
The synthesis of the target molecule, 4-Ethyl-5-methylthiophene-3-carboxylic acid, is a multi-step process that begins with the classic Gewald three-component reaction.
1.1. Stage 1: The Gewald Reaction
This reaction assembles the thiophene ring in a single pot from a ketone (2-pentanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base (e.g., morpholine).[1] The mechanism, while not fully elucidated in all aspects, is understood to proceed through three key phases:
-
Knoevenagel Condensation: The base catalyzes the condensation between the ketone (2-pentanone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: The α,β-unsaturated intermediate is deprotonated at the γ-position, and the resulting nucleophile attacks the elemental sulfur ring (S₈), leading to a polysulfide intermediate.[2]
-
Cyclization & Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization and elimination to form the stable, aromatic 2-aminothiophene ring.[1]
1.2. Stage 2 & 3: Post-Gewald Transformations
To arrive at the final product, two subsequent transformations are required:
-
Reductive Deamination: The 2-amino group is removed. This is achieved via diazotization with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which is then reduced and eliminated using a reducing agent like hypophosphorous acid (H₃PO₂).[3][4]
-
Saponification: The ethyl ester at the C3 position is hydrolyzed under basic conditions (e.g., using NaOH or KOH) to form a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid.
Experimental Protocols
Safety Note: All procedures must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Stage 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
2.1. Materials & Equipment
| Reagents & Solvents | Quantity (per 10 mmol scale) | Equipment |
| 2-Pentanone | 0.86 g (1.0 mL, 10 mmol) | 100 mL Round-bottom flask |
| Ethyl Cyanoacetate | 1.13 g (1.07 mL, 10 mmol) | Magnetic stirrer with heating |
| Elemental Sulfur (powder) | 0.32 g (10 mmol) | Reflux condenser |
| Morpholine (Base) | 0.87 g (0.87 mL, 10 mmol) | Ice bath |
| Ethanol (Absolute) | 25 mL | Buchner funnel & filter paper |
| --- | --- | Glassware for recrystallization |
2.2. Step-by-Step Protocol
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (25 mL), 2-pentanone (10 mmol), ethyl cyanoacetate (10 mmol), and powdered elemental sulfur (10 mmol).
-
Base Addition: Begin stirring the mixture at room temperature. Slowly add morpholine (10 mmol) dropwise over 5-10 minutes. The addition is mildly exothermic; an ice bath can be used to maintain the temperature below 40°C if necessary. Causality Note: A controlled addition of the base is crucial to prevent runaway reactions and favor the Knoevenagel condensation over undesired side reactions.
-
Reaction: After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (approx. 50-60°C). Maintain this temperature with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for at least 1 hour to maximize precipitation of the product.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product is typically of high purity. For further purification, recrystallize the solid from hot ethanol. Dry the purified crystals under vacuum to yield Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate as a pale yellow solid.
Stage 2: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (Deamination)
2.3. Materials & Equipment
| Reagents & Solvents | Quantity (per 5 mmol scale) | Equipment |
| Ethyl 2-amino-...-thiophene-3-carboxylate | 1.14 g (5 mmol) | 100 mL Three-neck flask |
| Hydrochloric Acid (conc., 37%) | ~3 mL | Magnetic stirrer |
| Sodium Nitrite (NaNO₂) | 0.38 g (5.5 mmol) | Dropping funnel |
| Hypophosphorous Acid (H₃PO₂, 50% aq.) | ~5 mL | Low-temperature thermometer |
| Diethyl Ether | 50 mL | Ice/salt bath |
| Saturated NaHCO₃ solution | 30 mL | Separatory funnel |
| Anhydrous MgSO₄ | As needed | Rotary evaporator |
2.4. Step-by-Step Protocol
-
Diazotization Setup: In a 100 mL three-neck flask, suspend the 2-aminothiophene intermediate (5 mmol) in a mixture of concentrated HCl (~2 mL) and water (10 mL). Cool the flask in an ice/salt bath to 0-5°C with vigorous stirring.
-
Nitrite Addition: Dissolve sodium nitrite (5.5 mmol) in a small amount of cold water (~3 mL). Add this solution dropwise to the cold thiophene suspension, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature after addition is complete. Causality Note: Maintaining low temperatures is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Reduction: To the cold diazonium salt solution, add pre-chilled hypophosphorous acid (~5 mL) dropwise. A vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).
-
Neutralization: Combine the organic layers and wash them carefully with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize excess acids, followed by a wash with brine (15 mL). Safety Note: Perform neutralization slowly to control CO₂ evolution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude deaminated ester. This product can be purified by column chromatography if necessary.
Stage 3: Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid (Saponification)
2.5. Materials & Equipment
| Reagents & Solvents | Quantity (per 4 mmol scale) | Equipment |
| Ethyl 4-ethyl-...-thiophene-3-carboxylate | ~0.8 g (4 mmol) | 100 mL Round-bottom flask |
| Sodium Hydroxide (NaOH) | 0.48 g (12 mmol) | Magnetic stirrer with heating |
| Ethanol | 15 mL | Reflux condenser |
| Water | 5 mL | pH paper or pH meter |
| Hydrochloric Acid (2 M) | As needed (~7-8 mL) | Ice bath |
| Diethyl Ether | 40 mL | Buchner funnel & filter paper |
2.6. Step-by-Step Protocol
-
Hydrolysis: In a 100 mL round-bottom flask, dissolve the deaminated ester (4 mmol) in ethanol (15 mL). Add a solution of sodium hydroxide (12 mmol) in water (5 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction is complete when TLC analysis shows the disappearance of the starting ester.
-
Solvent Removal: Cool the reaction mixture and remove the ethanol using a rotary evaporator.
-
Acidification: Dissolve the remaining aqueous residue in ~20 mL of water and cool the solution in an ice bath. With stirring, slowly add 2 M HCl dropwise until the solution is acidic (pH ~2). A solid precipitate of the carboxylic acid will form. Causality Note: Acidification protonates the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate from the aqueous solution.
-
Isolation & Purification: Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture). Dry the final product under vacuum.
Workflow & Data Presentation
Table 1: Expected Yields and Physical Properties
| Compound | Formula | MW ( g/mol ) | Form | Expected Yield | M.p. (°C) |
| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | C₁₀H₁₅NO₂S | 229.30 | Pale Yellow Solid | 65-80% | ~105-108 |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | C₈H₁₀O₂S | 170.23 | White Solid | 70-85% (from ester) | ~130-133 |
Table 2: Expected Analytical Characterization Data
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ethyl 2-amino-...-carboxylate | 3450-3300 (N-H str), 2970 (C-H), 1660 (C=O ester) | ~6.5 (br s, 2H, NH₂), 4.2 (q, 2H, OCH₂), 2.6 (q, 2H, CH₂CH₃), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, CH₂CH₃) | ~168 (C=O), 160 (C2-NH₂), 145 (C5), 125 (C4), 105 (C3), 60 (OCH₂), 22 (CH₂CH₃), 15 (Ar-CH₃), 14 (OCH₂CH₃), 13 (CH₂CH₃) |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | 3300-2500 (broad, O-H), 2970 (C-H), 1690 (C=O acid)[5] | ~12.0 (br s, 1H, COOH)[6], ~7.9 (s, 1H, H2), 2.8 (q, 2H, CH₂CH₃), 2.4 (s, 3H, CH₃), 1.2 (t, 3H, CH₂CH₃) | ~172 (C=O), 150 (C5), 140 (C2), 135 (C4), 130 (C3), 22 (CH₂CH₃), 15 (Ar-CH₃), 14 (CH₂CH₃) |
Troubleshooting & Field-Proven Insights
-
Low Yield in Gewald Reaction:
-
Problem: Incomplete reaction or side product formation.
-
Solution: Ensure sulfur is finely powdered for better reactivity. Check the purity of the 2-pentanone; older ketones can undergo self-condensation. The choice of base can be critical; while morpholine is standard, triethylamine can also be effective.[7]
-
-
Difficulty in Deamination:
-
Problem: The diazonium salt decomposes, leading to tarry byproducts, or the reduction is incomplete.
-
Solution: Strict temperature control (0-5°C) during diazotization is non-negotiable. Ensure the hypophosphorous acid is of good quality and added slowly to the cold diazonium solution to control the reaction rate.
-
-
Product Purification:
-
Problem: The final carboxylic acid is oily or impure after acidification.
-
Solution: Ensure all ethanol is removed before acidification to maximize precipitation. If the product remains oily, attempt extraction with an organic solvent (e.g., ethyl acetate) from the acidified aqueous layer, followed by washing, drying, and recrystallization.
-
References
-
Reddit. (2017). Mechanism of Deamination by Diazotization using H3PO2. Available at: [Link]
-
IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]
-
Kasprzyk, W., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100783. Available at: [Link]
-
Al-Hiari, Y. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Hirota, M., et al. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]
- CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. (n.d.). Google Patents.
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
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- 4. Diazotisation [organic-chemistry.org]
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- 6. 3-Thiophenezoic acid(88-13-1) 1H NMR [m.chemicalbook.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Application Note: A Detailed Mechanistic Pathway for the Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Introduction
Substituted thiophenes are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have led to their incorporation into a wide array of pharmaceuticals, organic electronics, and dyes.[1][2] 4-Ethyl-5-methylthiophene-3-carboxylic acid is a valuable building block in this class of compounds, offering multiple points for further functionalization. This application note provides a comprehensive overview of a plausible and robust synthetic route to this target molecule, delving into the underlying reaction mechanisms and providing detailed experimental protocols suitable for a research setting.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid can be efficiently achieved through a three-step sequence, beginning with the well-established Gewald aminothiophene synthesis. This is followed by a deamination of the resulting 2-aminothiophene, and concludes with the hydrolysis of the ethyl ester to the desired carboxylic acid.
Caption: Overall synthetic scheme for 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Part 1: The Gewald Reaction - Constructing the Thiophene Core
The Gewald reaction is a powerful one-pot multicomponent reaction that assembles the thiophene ring from a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur, in the presence of a basic catalyst.[3][4]
Mechanism of the Gewald Reaction
The reaction proceeds through a series of well-defined steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-pentanone and ethyl cyanoacetate. The base (e.g., morpholine) deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate which then attacks the carbonyl carbon of 2-pentanone. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate.[5]
-
Michael Addition of Sulfur: Elemental sulfur (typically in its S8 crown form) is activated by the base and adds to the β-position of the α,β-unsaturated nitrile in a Michael-type addition. This forms a thiolate intermediate.[5]
-
Cyclization and Tautomerization: The thiolate anion then attacks the nitrile carbon, leading to the formation of a five-membered ring. A series of proton transfers and tautomerization steps, driven by the formation of the stable aromatic thiophene ring, leads to the final product, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.[5]
Caption: Mechanistic steps of the Gewald aminothiophene synthesis.
Experimental Protocol: Gewald Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Pentanone | 86.13 | 8.61 g (10 mL) | 100 |
| Ethyl cyanoacetate | 113.12 | 11.31 g (10.2 mL) | 100 |
| Sulfur (powdered) | 32.06 | 3.21 g | 100 |
| Morpholine | 87.12 | 8.71 g (8.7 mL) | 100 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (100 mmol), ethyl cyanoacetate (100 mmol), and ethanol (100 mL).
-
Add powdered sulfur (100 mmol) to the mixture.
-
Slowly add morpholine (100 mmol) to the stirred suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
After cooling to room temperature, the product often precipitates. If not, the volume of the solvent can be reduced under vacuum.
-
Filter the solid product and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, can be purified by recrystallization from ethanol.
Part 2: Deamination of the 2-Aminothiophene
The removal of the amino group at the 2-position is a crucial step to arrive at the desired substitution pattern. This can be achieved via a Sandmeyer-type reaction, which involves the diazotization of the amine followed by its replacement.[6]
Mechanism of Deamination
-
Diazotization: The 2-amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt intermediate.
-
Reductive Deamination: The diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), which reduces the diazonium group, releasing nitrogen gas and resulting in a hydrogen atom at the 2-position of the thiophene ring.
Caption: Key stages of the deamination process.
Experimental Protocol: Deamination
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 227.31 | 22.73 g | 100 |
| Sodium Nitrite | 69.00 | 7.59 g | 110 |
| Sulfuric Acid (conc.) | 98.08 | ~15 mL | - |
| Hypophosphorous Acid (50% aq.) | 66.00 | 26.4 g (22 mL) | 200 |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
-
In a 500 mL beaker, dissolve ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (100 mmol) in a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained between 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (110 mmol) in water dropwise to the stirred reaction mixture, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, cool the hypophosphorous acid (200 mmol) in an ice bath.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Effervescence (release of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl 4-ethyl-5-methylthiophene-3-carboxylate.
-
The product can be purified by column chromatography on silica gel.
Part 3: Hydrolysis to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved through base-catalyzed saponification followed by acidification.
Mechanism of Ester Hydrolysis
-
Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.
-
Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol.
-
Protonation: In a separate workup step, the addition of a strong acid (like HCl) protonates the carboxylate salt to yield the final 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Protocol: Hydrolysis
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-ethyl-5-methylthiophene-3-carboxylate | 212.30 | 21.23 g | 100 |
| Sodium Hydroxide | 40.00 | 8.0 g | 200 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Dissolve ethyl 4-ethyl-5-methylthiophene-3-carboxylate (100 mmol) in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.
-
Add sodium hydroxide (200 mmol) and heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The 4-Ethyl-5-methylthiophene-3-carboxylic acid will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Conclusion
This application note details a robust and mechanistically sound three-step synthesis for 4-Ethyl-5-methylthiophene-3-carboxylic acid. The pathway leverages the efficiency of the Gewald multicomponent reaction to construct the core heterocyclic ring, followed by standard, high-yielding transformations to achieve the final target molecule. The provided protocols offer a solid foundation for researchers and drug development professionals to synthesize this and related substituted thiophenes for a variety of applications.
References
- El-Sayed, M. A., & Ali, O. M. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
-
PubChem. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. [Link]
-
ResearchGate. (2022). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates 151 and 2-(hetero)aryl-substituted thieno [3,2-b]indoles 152. [Link]
- Sabnis, R. W. (2010). The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
-
Scribd. 1fiesselmann Thiophene Synthesis. [Link]
-
Wikipedia. Fiesselmann thiophene synthesis. [Link]
-
YouTube. synthesis of 2 pentanone, 3 pathways- Dr. Tania CS. [Link]
-
YouTube. Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. [Link]
-
Zhang, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
Sources
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C10H13NO3S | CID 597279 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted thiophenes are a prominent class of heterocyclic compounds widely utilized as key building blocks in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] Their unique electronic properties and ability to mimic phenyl rings make them valuable scaffolds in medicinal chemistry. This document provides a comprehensive guide to a robust synthetic route for 4-Ethyl-5-methylthiophene-3-carboxylic acid, a polysubstituted thiophene with potential applications in organic synthesis and drug discovery.
The presented synthesis is a multi-step process commencing with the well-established Gewald aminothiophene synthesis, followed by a reductive deamination and subsequent saponification.[1][3][4] This guide offers detailed, step-by-step protocols, explains the rationale behind the chosen methodologies, and provides the necessary information for successful execution and product characterization.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 4-Ethyl-5-methylthiophene-3-carboxylic acid, suggests a three-step synthetic sequence. The carboxylic acid can be obtained via the hydrolysis of the corresponding ethyl ester. The thiophene ring itself can be accessed through the deamination of a 2-aminothiophene precursor. This key intermediate, ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, is readily synthesized via the Gewald reaction. The starting materials for this multicomponent reaction are 3-pentanone, ethyl cyanoacetate, and elemental sulfur.
Caption: Retrosynthetic pathway for 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Intermediate 1)
This step employs the Gewald three-component reaction, a reliable method for the formation of polysubstituted 2-aminothiophenes.[1][3][4] The reaction proceeds via an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization.[3]
Materials and Equipment:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 3-Pentanone | C₅H₁₀O | 86.13 | 8.61 g (0.1 mol) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 11.31 g (0.1 mol) |
| Elemental Sulfur | S | 32.07 | 3.21 g (0.1 mol) |
| Morpholine | C₄H₉NO | 87.12 | 8.71 g (0.1 mol) |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 100 mL |
| Round-bottom flask (250 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer with heating | - | - | 1 |
| Buchner funnel and filter paper | - | - | 1 set |
| Beakers and graduated cylinders | - | - | As needed |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-pentanone (8.61 g, 0.1 mol), ethyl cyanoacetate (11.31 g, 0.1 mol), elemental sulfur (3.21 g, 0.1 mol), and 50 mL of absolute ethanol.
-
Stir the mixture at room temperature to achieve a suspension.
-
Slowly add morpholine (8.71 g, 0.1 mol) to the suspension over 10 minutes. An exothermic reaction may be observed.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80 °C) with continuous stirring.
-
Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 25 mL).
-
Dry the product under vacuum to obtain Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate as a crystalline solid.
Expected Yield: 70-85% Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Part 2: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (Intermediate 2)
This step involves the reductive deamination of the 2-aminothiophene intermediate. A mild and efficient method utilizing tert-butyl nitrite in a non-aqueous solvent is employed to avoid the harsh conditions of traditional diazotization reactions.[5][6]
Materials and Equipment:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| Intermediate 1 | C₁₀H₁₅NO₂S | 213.30 | 21.33 g (0.1 mol) |
| tert-Butyl Nitrite | C₄H₉NO₂ | 103.12 | 15.47 g (0.15 mol) |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL |
| Round-bottom flask (500 mL) | - | - | 1 |
| Magnetic stirrer | - | - | 1 |
| Dropping funnel | - | - | 1 |
| Rotary evaporator | - | - | 1 |
| Silica gel for column chromatography | - | - | As needed |
Protocol:
-
In a 500 mL round-bottom flask, dissolve Intermediate 1 (21.33 g, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Stir the solution at room temperature.
-
In a dropping funnel, prepare a solution of tert-butyl nitrite (15.47 g, 0.15 mol) in 50 mL of anhydrous THF.
-
Add the tert-butyl nitrite solution dropwise to the stirred solution of Intermediate 1 over a period of 30 minutes. Gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 4-ethyl-5-methylthiophene-3-carboxylate.
Expected Yield: 60-75% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the removal of the amino group.
Part 3: Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid (Final Product)
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.[7][8]
Materials and Equipment:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| Intermediate 2 | C₁₀H₁₄O₂S | 198.28 | 19.83 g (0.1 mol) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 8.0 g (0.2 mol) |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL |
| Water (H₂O) | H₂O | 18.02 | 50 mL |
| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | As needed |
| Round-bottom flask (250 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer with heating | - | - | 1 |
| Separatory funnel | - | - | 1 |
| pH paper or pH meter | - | - | 1 |
Protocol:
-
In a 250 mL round-bottom flask, dissolve Intermediate 2 (19.83 g, 0.1 mol) in 100 mL of methanol.
-
In a separate beaker, dissolve sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.
-
Add the sodium hydroxide solution to the methanolic solution of the ester.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) with stirring for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer present.
-
After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Expected Yield: 85-95% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination. High-resolution mass spectrometry can be used to confirm the molecular weight.
Workflow Visualization
Caption: Overall synthetic workflow for 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
3-Pentanone and ethanol are flammable; avoid open flames.
-
Morpholine and ethyl cyanoacetate are toxic and irritants; handle with care.
-
tert-Butyl nitrite is volatile and flammable.
-
Concentrated hydrochloric acid is corrosive; handle with extreme care.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PMC. [Link]
-
Fang, L., Qi, L., Ye, L., Pan, Z., Luo, W., Ling, F., & Zhong, W. (2018). Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran. Journal of Chemical Research, 42(11), 579-583. [Link]
-
Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., ... & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source. PubMed Central. [Link]
-
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Diazotization. Chemistry Stack Exchange. [Link]
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]
-
A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
tert-Butyl nitrite (TBN). Organic Chemistry Portal. [Link]
-
DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. [Link]
-
Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran. Semantic Scholar. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Diazotization of Amines. Chemistry LibreTexts. [Link]
-
Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. NIH. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PMC. [Link]
- Thiophene derivatives and process for preparation thereof.
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
-
Hydrolysis of Esters and Thioesters. YouTube. [Link]
-
Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. MDPI. [Link]
-
Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterr. J. Chem.[Link]
-
Ethyl 2-amino-4,5-dimethyl-thio-phene-3-carboxyl-ate. PubMed. [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC. [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. PubChem. [Link]
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- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Saponification-Typical procedures - operachem [operachem.com]
Application Note & Protocols for the Pharmacological Screening of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Abstract: The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and anti-thrombotic effects.[1][2][3] This document outlines a comprehensive, multi-stage pharmacological screening strategy for a novel compound, 4-Ethyl-5-methylthiophene-3-carboxylic acid, whose biological activities have not yet been characterized. Leveraging the known propensities of thiophene derivatives, this guide proposes a logical cascade beginning with a broad, high-throughput screen for anti-inflammatory activity, followed by detailed secondary assays for hit validation and mechanism of action elucidation, and culminating in a well-established in vivo model for preliminary efficacy assessment.[1] The protocols herein are designed to be robust and self-validating, providing researchers with a clear and efficient path to evaluate the therapeutic potential of this and other novel thiophene-based compounds.
Scientific Rationale & Screening Cascade Design
Given the absence of specific biological data for 4-Ethyl-5-methylthiophene-3-carboxylic acid, a logical starting point is to investigate activities commonly associated with its structural class. Thiophene derivatives are notably prevalent among anti-inflammatory drugs, often targeting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1] Therefore, a screening cascade focused on identifying anti-inflammatory potential offers a high probability of success and provides a clear, mechanistically-driven path for further development.
Our proposed cascade follows a standard drug discovery funnel:
-
Primary Screening: A high-throughput, cell-based assay to broadly identify anti-inflammatory activity.[4][5]
-
Hit Validation & Secondary Screening: A series of assays to confirm the primary hit, determine its potency (IC₅₀), and rule out non-specific effects such as cytotoxicity.
-
Mechanism of Action (MoA) Studies: In vitro enzymatic and cytokine assays to begin identifying the compound's molecular target.[6][7]
-
In Vivo Proof-of-Concept: An acute animal model of inflammation to confirm efficacy in a complex biological system.[8]
This structured approach ensures that resources are focused on compounds with genuine, potent, and translatable biological activity.
Caption: A logical workflow for drug discovery screening.
Primary Screening: Nitric Oxide Inhibition Assay
The foundational step is a high-throughput screening (HTS) campaign to identify compounds that can suppress inflammatory responses in a relevant cell model.[9][10] We will use the murine macrophage cell line RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory state. The primary readout will be the production of nitric oxide (NO), a key pro-inflammatory mediator, measured using the colorimetric Griess assay.
Causality: LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that result in the expression of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO. A compound that inhibits this pathway will reduce the measured NO levels, flagging it as a "hit".
Protocol 2.1: High-Throughput Griess Assay for NO Inhibition
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed 2 x 10⁵ cells/well into a 96-well flat-bottom plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Ethyl-5-methylthiophene-3-carboxylic acid in DMSO. Create a working dilution in DMEM to achieve a final screening concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1%).
-
Treatment:
-
Remove the old media from the cells.
-
Add 100 µL of fresh media to the "Vehicle Control" and "LPS Control" wells.
-
Add 100 µL of media containing the test compound to the "Test Compound" wells.
-
Add 100 µL of media containing a known inhibitor (e.g., 1 µM Dexamethasone) to the "Positive Control" wells.
-
Incubate for 1 hour at 37°C.
-
-
Inflammatory Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the "Vehicle Control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition for the test compound relative to the LPS control. A hit is typically defined as >50% inhibition.
Hit Validation and Secondary Screening
A primary hit requires rigorous validation to confirm its activity is real, potent, and not an artifact of toxicity.
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
Causality: It is critical to determine if the reduction in NO is due to a specific anti-inflammatory effect or simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. A potent anti-inflammatory compound should show low cytotoxicity at its effective concentration.
-
Methodology: Seed and treat RAW 264.7 cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 24 hours, as in the primary screen.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The concentration at which viability is reduced by 50% is the CC₅₀. A good candidate will have a CC₅₀ significantly higher than its inhibitory concentration.
Protocol 3.2: Dose-Response Analysis and IC₅₀ Determination
Causality: To quantify the compound's potency, a dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound efficacy.
-
Methodology: Perform the NO inhibition assay (Protocol 2.1) using a serial dilution of the test compound (e.g., 8-10 concentrations, such as 100 µM down to 1 nM).
-
Analysis: Plot the percentage of inhibition against the log of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Caption: Workflow for validating primary screening hits.
Data Presentation: Hypothetical Results
| Compound | Primary Screen Inhibition @ 10µM | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | 78% | 2.5 | >100 | >40 |
| Dexamethasone (Positive Control) | 95% | 0.01 | >100 | >10,000 |
Protocol 3.3: Mechanism of Action - Cytokine & COX Enzyme Assays
After confirming a non-toxic, potent hit, the next step is to investigate its mechanism.
-
Cytokine Profiling (ELISA):
-
Rationale: Inflammation is driven by a host of signaling molecules called cytokines. Measuring the inhibition of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) provides deeper insight into the compound's anti-inflammatory profile.[6]
-
Protocol: Use the cell culture supernatants collected during the dose-response assay (Protocol 3.2). Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2 enzymes, which are critical for prostaglandin synthesis.[1] This assay determines if the test compound acts via this common mechanism.
-
Protocol: Use a commercially available cell-free COX-1/COX-2 fluorescent inhibitor screening kit. These kits provide purified enzymes and a substrate that becomes fluorescent upon enzymatic action. The assay is performed by incubating the enzyme (COX-1 or COX-2) with the test compound before adding the substrate. A reduction in fluorescence indicates enzymatic inhibition.
-
In Vivo Proof-of-Concept
An essential step in drug development is to demonstrate efficacy in a living organism. The carrageenan-induced paw edema model is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[8][11]
Causality: Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized, acute, and well-characterized inflammatory response, resulting in swelling (edema). The volume of the paw is measured over time. A systemically administered compound that reduces the carrageenan-induced swelling demonstrates in vivo anti-inflammatory efficacy.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for one week before the experiment.
-
Grouping: Divide animals into four groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group 2: Test Compound (e.g., 50 mg/kg, oral gavage)
-
Group 3: Test Compound (e.g., 100 mg/kg, oral gavage)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg, oral gavage)
-
-
Dosing: Administer the respective treatments to each group.
-
Inflammation Induction: One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Caption: Step-by-step process for the in vivo efficacy model.
Data Presentation: Hypothetical In Vivo Results
| Treatment Group (Dose) | Peak Edema Inhibition (at 3 hr) |
| Vehicle Control | 0% |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid (50 mg/kg) | 35% |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid (100 mg/kg) | 58% |
| Indomethacin (10 mg/kg) | 65% |
Conclusion and Future Directions
This application note provides a systematic, multi-tiered approach to the pharmacological evaluation of 4-Ethyl-5-methylthiophene-3-carboxylic acid, with a focus on its potential as an anti-inflammatory agent. The successful execution of this screening cascade—from a primary cell-based assay to in vivo validation—can effectively identify and characterize the compound's therapeutic potential. Positive results would warrant further investigation into its pharmacokinetic properties, safety profile, and more chronic models of inflammation, paving the way for potential lead optimization and preclinical development.
References
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxyl
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxyl
- In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. (n.d.). Biomedical Research and Therapy.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). Journal of Medicinal Chemistry.
- Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (n.d.). PubMed.
- Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] - MMS. (2005). [Source not available].
- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). [Source not available].
- High-throughput screening: accelerating drug discovery. (2024). [Source not available].
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2025).
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). [Source not available].
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025).
- Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (n.d.). PubMed Central.
- Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. (n.d.). MDPI.
- N-(4-Acetylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide. (n.d.). BLDpharm.
- Structures of important thiophene-based drugs. (n.d.).
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- 4. drugtargetreview.com [drugtargetreview.com]
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Comprehensive Analytical Characterization of 4-Ethyl-5-methylthiophene-3-carboxylic acid: Application Notes and Protocols
Introduction
4-Ethyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials. The precise substitution pattern on the thiophene ring offers a unique scaffold for creating complex molecular architectures. As with any high-value chemical entity in a research and development pipeline, rigorous analytical characterization is paramount. It ensures the compound's identity, quantifies its purity, and identifies any process-related or degradation impurities, thereby guaranteeing the reliability and reproducibility of downstream applications.
This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, detailing a suite of analytical methods for the complete characterization of 4-Ethyl-5-methylthiophene-3-carboxylic acid. The protocols herein are designed to be robust and self-validating, moving beyond simple procedural steps to explain the scientific rationale behind the selection of specific techniques and parameters.
Physicochemical Properties and Handling
A foundational understanding of the molecule's properties is the first step in developing robust analytical methods. This information dictates solvent selection, sample preparation, and the choice of chromatographic or spectroscopic conditions.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₈H₁₀O₂S | [1][2] |
| Molecular Weight | 170.23 g/mol | Inferred from Formula |
| CAS Number | 884497-34-1 | [2] |
| Appearance | Likely an off-white to yellow solid, typical for thiophene derivatives.[3] | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, methanol, and acetonitrile. Limited solubility in water. | Inferred from structure & related compounds[4] |
| Melting Point | Not explicitly reported, but similar carboxylic acids have melting points ranging from 100-200 °C.[5] | Inferred |
Handling and Storage: 4-Ethyl-5-methylthiophene-3-carboxylic acid should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from light and strong oxidizing agents.
Overall Analytical Workflow
A structured analytical workflow ensures that all aspects of the compound's quality are assessed systematically. The process begins with fundamental identity confirmation and progresses to detailed purity and impurity analysis.
Figure 1: A comprehensive workflow for the analytical characterization of a novel chemical entity.
Chromatographic Methods for Purity and Impurity Profiling
Chromatography is the gold standard for separating the main compound from any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of moderately polar organic molecules like 4-Ethyl-5-methylthiophene-3-carboxylic acid. The compound is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adding acid to the mobile phase, the carboxylic acid functional group is fully protonated (rendered neutral), which prevents peak tailing and ensures sharp, symmetrical peaks for accurate quantification.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a column oven, and an autosampler.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA) or Formic Acid, HPLC Grade
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of ACN and water.
-
Vortex until fully dissolved. Use sonication if necessary.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides excellent retention and resolution for this type of analyte. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier to suppress ionization of the carboxylic acid. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | The thiophene ring provides strong chromophores for sensitive UV detection. A DAD can be used to scan for optimal wavelength and check for peak purity. |
| Injection Vol. | 5 µL | Adjustable based on sample concentration and detector response. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurity exceeding 0.1% area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: For the identification of unknown impurities detected by HPLC-UV, coupling the LC system to a mass spectrometer is essential. Electrospray Ionization (ESI) is an effective soft ionization technique that provides the molecular weight of the eluting compounds.
Protocol:
-
Utilize the same HPLC method as described above.
-
Divert the flow post-UV detector to the ESI-MS source.
-
MS Parameters (Negative Ion Mode):
-
Rationale: The carboxylic acid will readily lose a proton to form a negative ion [M-H]⁻.
-
Expected m/z: 169.04 ([C₈H₉O₂S]⁻)
-
Set the mass range to scan from m/z 50 to 500.
-
Acquire fragmentation data (MS/MS) on the impurity peaks to aid in their structural elucidation.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide orthogonal, definitive confirmation of the molecule's chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
Expected Spectral Features (in CDCl₃):
-
¹H NMR:
-
A singlet around δ 10-12 ppm (1H, broad, COOH).
-
A singlet around δ 7-8 ppm (1H, thiophene C2-H).
-
A quartet around δ 2.8 ppm (2H, -CH₂-CH₃).
-
A singlet around δ 2.4 ppm (3H, thiophene-C5-CH₃).
-
A triplet around δ 1.2 ppm (3H, -CH₂-CH₃).
-
-
¹³C NMR:
-
A signal > δ 165 ppm (C=O).
-
Four signals in the aromatic region (δ 120-150 ppm) for the four substituted thiophene carbons.
-
Signals for the ethyl (-CH₂- and -CH₃) and methyl (-CH₃) carbons in the aliphatic region.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic frequencies. It is an excellent, rapid technique for identity confirmation.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2970 | C-H stretch | Aliphatic (sp³) |
| ~1680 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1550 | C=C stretch | Thiophene Ring |
| ~1450 | C-O-H bend | Carboxylic Acid |
Decision Framework for Method Selection
The choice of analytical technique is driven by the specific question being asked. The following flowchart provides a logical guide for selecting the appropriate method.
Figure 2: A decision-making flowchart for selecting the appropriate analytical technique.
References
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
-
4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C10H13NO3S | CID 597279 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri . Elsevier B.V. Available at: [Link]
-
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
4-acetoxy-2,5-dihydro-thiophene-3-carboxylic acid methyl ester - ChemSynthesis . ChemSynthesis. Available at: [Link]
-
4-ethyl-5-methylthiophene-3-carboxylic acid (C8H10O2S) - PubChemLite . PubChemLite. Available at: [Link]
-
Table of melting points of substances - CALCULLA . CALCULLA. Available at: [Link]
-
CAS#:1549594-45-7 | 5-Ethyl-4-methylthiophene-3-carboxylic acid | Chemsrc . Chemsrc. Available at: [Link]
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- 3. ossila.com [ossila.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CALCULLA - Table of melting points of substances [calculla.com]
Application Note & Protocols: A Systematic Approach to Characterizing the Bioactivity of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Specifically, compounds based on the thiophene-3-carboxylic acid core have been identified as potent inhibitors of various enzymes and protein targets, including kinases, metabolic enzymes, and ion channels.[1][2][3][4] This application note presents a comprehensive, tiered strategy for elucidating the bioactivity of a novel compound, 4-Ethyl-5-methylthiophene-3-carboxylic acid. We provide a series of detailed protocols, from initial high-throughput biochemical screening to mechanistic and confirmatory cell-based assays, designed to identify a biological target, determine potency and mechanism of action, and assess cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking a robust framework for small molecule characterization.
Introduction: The Thiophene Carboxylic Acid Scaffold
Thiophene-based molecules are of significant interest in drug discovery due to their structural similarity to phenyl rings, while offering distinct electronic properties and metabolic profiles. The carboxylic acid moiety often serves as a key interaction point, forming hydrogen bonds or ionic interactions within the active sites of biological targets.[2] Literature precedents for structurally related compounds suggest a high probability that 4-Ethyl-5-methylthiophene-3-carboxylic acid may function as an enzyme inhibitor. For instance, various thiophene carboxylic acids have been shown to inhibit targets as diverse as D-Amino Acid Oxidase (DAO), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the calcium-activated chloride channel Anoctamin 1 (ANO1).[2][3][4]
Given this background, a logical starting point for characterizing this novel compound is to screen it against a panel of relevant enzymes, such as kinases or metabolic enzymes, which are frequently implicated in disease pathways. This document outlines a hypothetical but technically grounded workflow to test the compound's activity against a representative enzyme, "Target-X Kinase."
Integrated Assay Development Workflow
A successful compound characterization campaign follows a logical progression from high-throughput primary screens to more detailed secondary and cellular assays. This tiered approach ensures that resources are focused on the most promising activities and that the resulting data is robust and physiologically relevant. The journey from identifying an initial "hit" to validating a "lead" is a multi-step process.[5][6][7]
Figure 1: Tiered assay workflow for compound characterization.
Part 1: Primary Biochemical Assay for Hit Identification
Objective: To rapidly determine if 4-Ethyl-5-methylthiophene-3-carboxylic acid inhibits the activity of a target enzyme (Target-X Kinase) at a single, high concentration.
Principle: Many high-throughput screening (HTS) assays are designed to be fast, cost-effective, and robust.[8][9] For kinases, a common approach is to measure the consumption of ATP or the phosphorylation of a substrate. Here, we describe a generic fluorescence polarization (FP) assay, a homogenous technique well-suited for HTS. In this competitive binding assay, a fluorescently labeled tracer molecule binds to the kinase. If the test compound binds to the same site, it displaces the tracer, leading to a decrease in the FP signal.
Protocol 3.1: Single-Point Kinase Inhibition FP Assay
Materials:
-
Target-X Kinase (recombinant, purified)
-
Fluorescent Tracer (specific for the kinase ATP binding site)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
4-Ethyl-5-methylthiophene-3-carboxylic acid (Test Compound), dissolved in 100% DMSO
-
Positive Control Inhibitor (e.g., Staurosporine), dissolved in 100% DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of fluorescence polarization detection
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Using an acoustic liquid handler or manual multichannel pipette, dispense 50 nL of the test compound stock into the appropriate wells of the 384-well plate. This will yield a final assay concentration of 10 µM (assuming a 50 µL final volume).
-
Dispense 50 nL of 100% DMSO into "negative control" wells (0% inhibition).
-
Dispense 50 nL of a 10 mM stock of the positive control inhibitor into "positive control" wells (100% inhibition).
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Tracer solution by diluting the Target-X Kinase and Fluorescent Tracer in Assay Buffer to twice their final desired concentration (e.g., 20 nM Kinase, 2 nM Tracer).
-
-
Assay Execution:
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of the 2X Kinase/Tracer solution to all wells. The final volume should be 50 µL.
-
Seal the plate and centrifuge briefly (1 min at 1000 x g) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader using the appropriate excitation and emission wavelengths for the fluorescent tracer, measuring both parallel and perpendicular fluorescence intensity.
-
The instrument software will calculate the fluorescence polarization (FP) in millipolarization units (mP).
-
Data Analysis & Interpretation:
-
Calculate the percent inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_compound - mP_pos_control) / (mP_neg_control - mP_pos_control)])
-
A compound is typically considered a "hit" if it demonstrates inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).
| Sample | Concentration | Avg. mP Value | % Inhibition | Outcome |
| Negative Control (DMSO) | N/A | 280 | 0% | Baseline |
| Positive Control (Staurosporine) | 10 µM | 80 | 100% | Full Inhibition |
| Test Compound | 10 µM | 150 | 65% | Hit |
Part 2: Secondary Assays for Lead Characterization
Once a hit is identified, secondary assays are essential to confirm its activity, determine its potency, and understand how it interacts with the target.[7]
Protocol 4.1: Dose-Response and IC₅₀ Determination
Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC₅₀).
Procedure:
-
Perform the FP assay as described in Protocol 3.1.
-
Instead of a single concentration, prepare a serial dilution of the test compound in DMSO. A common approach is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).
-
Plate the dilution series, ensuring each concentration is tested in duplicate or triplicate.
-
Calculate the % Inhibition for each concentration.
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.70 | 75.4 |
| 1.23 | 52.3 |
| 0.41 | 28.9 |
| 0.14 | 10.1 |
| 0.05 | 4.5 |
| 0.015 | 1.2 |
| 0.005 | 0.5 |
| 0.001 | 0.1 |
Result: Based on this hypothetical data, the IC₅₀ would be approximately 1.3 µM .
Protocol 4.2: Mechanism of Action (MoA) Studies
Objective: To determine if the compound inhibits the enzyme competitively (binds to the active site), non-competitively (binds to an allosteric site), or through another mechanism. Understanding the MoA is critical for medicinal chemistry optimization.[10][11]
Principle: This experiment involves measuring the enzyme's reaction rate at various substrate concentrations in the presence of a fixed concentration of the inhibitor. For a kinase, the substrate is typically ATP. The data is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).
Procedure:
-
Use a kinetic enzyme assay format, such as a luminescence-based assay that measures ATP consumption over time (e.g., Kinase-Glo®, Promega).
-
Set up a matrix of reactions in a microplate. Vary the concentration of ATP (e.g., from 0.25x Kₘ to 10x Kₘ).
-
For each ATP concentration, run the reaction with no inhibitor, a low concentration of the test compound (e.g., 1x IC₅₀), and a high concentration (e.g., 5x IC₅₀).
-
Initiate the reaction by adding the enzyme.
-
Measure the reaction rate (e.g., luminescence signal change per minute).
-
Plot the data using Lineweaver-Burk or Michaelis-Menten models to determine the effect of the inhibitor on Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).
Figure 2: Simplified models of enzyme inhibition mechanisms.
Interpretation:
-
Competitive: Vₘₐₓ remains unchanged, Kₘ increases. On a Lineweaver-Burk plot, the lines intersect at the y-axis.
-
Non-competitive: Vₘₐₓ decreases, Kₘ remains unchanged. The lines intersect at the x-axis.
-
Uncompetitive: Both Vₘₐₓ and Kₘ decrease. The lines are parallel.
Part 3: Cell-Based Assays for Cellular Potency and Viability
Biochemical assays are essential but occur in an artificial environment. Cell-based assays are crucial for confirming that a compound is active in a more complex, physiological setting.[12][13]
Protocol 5.1: Cellular Viability and Metabolism Assay (MTT Assay)
Objective: To assess the general cytotoxicity of the compound and determine if the observed enzymatic inhibition translates to a decrease in cell proliferation or metabolic activity.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which often correlates with cell viability and proliferation.[14][15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which can be solubilized and quantified.[15]
Materials:
-
Human cancer cell line (e.g., A549, relevant if Target-X Kinase is implicated in lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a dose-response dilution series of the test compound in culture medium (similar to Protocol 4.1).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of Solubilization Buffer to each well.
-
Gently agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent viability for each concentration: % Viability = 100 * [(Abs_compound - Abs_no_cell) / (Abs_vehicle - Abs_no_cell)]
-
Plot % Viability against the log of compound concentration and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Summary of Findings & Conclusion
This application note provides a structured, multi-phase approach to characterize the bioactivity of 4-Ethyl-5-methylthiophene-3-carboxylic acid. By following this workflow, researchers can efficiently move from an unknown compound to a well-characterized inhibitor with a defined potency, mechanism of action, and cellular effect.
| Assay Type | Parameter Measured | Hypothetical Result | Interpretation |
| Primary FP Screen | % Inhibition @ 10 µM | 65% | Compound is an active hit against Target-X Kinase. |
| Dose-Response (FP) | Biochemical IC₅₀ | 1.3 µM | Compound is a moderately potent inhibitor. |
| Enzyme Kinetics | Effect on Kₘ and Vₘₐₓ | Kₘ increased, Vₘₐₓ unchanged | Compound is a competitive inhibitor of the ATP site. |
| Cell Viability (MTT) | Cellular GI₅₀ | 5.8 µM | Compound is active in cells, inhibiting proliferation/metabolism. |
The hypothetical data suggest that 4-Ethyl-5-methylthiophene-3-carboxylic acid is a competitive, micromolar inhibitor of Target-X Kinase that is active in a cellular context. The difference between the biochemical IC₅₀ and the cellular GI₅₀ is expected and can be attributed to factors like cell membrane permeability and engagement of cellular transport mechanisms. This systematic characterization provides a strong foundation for further lead optimization and preclinical development.
References
-
Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
-
Li, H., et al. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Hayashi, Y., et al. (2018). Structural Basis for Potent Inhibition of D-Amino Acid Oxidase by Thiophene Carboxylic Acids. European Journal of Medicinal Chemistry. Available at: [Link]
-
Jadhav, S. D., et al. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved January 25, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. Available at: [Link]
-
Wang, Z., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]
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Chondrex, Inc. (n.d.). Cell Metabolism Assays. Retrieved January 25, 2026, from [Link]
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Jariyasopit, N., et al. (2016). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Journal of The American Society for Mass Spectrometry. Available at: [Link]
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Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Retrieved January 25, 2026, from [Link]
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Gotor-Fernández, V., et al. (2022). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Omega. Available at: [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]
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Liu, H., et al. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. European Journal of Medicinal Chemistry. Available at: [Link]
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National Institutes of Health. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]
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ScienCell. (n.d.). How Do You Assess Your Cell's Health and Metabolic Activity? Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved January 25, 2026, from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved January 25, 2026, from [Link]
-
IT Medical Team. (2023). Enzyme inhibitors: strategies and challenges in drug design. Retrieved January 25, 2026, from [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. Available at: [Link]
-
MDPI. (n.d.). Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. Molecules. Available at: [Link]
-
Domainex. (n.d.). Biochemical Assays. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. Retrieved January 25, 2026, from [Link]
-
Southern Research. (n.d.). High-Throughput Screening & Discovery. Retrieved January 25, 2026, from [Link]
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- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Cell Viability and Proliferation Assays [merckmillipore.com]
Application Notes and Protocols: 4-Ethyl-5-methylthiophene-3-carboxylic Acid in Organic Electronics
Introduction: The Versatility of Thiophene Scaffolds in Organic Electronics
Thiophene and its derivatives are foundational pillars in the field of organic electronics.[1] Their inherent aromaticity, coupled with the electron-donating nature of the sulfur heteroatom, provides a unique electronic structure conducive to charge transport.[2] This makes them exceptional candidates for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3] The ability to readily functionalize the thiophene ring allows for precise tuning of electronic properties, solubility, and solid-state packing, which are critical parameters for device performance.[4] 4-Ethyl-5-methylthiophene-3-carboxylic acid is a promising, yet underexplored, building block in this family. The ethyl and methyl groups can enhance solubility in organic solvents, facilitating solution-based processing, while the carboxylic acid moiety offers a versatile handle for further chemical modifications, such as esterification or amidation, to create a diverse library of functional materials.
Physicochemical Properties and Synthesis
While specific experimental data for 4-ethyl-5-methylthiophene-3-carboxylic acid is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs like 4-methylthiophene-3-carboxylic acid.[5] The strategic placement of alkyl groups (ethyl and methyl) is anticipated to improve solubility in common organic solvents, a crucial aspect for printable and solution-processed electronics.[6] The carboxylic acid group provides a reactive site for creating a variety of derivatives, such as esters and amides, which can be polymerized or used as small molecule semiconductors.
A plausible synthetic route to 4-ethyl-5-methylthiophene-3-carboxylic acid could be adapted from established methods for substituted thiophenes. One such general approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur.[7]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H10O2S | Based on chemical structure |
| Molecular Weight | 170.23 g/mol | Calculated from molecular formula |
| Appearance | White to off-white crystalline solid | Typical for similar carboxylic acids |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | Due to the presence of ethyl and methyl groups |
| Reactivity | The carboxylic acid group can undergo esterification, amidation, and other standard transformations. | Standard reactivity of carboxylic acids |
Applications in Organic Electronic Devices
The unique structural features of 4-ethyl-5-methylthiophene-3-carboxylic acid make it a versatile precursor for synthesizing advanced materials for various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
In OFETs, thiophene-based materials are widely used as the active semiconductor layer.[8] The performance of these devices is highly dependent on the molecular packing and charge carrier mobility of the organic semiconductor.[9] By converting the carboxylic acid of 4-ethyl-5-methylthiophene-3-carboxylic acid into larger conjugated systems, for instance, through cross-coupling reactions, novel p-type or n-type semiconductors can be developed. The alkyl substituents can aid in achieving the desirable lamellar packing structures in the solid state, which is beneficial for efficient charge transport.
Protocol: Fabrication and Characterization of a Solution-Processed OFET
This protocol describes a general procedure for fabricating and testing a bottom-gate, top-contact OFET using a polymer derived from a 4-ethyl-5-methylthiophene-3-carboxylic acid monomer.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO2 layer (gate/dielectric)
-
Polymeric semiconductor synthesized from a 4-ethyl-5-methylthiophene-3-carboxylic acid derivative (e.g., a polyester or polyimide) dissolved in a suitable organic solvent (e.g., chlorobenzene, 5 mg/mL)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Photolithography mask for defining source-drain electrodes
Equipment:
-
Spin coater
-
Thermal evaporator
-
Probe station with semiconductor parameter analyzer
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Substrate Cleaning:
-
Sonically clean the Si/SiO2 substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma for 5 minutes to remove any organic residues and enhance surface hydrophilicity.
-
-
Dielectric Surface Modification:
-
Vapor-treat the substrate with HMDS at 150 °C for 30 minutes to create a hydrophobic surface, which improves the morphology of the deposited organic semiconductor film.
-
-
Semiconductor Deposition:
-
Transfer the cleaned and surface-modified substrate into a nitrogen-filled glovebox.
-
Spin-coat the polymeric semiconductor solution onto the substrate at 3000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific polymer (e.g., 120 °C) for 30 minutes to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask or photolithography.
-
Thermally evaporate 50 nm of gold through the mask at a rate of 0.1-0.2 Å/s under high vacuum (<10^-6 Torr).
-
-
Device Characterization:
-
Transfer the completed device to a probe station.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer.
-
Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.
-
Workflow for OFET Fabrication and Characterization
Caption: Workflow for the fabrication and characterization of a solution-processed OFET.
Organic Photovoltaics (OPVs)
In OPVs, thiophene-containing polymers are frequently employed as the electron donor material in the active layer of a bulk heterojunction (BHJ) solar cell.[10][11] The carboxylic acid functionality of 4-ethyl-5-methylthiophene-3-carboxylic acid can be utilized to anchor the molecule to metal oxide surfaces, such as TiO2 or ZnO, which can act as electron acceptors or transport layers. Furthermore, the monomer can be polymerized with electron-deficient units to create donor-acceptor (D-A) copolymers with tailored band gaps for efficient light absorption.[4]
Protocol: Fabrication and Characterization of a BHJ OPV Device
This protocol outlines the fabrication of a conventional BHJ OPV device.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
A blend of a donor polymer derived from 4-ethyl-5-methylthiophene-3-carboxylic acid and an acceptor material (e.g., PC71BM) in a 1:1.5 weight ratio dissolved in chlorobenzene
-
Calcium (Ca) and Aluminum (Al) for the cathode
Equipment:
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit
Procedure:
-
Substrate Preparation:
-
Clean and pattern the ITO-coated glass substrates.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the donor-acceptor blend solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Anneal the film as required for optimal morphology.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit 20 nm of Ca followed by 100 nm of Al at a pressure below 10^-6 Torr.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm^2).
-
Determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Diagram of a Bulk Heterojunction OPV
Sources
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for 4-Ethyl-5-methylthiophene-3-carboxylic acid Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Gewald reaction for the specific synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid. As this target molecule requires post-reaction modifications following the initial thiophene ring formation, this document provides a comprehensive, two-part troubleshooting guide to address challenges in both the core Gewald reaction and the subsequent transformation steps.
Our approach is grounded in mechanistic understanding to empower you not just to follow steps, but to make informed, data-driven decisions to optimize your experimental outcomes.
Introduction: The Synthetic Pathway
The Gewald reaction is a powerful multicomponent condensation for synthesizing polysubstituted 2-aminothiophenes.[1][2] The synthesis of your target molecule, 4-Ethyl-5-methylthiophene-3-carboxylic acid, is a multi-step process that begins with a classic Gewald reaction, followed by hydrolysis and deamination.
The overall synthetic route is as follows:
-
Stage 1: Gewald Reaction. Condensation of 2-pentanone, a cyanoacetate ester (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to form the key intermediate: Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.
-
Stage 2: Saponification (Hydrolysis). Conversion of the ester group into a carboxylate salt.
-
Stage 3: Deamination. Removal of the 2-amino group, typically via diazotization followed by reduction.
-
Stage 4: Acidification & Isolation. Protonation of the carboxylate to yield the final carboxylic acid product.
This guide is structured to troubleshoot each of these critical stages.
Core Synthesis & Troubleshooting Workflow
The following diagram illustrates the general experimental workflow and key decision points for troubleshooting.
Caption: General experimental workflow for the synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Part 1: Troubleshooting the Gewald Reaction Stage
This section focuses on the initial, crucial step: the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate .
Q1: My reaction yield is very low, or the reaction has stalled. What are the primary factors to investigate?
Answer: Low yield in a Gewald reaction is a common issue that can typically be traced back to one of three areas: the initial condensation, the sulfur addition, or the cyclization.
The reaction is initiated by a Knoevenagel condensation between 2-pentanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent cyclization.[1][3]
Here’s how to troubleshoot:
-
Catalyst Choice & Concentration: The base is critical. It catalyzes both the Knoevenagel condensation and facilitates the reaction with sulfur.
-
Morpholine/Diethylamine (Secondary Amines): These are the most common and effective catalysts. They are strong enough bases to promote the condensation without causing significant side reactions. An insufficient amount of base (typically 0.5-1.0 molar equivalents) will result in a sluggish reaction.[4]
-
Triethylamine (Tertiary Amine): While a stronger base, it can sometimes be less effective as it cannot form the same catalytic intermediates as secondary amines. However, for some substrates, it can accelerate the initial condensation.
-
Actionable Insight: If using triethylamine with poor results, switch to morpholine. If using morpholine, ensure you are using at least 0.5 equivalents.
-
-
Temperature Control: The Gewald reaction is exothermic.
-
Too Low (< 40°C): The reaction rate will be impractically slow.
-
Too High (> 70°C): This can lead to uncontrolled side reactions, including polymerization of the Knoevenagel intermediate or the formation of complex polysulfides, resulting in a dark, tarry mixture and reduced yield.
-
Actionable Insight: Maintain a reaction temperature between 50-60°C. Use a temperature-controlled oil bath and monitor the internal reaction temperature.
-
-
Solvent Selection: The polarity of the solvent influences reaction rates.
-
Ethanol/Methanol: These are the standard, effective solvents. They provide good solubility for the reactants and the intermediate thiophene.[4]
-
DMF/Dioxane: More polar aprotic solvents can sometimes accelerate the reaction but may make product precipitation and workup more difficult.[4]
-
Actionable Insight: Ethanol is the recommended starting point. Ensure it is anhydrous, as water can interfere with the condensation step.
-
The table below summarizes key parameter adjustments.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Base Catalyst | Morpholine (0.5 eq) | Increase to 1.0 eq to accelerate condensation. If ineffective, consider a stronger base like DBU (use catalytically) with caution. |
| Temperature | 50°C (Ethanol) | Gradually increase to 60-65°C. Monitor by TLC; if side products increase, revert to lower temperature. |
| Solvent | Ethanol | Switch to DMF for enhanced solubility and potentially faster reaction rates, but be prepared for a more complex workup (e.g., aqueous quench). |
| Reagent Purity | Reagent Grade | Ensure 2-pentanone is free of acidic impurities and ethyl cyanoacetate has not hydrolyzed. Use freshly opened solvents. |
Q2: The reaction mixture turned into a dark brown or black tar, and I can't isolate any product. What happened?
Answer: Tar formation is almost always due to uncontrolled side reactions, typically caused by excessive heat or incorrect stoichiometry.
-
Uncontrolled Exotherm: As mentioned, the reaction is exothermic. If the reagents are mixed too quickly without external cooling, the temperature can spike, leading to polymerization.
-
Preventative Measure: Add the base catalyst dropwise to the mixture of the ketone, nitrile, and sulfur in an ice bath before gently warming to the target reaction temperature.
-
-
Knoevenagel Intermediate Dimerization: The α,β-unsaturated nitrile formed in the first step can undergo dimerization or polymerization if it accumulates without reacting with sulfur in a timely manner.[3]
-
Mechanistic Insight: This is more common with highly reactive nitriles. The base promotes this side reaction.
-
Actionable Insight: Ensure your elemental sulfur is finely powdered and dissolves/reacts efficiently. Consider adding the sulfur in portions to maintain a steady concentration throughout the reaction.[5]
-
-
Sulfur-Related Side Reactions: At high temperatures, elemental sulfur can form complex radical species, leading to a variety of byproducts and a dark coloration.
Caption: Troubleshooting decision tree for low yield and tar formation in the Gewald reaction.
Part 2: Troubleshooting Post-Gewald Modifications
This section addresses the hydrolysis of the ester and the deamination required to reach the final product.
Q3: My saponification (hydrolysis) of the ester is incomplete, or it seems to be degrading my thiophene ring.
Answer: Thiophene rings can be sensitive to harsh hydrolytic conditions. The key is balancing reactivity with stability.
-
Incomplete Hydrolysis:
-
Cause: Insufficient base (NaOH/KOH), reaction time, or temperature. The ester on the electron-rich thiophene may be sterically hindered.
-
Actionable Insight: Use a larger excess of base (3-4 equivalents of NaOH or KOH). Increase the reaction temperature to reflux in a mixture of ethanol and water. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
-
Product Degradation:
-
Cause: Prolonged exposure to strong base at high temperatures can lead to ring-opening or other decomposition pathways.
-
Actionable Insight: Avoid excessively long reaction times. Once the reaction is complete by TLC, immediately cool the mixture and proceed to the next step. Do not let it reflux overnight unnecessarily. If degradation persists, consider a milder approach using LiOH in a THF/water mixture at a lower temperature.
-
Q4: The deamination step is giving me a complex mixture of products, and the yield of my final carboxylic acid is poor.
Answer: Deamination via diazotization is a notoriously tricky reaction that requires careful control of temperature and reagent addition. The intermediate diazonium salt is unstable.
-
Diazonium Salt Formation: The 2-aminothiophene is reacted with sodium nitrite (NaNO₂) in the presence of a strong acid (like HCl or H₂SO₄) at low temperatures (0-5°C) to form a thiophenediazonium salt.
-
Problem: If the temperature rises above 5-10°C, the diazonium salt will decompose uncontrollably, often leading to phenolic byproducts (if water attacks the ring) and nitrogen gas evolution.
-
Actionable Insight: Maintain strict temperature control using an ice-salt bath. Prepare a solution of your aminothiophene carboxylate in acid and cool it to 0°C before adding a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature never exceeds 5°C.
-
-
Reduction of the Diazonium Salt: The diazonium salt must be reduced to remove the -N₂⁺ group and replace it with a hydrogen.
-
Standard Reagent: Hypophosphorous acid (H₃PO₂) is the classic and most effective reagent for this reduction.
-
Problem: If the H₃PO₂ is added improperly or is of poor quality, the reduction will be inefficient, and side reactions will dominate.
-
Actionable Insight: Add the H₃PO₂ to the cold diazonium salt solution and then allow the reaction to warm slowly to room temperature. The reaction may require several hours to go to completion. Vigorous gas evolution (N₂) is a sign of a successful reaction.
-
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of the Gewald Reaction? A: The reaction proceeds through three key stages: (1) A base-catalyzed Knoevenagel condensation of the ketone (2-pentanone) and the active methylene compound (ethyl cyanoacetate). (2) Michael addition of a sulfur nucleophile to the resulting α,β-unsaturated intermediate. (3) Intramolecular cyclization via attack of the nitrile-stabilized carbanion onto the sulfur chain, followed by tautomerization and aromatization to give the final 2-aminothiophene.[2][3]
Sources
Technical Support Center: Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice for the synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid. The content is structured in a practical, question-and-answer format to directly address common challenges encountered in the laboratory, focusing on the underlying chemical principles to empower effective problem-solving.
Introduction: Navigating the Synthesis of a Key Heterocycle
4-Ethyl-5-methylthiophene-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, often presents challenges that can impact yield and purity. The most common and versatile route involves the initial construction of a polysubstituted 2-aminothiophene ring via the Gewald three-component reaction, followed by subsequent functional group transformations.[2][3] This guide focuses on troubleshooting the critical steps of this pathway, from the initial ring formation to the final product isolation, ensuring a robust and reproducible synthesis.
The overall synthetic workflow is visualized below.
Caption: General workflow for the synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Part 1: Troubleshooting the Gewald Reaction Core Synthesis
The Gewald reaction is a one-pot, multi-component reaction that efficiently assembles the thiophene ring.[4] It involves the condensation of a ketone (2-pentanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur, typically catalyzed by a base like morpholine or diethylamine.[3][5]
FAQ 1: My Gewald reaction yield is low or the reaction failed to initiate. What are the primary causes?
Answer: Low yields in the Gewald reaction typically stem from an incomplete initial condensation, poor sulfur reactivity, or catalyst issues.
-
Causality: The reaction begins with a Knoevenagel condensation between 2-pentanone and ethyl cyanoacetate to form an electron-deficient alkene intermediate.[6] This is the rate-determining step. If this intermediate does not form efficiently, the subsequent sulfur addition and cyclization cannot occur. The elemental sulfur (S₈) ring must also be opened to participate in the reaction, which is facilitated by the basic catalyst and moderate heat.[7]
-
Troubleshooting Guide:
-
Verify Reagent Quality: Ensure 2-pentanone is free of acidic impurities and ethyl cyanoacetate has not hydrolyzed. Use freshly opened, high-purity elemental sulfur.
-
Catalyst Choice & Stoichiometry: Morpholine is often an excellent catalyst. Ensure a sufficient amount is used (typically 0.1 to 0.5 equivalents). An insufficient amount of base will stall the initial Knoevenagel condensation.
-
Temperature Control: The reaction often requires gentle heating (40-65°C) to proceed at a reasonable rate.[8] However, excessive temperatures can lead to side reactions and decomposition. Monitor the reaction temperature closely.
-
Solvent Selection: While the reaction can be run neat, using a polar aprotic solvent like ethanol or DMF can improve solubility and facilitate the reaction.[5]
-
| Parameter | Recommended Condition | Problematic Condition | Potential Outcome of Problem |
| Temperature | 40 - 65 °C | > 80 °C or < 30 °C | Decomposition or sluggish/no reaction |
| Catalyst | 0.1-0.5 eq. Morphine/Diethylamine | < 0.1 eq. or wrong base (e.g., strong non-nucleophilic) | Failed Knoevenagel condensation |
| Solvent | Ethanol, DMF | Non-polar solvents (e.g., Hexane) | Poor reagent solubility, low yield |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Too short or excessively long | Incomplete reaction or side product formation |
FAQ 2: My crude product is a complex mixture containing significant impurities. What are the likely side products?
Answer: The most common side products are the uncyclized Knoevenagel intermediate and various sulfur-containing byproducts.
-
Causality & Identification:
-
Knoevenagel Intermediate: This stable alkene is formed when the initial condensation occurs, but the subsequent sulfur addition and cyclization fail. It is a frequent impurity if the reaction stalls.
-
Polysulfides: The mechanism of sulfur incorporation involves the formation of polysulfide chains.[7] If these are not efficiently converted to the thiophene, they can remain as yellow, oily impurities.
-
Over-reduction/Decomposition: At excessively high temperatures, the aminothiophene product can be unstable.
-
-
Mitigation Strategy: The key is to ensure the smooth progression from the Knoevenagel intermediate to the cyclized product.
-
Stepwise Addition: Consider a modified procedure where the 2-pentanone, ethyl cyanoacetate, and catalyst are stirred for 30-60 minutes at room temperature to facilitate the Knoevenagel condensation before adding sulfur and gently heating.
-
Control Temperature: Avoid rapid or excessive heating. A gradual increase to the target temperature (e.g., 50°C) is preferable.
-
Purification: The desired 2-aminothiophene product is often a crystalline solid that can be precipitated by cooling the reaction mixture or adding a non-solvent like water or cold ethanol.[5] This allows for simple filtration to remove many of the oily, sulfur-based impurities. Recrystallization from ethanol is a highly effective secondary purification step.[9]
-
Caption: Formation of the Knoevenagel intermediate as a potential side product.
Part 2: Troubleshooting Post-Gewald Modifications
After successfully synthesizing the ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate intermediate, the next steps involve hydrolysis of the ester to the carboxylic acid. (Note: A deamination step would be required if the starting material was a cyano-group instead of an ester, but is not covered here as hydrolysis is the more direct route from the ester).
FAQ 3: My ester hydrolysis is incomplete. How can I improve the conversion?
Answer: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or hydrolytic agent concentration. The steric hindrance around the ester can also play a role.
-
Causality: Saponification (base-catalyzed hydrolysis) is an equilibrium process. To drive it to completion, a sufficient excess of base (e.g., NaOH or KOH) and adequate thermal energy are required. The resulting carboxylate salt is typically insoluble in the organic solvent and must be acidified in a separate step to yield the final carboxylic acid.
-
Troubleshooting Protocol:
-
Increase Base Equivalents: Use a larger excess of NaOH or KOH (e.g., 3-5 equivalents) dissolved in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility of the thiophene ester.
-
Increase Temperature: Refluxing the reaction mixture is often necessary to achieve complete hydrolysis. Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Work-up Procedure: After hydrolysis, cool the mixture and remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material.
-
Acidification: Carefully acidify the cold aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~2. The carboxylic acid should precipitate as a solid. Cooling the mixture in an ice bath will maximize precipitation.
-
FAQ 4: My final product yield is low, and I suspect decarboxylation. How can this be prevented?
Answer: Decarboxylation is a significant side reaction for many heterocyclic carboxylic acids, including thiophenes, and is promoted by high temperatures and strong acidic conditions.[10]
-
Causality: The thiophene ring can stabilize the carbanion intermediate formed upon loss of CO₂, especially when heated. This leads to the formation of 3-ethyl-2-methylthiophene instead of the desired product. This is particularly problematic during the acidic work-up or any subsequent purification steps involving heat (like distillation).
-
Prevention and Control:
-
Avoid Excessive Heat: During the final acidification and isolation steps, maintain low temperatures. Perform the acidification in an ice bath and avoid heating the acidic mixture.
-
Purification without Heat: Do not attempt to purify the final carboxylic acid by distillation. Recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) at moderate temperatures is the preferred method.[9]
-
Drying Conditions: Dry the final product under vacuum at a low temperature (e.g., < 40°C) to prevent thermal decarboxylation.
-
Caption: Competing pathways of product formation versus thermal decarboxylation.
References
-
ResearchGate. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available at: [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
MDPI. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]
-
SpringerLink. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]
-
YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available at: [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]
-
PubMed. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
-
Chinese Chemical Society. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. Available at: [Link]
-
ResearchGate. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Available at: [Link]
-
ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
Engineered Science Publisher. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Wikipedia. (n.d.). Thiocarboxylic acid. Available at: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
Bouling Chemical Co., Limited. (n.d.). Thiophene-3-Carboxylic Acid. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Welcome to the technical support center for the purification of 4-Ethyl-5-methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Compound: Key Physicochemical Properties
4-Ethyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene carboxylic acid. The presence of the carboxylic acid group is the primary handle for purification, allowing for techniques like acid-base extraction. The thiophene ring, while aromatic, contains a sulfur atom which can influence its reactivity and potential for coordination with metal impurities. The alkyl substituents (ethyl and methyl groups) increase the molecule's lipophilicity compared to unsubstituted thiophenecarboxylic acid.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-Ethyl-5-methylthiophene-3-carboxylic acid in a question-and-answer format.
Question 1: My crude product is an oil and won't crystallize. How can I solidify it for purification?
Answer: Oiling out during crystallization is a common issue when impurities are present, depressing the melting point of the mixture. Here are several strategies to address this:
-
Initial Purification by Acid-Base Extraction: Before attempting recrystallization, perform an acid-base extraction. This will remove neutral and basic impurities that are often the cause of oiling out.[1][2][3][4][5] The carboxylic acid is deprotonated with a weak base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt.[1][2] Neutral and basic impurities will remain in the organic layer. After separating the aqueous layer, re-acidification will precipitate the purified carboxylic acid.
-
Solvent System Modification: If you are attempting recrystallization directly, the solvent system may not be optimal.
-
Increase Polarity: Try adding a more polar anti-solvent dropwise to your solution at an elevated temperature. For example, if your compound is dissolved in a non-polar solvent like hexanes, try adding small amounts of ethyl acetate or acetone.
-
Decrease Polarity: Conversely, if you are using a polar solvent like ethanol, the addition of a less polar co-solvent such as water or heptane can induce crystallization.[6]
-
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Question 2: After acid-base extraction and precipitation, my product has a strong color. What are the likely colored impurities and how can I remove them?
Answer: Colored impurities in thiophene-containing compounds can arise from several sources, including residual starting materials, by-products from the synthesis, or degradation products.
-
Potential Sources of Color:
-
Oxidized Species: Thiophene rings can be susceptible to oxidation, leading to colored by-products.
-
Polymeric Materials: Side reactions during synthesis can sometimes lead to the formation of colored, polymeric tars.
-
Residual Catalysts: If a metal catalyst was used in the synthesis, residual metal complexes can be highly colored.
-
-
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude, colored acid in a suitable solvent for recrystallization. Add a small amount of activated carbon (typically 1-5% by weight) to the hot solution and swirl for a few minutes. The activated carbon will adsorb many colored impurities. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.
-
Recrystallization: Often, a simple recrystallization is sufficient to leave colored impurities behind in the mother liquor.[6][7][8][9] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble upon cooling.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful technique for separating colored impurities.[10]
-
Question 3: My NMR spectrum shows a persistent impurity with a similar chemical shift to my product. How can I improve the separation?
Answer: When dealing with closely related impurities, standard purification techniques may need to be optimized.
-
Optimize Column Chromatography:
-
Solvent System: The key to good separation on a column is finding the right mobile phase. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product. A combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[10]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of compounds with similar retention factors.[11]
-
Stationary Phase: While silica gel is the most common stationary phase, for acidic compounds, you might consider using alumina or a modified silica gel.
-
-
Derivative Formation: In some challenging cases, it may be beneficial to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[4] The ester will have different polarity and may be more amenable to purification by chromatography or distillation. After purification, the ester can be hydrolyzed back to the carboxylic acid.[4]
Question 4: I am seeing a significant amount of residual solvent in my final product. What are the best practices for solvent removal?
Answer: Residual solvents can be problematic for downstream applications and can affect the accuracy of analytical data.
-
Drying under High Vacuum: After filtration, place the solid product in a vacuum oven. Applying a high vacuum will lower the boiling point of the residual solvent, facilitating its removal. Gentle heating can be applied, but be careful not to exceed the melting point of your compound.
-
Azeotropic Removal: Dissolve the product in a small amount of a solvent that forms a low-boiling azeotrope with the solvent you are trying to remove. Then, remove the solvent mixture under reduced pressure. For example, toluene can be used to azeotropically remove water.
-
Lyophilization (Freeze-Drying): If your compound is sensitive to heat, lyophilization can be an effective, albeit slower, method for removing solvents. This involves freezing the sample and then sublimating the solvent under a high vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for crude 4-Ethyl-5-methylthiophene-3-carboxylic acid?
A1: For a carboxylic acid like this, acid-base extraction is the most effective initial purification step.[1][2][3][4][5] It efficiently removes neutral and basic impurities.
Q2: Which solvents are recommended for recrystallizing 4-Ethyl-5-methylthiophene-3-carboxylic acid?
Q3: How can I monitor the purity of my compound during the purification process?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of a reaction and the effectiveness of purification steps like column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC)[12], Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.
Q4: Are there any specific safety precautions I should take when working with thiophene derivatives?
A4: Thiophene and its derivatives should be handled in a well-ventilated fume hood.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific compound and any reagents you are using.
IV. Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol describes the purification of 4-Ethyl-5-methylthiophene-3-carboxylic acid from neutral and basic impurities.
Workflow Diagram:
Caption: General Recrystallization Workflow.
Steps:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol, heptane, or a mixture).
-
Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to fully dissolve the solid. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
If the solution is colored, you may perform a hot filtration after adding activated carbon as described in the troubleshooting section.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
V. Summary of Purification Parameters
| Purification Technique | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Choice of base (e.g., NaHCO₃), solvent for extraction (e.g., Ethyl Acetate), pH for precipitation. | >90% | Removes a wide range of impurities, high recovery. | Does not remove acidic impurities. |
| Recrystallization | Solvent choice, cooling rate. | >98% | Can yield highly pure crystalline material, cost-effective. | Requires the compound to be a solid, potential for product loss in the mother liquor. |
| Column Chromatography | Stationary phase (e.g., Silica gel), mobile phase composition, gradient vs. isocratic elution. | >99% | High resolving power for closely related compounds. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
VI. References
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Available at:
-
CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents. Available at:
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. Available at: [Link]
-
Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at:
-
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - ResearchGate. Available at: [Link]
-
WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. Available at:
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. Available at: [Link]
-
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. Available at: [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega - ACS Publications. Available at: [Link]
-
Acid–base extraction - Wikipedia. Available at: [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC - NIH. Available at: [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation | Chemical Reviews - ACS Publications. Available at: [Link]
-
Acid-Base Extraction. Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. Available at: [Link]
-
How to remove excess of thiophene boronic acid from reaction mixture? - ResearchGate. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Available at: [Link]
-
Deprotonation of 2-thiophenecarboxylic acid : r/OrganicChemistry - Reddit. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. vernier.com [vernier.com]
- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomphysics.net [uomphysics.net]
- 11. orgsyn.org [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this highly substituted thiophene derivative. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and troubleshoot your experimental outcomes effectively.
Synthesis Overview: A Strategic Approach
The synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid is most reliably achieved through a multi-step sequence starting with the versatile Gewald aminothiophene synthesis .[1][2][3] This method provides excellent regiochemical control, which is crucial for constructing such a polysubstituted heterocyclic core.
The overall synthetic strategy involves three key transformations:
-
Gewald Reaction: Formation of a 2-aminothiophene intermediate from simple precursors.
-
Reductive Deamination: Removal of the 2-amino group to yield the thiophene core.
-
Saponification: Hydrolysis of the ester to the final carboxylic acid product.
This guide is structured to troubleshoot each of these critical stages.
Sources
Technical Support Center: Characterization of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the characterization of 4-Ethyl-5-methylthiophene-3-carboxylic acid (EMTA). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this and similar substituted thiophene scaffolds. As a novel building block, EMTA presents unique challenges in purification and structural elucidation. This guide provides field-proven insights and troubleshooting protocols to navigate these complexities effectively.
Foundational Knowledge: What to Expect from EMTA
Before beginning characterization, it is crucial to understand the expected physicochemical properties of your target compound. Thiophene-based carboxylic acids can exhibit poor solubility in nonpolar organic solvents and a tendency to form intermolecular hydrogen bonds, which can complicate analysis.[1]
Table 1: Predicted Physicochemical Properties of EMTA
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₀O₂S | - |
| Molecular Weight | 170.23 g/mol | - |
| XLogP3 | 2.1 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group. |
| Hydrogen Bond Acceptor Count | 2 | From the carbonyl and hydroxyl oxygens. |
| Predicted Solubility | Insoluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] | Solubility in solvents like chloroform or dichloromethane may be limited. |
Data is computationally predicted and should be used as a guideline. Actual properties must be determined empirically.
A typical workflow for synthesizing and characterizing a novel compound like EMTA involves synthesis, purification, and multi-modal analytical confirmation.
Caption: General workflow for EMTA synthesis and characterization.
Troubleshooting Chromatographic Analysis (HPLC & TLC)
High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of novel compounds. However, the carboxylic acid moiety in EMTA can lead to challenging peak shapes if the method is not optimized.
Q1: Why is my HPLC peak for EMTA showing significant tailing on a C18 column?
Answer: Peak tailing for acidic compounds like EMTA on reversed-phase columns is a classic problem rooted in secondary interactions.
-
Causality: The primary cause is often the interaction between the deprotonated carboxylate group (anion) and residual, positively charged silanol groups on the silica backbone of the C18 column. This leads to a secondary, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later and create a "tail."
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid.
-
Step 1: Prepare your aqueous mobile phase (e.g., water or buffer) and add 0.1% of an acid like trifluoroacetic acid (TFA) or phosphoric acid. This will lower the pH to approximately 2-2.5.
-
Step 2: At this pH, the carboxylic acid is fully protonated (COOH), neutralizing its charge and eliminating the strong ionic interaction with silanols. The compound will now behave as a more ideal neutral molecule, retained only by hydrophobic interactions.[2]
-
Self-Validation: You should observe a significant sharpening of the peak and potentially a slight decrease in retention time.
-
-
Use a Modern, End-Capped Column:
-
Step 1: If tailing persists, switch to a high-purity silica column that is thoroughly end-capped. These columns have fewer free silanol groups, minimizing the potential for secondary interactions.
-
Step 2: Consider a column with a different stationary phase, such as a phenyl-hexyl phase, which can offer alternative selectivity for aromatic compounds like thiophenes.[3]
-
Q2: My compound seems to have low purity by HPLC, with multiple small peaks. Is it decomposing?
Answer: While decomposition is possible, it's more likely that you are observing synthetic byproducts. Thiophene syntheses, such as the Gewald reaction, can produce regioisomers or related impurities.[4]
Troubleshooting Protocol:
-
Analyze by LC-MS:
-
Step 1: Use an HPLC method coupled to a mass spectrometer (LC-MS).
-
Step 2: Analyze the mass-to-charge ratio (m/z) of the main peak and the impurity peaks. If the impurities have different masses, they are distinct compounds (e.g., starting materials, intermediates). If an impurity has the same mass as EMTA, it is likely a structural isomer.
-
Causality: Isomers can be notoriously difficult to separate. Their presence suggests that the synthesis conditions may need optimization to improve regioselectivity.
-
-
Optimize Purification:
-
Step 1: Re-purify the material using a different solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) can improve separation.
-
Step 2: Attempt recrystallization from various solvents. This is an excellent method for removing small amounts of impurities and can sometimes selectively crystallize one isomer over another.
-
Navigating NMR Spectroscopy Challenges
Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure determination. For EMTA, challenges can arise from solubility and the unique electronic environment of the substituted thiophene ring.
Q1: The peaks in my ¹H NMR spectrum are broad, especially the carboxylic acid proton. What's wrong?
Answer: Peak broadening is typically related to molecular dynamics, aggregation, or impurities.
-
Causality:
-
Aggregation: Carboxylic acids readily form hydrogen-bonded dimers in solution, especially in less polar solvents like CDCl₃. This slows molecular tumbling and broadens signals.[5]
-
Low Solubility: If the compound is not fully dissolved, you are analyzing a suspension, which results in very broad peaks.
-
Paramagnetic Impurities: Trace metals from reagents or a spatula can cause significant broadening.
-
Troubleshooting Protocol:
-
Change Solvent:
-
Step 1: Re-run the sample in a more polar, hydrogen-bond-breaking solvent like DMSO-d₆.[6]
-
Step 2: DMSO will disrupt the dimers and is an excellent solvent for carboxylic acids, ensuring full dissolution.
-
Self-Validation: You should see a dramatic sharpening of all peaks. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (often >12 ppm) and will be exchangeable with D₂O.
-
-
Filter the Sample:
-
Step 1: Dissolve your sample in the NMR solvent.
-
Step 2: Filter it through a small plug of cotton or glass wool placed inside a Pasteur pipette directly into the NMR tube.
-
Causality: This simple step effectively removes microscopic paramagnetic particles that can ruin a spectrum.
-
Caption: Decision workflow for troubleshooting broad NMR peaks.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for EMTA (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| -COOH | ~12.5 (broad s, 1H) | ~165 | Chemical shift is concentration-dependent. |
| -CH₂CH₃ | ~2.8 (q, 2H) | ~22 | Quartet due to coupling with the methyl group. |
| -CH₂CH₃ | ~1.2 (t, 3H) | ~14 | Triplet due to coupling with the methylene group. |
| Thiophene-CH₃ | ~2.5 (s, 3H) | ~15 | Sits near the DMSO solvent peak, be careful with integration. |
| Thiophene C2-H | No proton | - | - |
| Thiophene C3-COOH | - | ~135 | Quaternary carbon, deshielded by the carboxyl group. |
| Thiophene C4-Et | - | ~150 | Quaternary carbon, deshielded by the ethyl group. |
| Thiophene C5-Me | - | ~130 | Quaternary carbon, shielded relative to C4. |
These are predictions based on known substituent effects on thiophene rings.[7] Actual values may vary. The sole proton on the thiophene ring in a related structure was found at 7.340 ppm.[8]
Mass Spectrometry (MS) Interpretation and Troubleshooting
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
Q1: I am using Electrospray Ionization (ESI) and cannot find the molecular ion peak. What should I try?
Answer: This is a common issue related to ionization efficiency or in-source fragmentation.
-
Causality: ESI requires the analyte to be charged in solution. While carboxylic acids are easily deprotonated in negative ion mode ([M-H]⁻), their protonation in positive ion mode ([M+H]⁺) can be less efficient. Furthermore, the molecule might be fragile and fragment immediately upon ionization.
Troubleshooting Protocol:
-
Switch Ionization Mode:
-
Step 1: Ensure you are running in negative ion mode . This is the most reliable way to detect a carboxylic acid, which will readily lose a proton to form a stable carboxylate anion. You should see a strong signal at m/z = 169.2 (for C₈H₁₀O₂S).
-
Step 2: If you must use positive mode, add a source of cations to your mobile phase, such as 0.1% formic acid to encourage protonation or a small amount of sodium acetate to look for the sodium adduct ([M+Na]⁺) at m/z = 193.2.
-
-
Use a Softer Ionization Method:
-
Step 1: Lower the fragmentor or cone voltage in the MS source settings. These parameters control the energy applied to the ions as they enter the mass spectrometer.
-
Causality: High voltages can cause the molecular ion to fragment before it is even detected (in-source fragmentation). Reducing the voltage makes the process "softer" and increases the abundance of the parent ion.
-
Caption: Predicted ESI-MS fragmentation pathways for EMTA.
References
-
Akkurt, M., et al. (2008). "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate". Acta Crystallographica Section E: Structure Reports Online, E64(Pt 12), o2412. Available at: [Link]
-
Yathirajan, H., et al. (2021). "Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate". Journal of Molecular Structure, 1230, 129889. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads". RSC Medicinal Chemistry, 15(5), 1285-1315. Available at: [Link]
-
Al-Said, M.S. (2003). "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate". Molbank, 2003(4), M340. Available at: [Link]
-
Cohen, A.I., et al. (1984). "Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography". Journal of Chromatography B: Biomedical Sciences and Applications, 311, 369-379. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 597279, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate". PubChem. Retrieved January 25, 2026. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 610877, Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate". PubChem. Retrieved January 25, 2026. Available at: [Link]
-
Babu, S. (2015). "Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene". YouTube. Available at: [Link]
-
Park, K.P., et al. (2000). "13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations". Magnetic Resonance in Chemistry, 38(7), 527-531. Available at: [Link]
-
Tiraferri, L., et al. (2017). "Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers". ACS Omega, 2(9), 5795-5803. Available at: [Link]
-
SIELC Technologies. (2018). "Separation of 2-Thiophenecarboxylic acid on Newcrom R1 HPLC column". SIELC. Available at: [Link]
-
El-Sayed, M. F., & El-Tantawy, A. I. (1983). "STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES". Alexandria Journal of Pharmaceutical Sciences, 2(1), 33-36. Available at: [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 3. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: 4-Ethyl-5-methylthiophene-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals working with 4-Ethyl-5-methylthiophene-3-carboxylic acid. Given the nuanced reactivity of substituted thiophene scaffolds, this document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you to anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Q1: What are the optimal storage conditions for 4-Ethyl-5-methylthiophene-3-carboxylic acid to ensure long-term stability?
A1: Proper storage is critical to prevent degradation. Based on the known chemistry of thiophene derivatives, we recommend the following:
-
Temperature: Store at 2-8°C. While room temperature storage is acceptable for short periods, refrigeration minimizes the rate of potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The electron-rich thiophene ring is susceptible to oxidation.[1][2]
-
Light: Protect from light by using amber-colored glass vials or by storing the container in a dark place. Thiophenes can be photosensitive.[3][4]
-
Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator. Thiophene-3-carboxylic acid is slightly soluble in water and moisture can affect its handling and reactivity.[5]
Q2: Is this compound particularly sensitive to air? What visual cues might indicate degradation?
A2: Yes, sensitivity to atmospheric oxygen is a primary concern. The sulfur heteroatom in the thiophene ring can be oxidized, leading to the formation of sulfoxides or sulfones, especially under harsh conditions or prolonged exposure.[1][2] The primary visual indicator of oxidative degradation is a change in color. High-purity 4-Ethyl-5-methylthiophene-3-carboxylic acid should be a white to off-white crystalline powder. The appearance of a yellow or brownish tint suggests the formation of oxidative oligomers or other chromophoric degradation products.
Q3: What solvents are recommended for this compound? Are there any I should avoid?
A3: The compound exhibits solubility characteristics typical of substituted aromatic carboxylic acids.
-
Recommended Solvents: It is generally soluble in polar organic solvents like ethers (THF, Dioxane), chlorinated solvents (Dichloromethane, Chloroform), and alcohols (Ethanol, Methanol).[6] For reactions, anhydrous grades of these solvents should always be used.
-
Solvents to Use with Caution: Protic solvents may interfere with reactions involving the carboxylic acid group if it is first deprotonated. While soluble in water to a limited extent, aqueous solutions should be used promptly and their pH controlled, as extreme pH can catalyze degradation.
-
Insolubility: It is expected to be insoluble in non-polar hydrocarbon solvents like hexanes and petroleum ether.
II. Troubleshooting Guide: Stability in Experimental Settings
This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.
Problem 1: Sample Discoloration and Purity Loss During Storage or in Solution
-
Observation: A previously white solid has turned yellow or brown. An NMR or LC-MS analysis shows the emergence of new, unidentified peaks.
-
Probable Cause: This is a classic sign of oxidation . The thiophene ring, when exposed to oxygen from the air, can undergo slow oxidation.[1][2] This process can be accelerated by exposure to light (photoxidation).[3]
-
Investigative Workflow & Solutions:
Caption: Troubleshooting workflow for sample discoloration.
Detailed Protocols:
-
Purity Verification: Before use, always run a quick purity check (e.g., ¹H NMR). For 4-Ethyl-5-methylthiophene-3-carboxylic acid, you should expect characteristic aromatic, ethyl, and methyl signals. The disappearance of the sharp singlet for the proton at the 2-position and the appearance of broad, complex signals in the aromatic region can indicate oxidative polymerization.
-
Inert Handling: When weighing and handling the solid, do so quickly and efficiently to minimize air exposure. For preparing stock solutions that will be stored, use solvents that have been sparged with an inert gas.
-
Problem 2: Reaction Failure - Unexpected Decarboxylation Product
-
Observation: A reaction run at elevated temperatures (e.g., >100-120 °C) results in a significant yield of 3-Ethyl-2-methylthiophene, with loss of the carboxylic acid group.
-
Probable Cause: Thermal Decarboxylation . Thiophene-3-carboxylic acids can be more susceptible to decarboxylation than their 2-carboxylic acid isomers, a process that is highly dependent on temperature.[7][8] While thiophene-2-carboxylic acid decarboxylation can be difficult, the stability of other heterocyclic carboxylic acids is known to be lower.[9] The reaction proceeds by loss of CO₂, especially when heated in a polar solvent or in the presence of acid/base catalysts.[8]
-
Investigative Workflow & Solutions:
| Factor | Analysis & Rationale | Recommended Action |
| Reaction Temperature | Was the internal reaction temperature monitored and controlled? Exceeding 120 °C significantly increases the risk of decarboxylation. | Keep reaction temperatures as low as possible. Explore alternative catalysts or reagents that allow for milder conditions. For example, for amide couplings, switch from high-temperature methods to room-temperature carbodiimide activators (e.g., EDCI). |
| Solvent Choice | High-boiling polar aprotic solvents (e.g., DMF, DMAc) can facilitate decarboxylation at lower temperatures than non-polar solvents.[8] | If possible, switch to a lower-boiling solvent like THF or Dichloromethane, even if it requires longer reaction times or sealed-vessel conditions to reach a moderate temperature. |
| Reaction pH | Are strong acids or bases present? Both can potentially catalyze the decarboxylation, although this is more pronounced in other heterocyclic systems. | Buffer the reaction if possible, or choose a synthetic route that avoids harsh pH conditions. |
Problem 3: Low Reactivity or Steric Hindrance Issues
-
Observation: Standard reactions on the carboxylic acid (e.g., esterification, amide coupling) proceed with very low yield, even when the starting material is pure and no decarboxylation is observed.
-
Probable Cause: Steric Hindrance . The carboxylic acid at the 3-position is flanked by two alkyl groups (ethyl at C4 and methyl at C5). This steric crowding can hinder the approach of nucleophiles or bulky reagents to the carbonyl carbon.
-
Investigative Workflow & Solutions:
Caption: Strategies to overcome steric hindrance.
Detailed Protocols:
-
Conversion to Acyl Chloride (Strategy 1):
-
Suspend 1 equivalent of 4-Ethyl-5-methylthiophene-3-carboxylic acid in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is highly reactive and should be used immediately without purification.
-
-
Employing Advanced Coupling Agents (Strategy 2):
-
For amide couplings, standard carbodiimides like EDCI may be insufficient. Use of a uronium-based coupling agent like HATU or COMU, which generates a highly activated intermediate, can overcome the steric barrier and significantly improve yields at room temperature.
-
-
III. Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale & Key Risks |
| Storage | 2-8°C, under Argon/Nitrogen, in the dark | Prevents oxidation, photodegradation, and thermal decomposition. |
| Air Sensitivity | High | The thiophene ring is prone to oxidation, leading to discoloration and impurities.[1][2] |
| Light Sensitivity | Moderate to High | UV light can induce photo-oxidation or photoisomerization.[3][4] |
| Thermal Stability | Moderate | Risk of decarboxylation at temperatures typically above 120 °C.[8] |
| pH Stability | Avoid strong acids/bases | Extreme pH can promote side reactions or degradation. |
IV. References
-
Wikipedia. Thiophene. Wikipedia. [Link]
-
ResearchGate. A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate GmbH. [Link]
-
National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Library of Medicine. [Link]
-
National Center for Biotechnology Information. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Library of Medicine. [Link]
-
MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
-
Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds. Google.
-
ResearchGate. Photochemical and Photophysical Behavior of Thiophene. ResearchGate GmbH. [Link]
-
ChemicalBook. Thiophene-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier in China. ChemicalBook. [Link]
-
YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]
Sources
- 1. Thiophene - Wikipedia [en.wikipedia.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-3-Carboxylic Acid | Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction: The Synthetic Pathway
The synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid is typically achieved through a multi-step process. The core of this synthesis is the well-established Gewald reaction, a versatile method for the formation of polysubstituted 2-aminothiophenes.[1][2][3] The overall synthetic route involves three key stages:
-
Gewald Reaction: The condensation of an appropriate ketone (2-pentanone) and an activated nitrile (ethyl cyanoacetate) in the presence of elemental sulfur and a base to form the thiophene ring.[4][5]
-
Deamination: The removal of the 2-amino group from the thiophene intermediate.
-
Hydrolysis: The conversion of the ethyl ester at the 3-position to the final carboxylic acid.
This guide will provide detailed protocols and troubleshooting for each of these critical steps.
Visualizing the Workflow: A Step-by-Step Overview
Caption: Overall synthetic workflow for 4-Ethyl-5-methylthiophene-3-carboxylic acid.
Part 1: The Gewald Reaction - Building the Thiophene Core
The Gewald reaction is a one-pot, three-component reaction that forms the substituted 2-aminothiophene ring system.[1][4]
Detailed Experimental Protocol
-
Reaction Setup: To a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with ethanol (5 volumes), followed by 2-pentanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).
-
Base Addition: While stirring, slowly add a suitable base such as morpholine or triethylamine (1.1 eq.) to the mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approximately 50-60 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with cold ethanol or an ethanol/water mixture to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.
Troubleshooting the Gewald Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | - Inactive sulfur.- Insufficient base.- Low reaction temperature. | - Use finely powdered, high-purity sulfur.- Ensure the correct stoichiometry of the base is used.- Confirm the reaction temperature is maintained at the target. |
| Formation of a Tar-like Substance | - Reaction temperature too high.- Prolonged reaction time.- Impure starting materials. | - Carefully control the reaction temperature.- Monitor the reaction closely and stop when complete.- Use high-purity starting materials. |
| Regioselectivity Issues | - 2-Pentanone is an unsymmetrical ketone, which can potentially lead to the formation of two regioisomers. The reaction is generally regioselective for the more substituted thiophene. | - The Knoevenagel condensation step is typically the rate-determining and regiochemistry-determining step. The more sterically hindered enolate of 2-pentanone is less favored to form, leading to the desired product. If significant amounts of the other isomer are observed, consider a two-step procedure where the Knoevenagel condensation is performed first, followed by the addition of sulfur and base. |
| Product Fails to Precipitate | - Product is too soluble in the reaction solvent. | - Concentrate the reaction mixture and triturate with a less polar solvent or a solvent/anti-solvent mixture (e.g., ethanol/water). |
Frequently Asked Questions (FAQs) - Gewald Reaction
-
Q1: Why is the choice of base important?
-
A1: The base plays a crucial role in catalyzing the initial Knoevenagel condensation between the ketone and the activated nitrile.[5] Weaker bases may lead to incomplete reactions, while overly strong bases can promote side reactions. Morpholine and triethylamine are commonly used and provide a good balance of reactivity.
-
-
Q2: Can this reaction be run at a larger scale?
-
A2: Yes, the Gewald reaction is amenable to scale-up.[5] However, careful control of the initial exotherm upon base addition is critical. On a larger scale, the base should be added portion-wise or via an addition funnel to manage the temperature. A jacketed reactor with good heat transfer is essential.
-
-
Q3: What are the main byproducts to expect?
-
A3: The main byproducts can include unreacted starting materials, the Knoevenagel condensation intermediate, and potentially the undesired regioisomer of the product. Purification by recrystallization is usually effective at removing these impurities.
-
Part 2: Deamination of the 2-Aminothiophene Intermediate
The removal of the 2-amino group is a necessary step to arrive at the desired substitution pattern. This is typically achieved through a diazotization reaction followed by reduction.
Detailed Experimental Protocol
-
Diazotization: In a suitable reactor, dissolve the ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (1.0 eq.) in a mixture of ethanol and sulfuric acid at 0-5 °C. Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Reduction: To the cold diazonium salt solution, slowly add a pre-chilled solution of hypophosphorous acid (50% in water, 3.0 eq.). Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by pouring it into ice water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 4-ethyl-5-methylthiophene-3-carboxylate can be purified by column chromatography on silica gel.
Troubleshooting the Deamination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Incomplete diazotization.- Insufficient reducing agent. | - Ensure the temperature is kept low during diazotization to prevent decomposition of the diazonium salt.- Use a sufficient excess of the reducing agent. |
| Formation of Phenolic Byproducts | - Decomposition of the diazonium salt before reduction. | - Maintain a low temperature throughout the diazotization and addition of the reducing agent. |
| Low Yield | - Loss of product during aqueous work-up. | - Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions if necessary. |
Frequently Asked Questions (FAQs) - Deamination
-
Q1: Are there alternative methods for deamination?
-
A1: Yes, other methods exist, but the diazotization-reduction sequence is one of the most common and reliable for aromatic amines.
-
-
Q2: What are the safety precautions for this step?
-
A2: Diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction mixture cold and not to isolate the diazonium salt intermediate. Always work behind a blast shield.
-
Part 3: Hydrolysis of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Detailed Experimental Protocol
-
Saponification: Dissolve the ethyl 4-ethyl-5-methylthiophene-3-carboxylate (1.0 eq.) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (3.0 eq.).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The 4-Ethyl-5-methylthiophene-3-carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Troubleshooting the Hydrolysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Hydrolysis | - Insufficient base or reaction time. | - Ensure a sufficient excess of base is used and monitor the reaction to completion. |
| Product is Oily or Does Not Solidify | - Presence of impurities. | - Wash the crude product thoroughly with cold water. Consider an additional purification step such as recrystallization from a different solvent system. |
| Low Yield | - Product is partially soluble in the acidic aqueous layer. | - After acidification, cool the mixture for an extended period to maximize precipitation. If necessary, extract the aqueous layer with an organic solvent after acidification. |
Frequently Asked questions (FAQs) - Hydrolysis
-
Q1: Can other bases be used for the hydrolysis?
-
A1: Yes, potassium hydroxide or lithium hydroxide can also be used. The choice of base is often a matter of cost and availability on a large scale.
-
-
Q2: How can I be sure the final product is pure?
-
A2: The purity of the final product should be confirmed by analytical techniques such as melting point, NMR spectroscopy (¹H and ¹³C), and HPLC.
-
Data Summary Table
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | 227.31 | 70-85% | Off-white to yellow solid |
| Ethyl 4-ethyl-5-methylthiophene-3-carboxylate | 212.31 | 60-75% | Colorless to pale yellow oil |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | 184.25 | 85-95% | White to off-white solid |
Visualizing the Reaction Mechanism: The Gewald Reaction
Caption: Simplified mechanism of the Gewald reaction.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]
-
Puterová, Z., Sváč, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC: Online Journal of Organic Chemistry, 2010(1), 209-246. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Huang, Z., & Dömling, A. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Ethyl-5-methylthiophene-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of 4-Ethyl-5-methylthiophene-3-carboxylic acid from a typical reaction mixture. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you achieve high purity for your downstream applications.
I. Understanding the Challenge: Synthesis and Impurity Profile
The purification strategy for any compound is fundamentally dictated by its synthesis route and the resulting impurity profile. 4-Ethyl-5-methylthiophene-3-carboxylic acid is commonly synthesized via a multi-step process, often beginning with a Gewald reaction to form a substituted 2-aminothiophene ester, followed by subsequent deamination and hydrolysis.
A plausible synthetic pathway initiates with the Gewald reaction, a multicomponent condensation of a ketone (e.g., pentan-3-one), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst like morpholine or diethylamine.[1][2] The resulting 2-aminothiophene ester is then deaminated and hydrolyzed to yield the target carboxylic acid.
This synthetic approach can introduce several classes of impurities that must be addressed:
-
Unreacted Starting Materials: Pentan-3-one, ethyl cyanoacetate, elemental sulfur.
-
Catalyst Residues: Amine bases such as morpholine or diethylamine.
-
Reaction Intermediates: Incompletely hydrolyzed ethyl ester of the target compound (ethyl 4-ethyl-5-methylthiophene-3-carboxylate).
-
Side-Reaction Byproducts: Polysulfides, and potentially isomeric thiophene structures or products from self-condensation of the starting materials.
II. Purification Workflow: A Visual Guide
The purification of 4-Ethyl-5-methylthiophene-3-carboxylic acid typically involves a multi-step process designed to systematically remove the various classes of impurities. The following diagram illustrates a standard workflow.
Caption: A typical purification workflow for 4-Ethyl-5-methylthiophene-3-carboxylic acid.
III. Frequently Asked Questions (FAQs)
Q1: My crude product is an oily solid. What is the first step I should take?
A1: An oily or semi-solid crude product often indicates the presence of residual solvents or low-melting impurities. The most robust initial purification step is an acid-base extraction. This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities.
Causality: Carboxylic acids are readily deprotonated by aqueous bases (like sodium bicarbonate or sodium hydroxide) to form water-soluble carboxylate salts.[3] Neutral organic impurities, such as unreacted starting materials and the unhydrolyzed ester intermediate, will remain in the organic phase and can be physically separated. Basic impurities, like the amine catalyst, will also be partitioned into the aqueous phase after protonation during the subsequent acidification step.
Q2: Which base should I use for the aqueous extraction: Sodium Bicarbonate or Sodium Hydroxide?
A2: The choice of base depends on the acidity of your carboxylic acid and the potential for side reactions.
-
Sodium Bicarbonate (NaHCO₃): This is a weaker base and is generally preferred. It is selective for deprotonating carboxylic acids over more weakly acidic compounds like phenols, should they be present as impurities. It is also less likely to cause hydrolysis of any remaining ester intermediate during the extraction.
-
Sodium Hydroxide (NaOH): A strong base that will deprotonate the carboxylic acid and any other acidic impurities. It can, however, promote the hydrolysis of the unhydrolyzed ester intermediate if the extraction is prolonged or performed at elevated temperatures. For a simple cleanup, NaHCO₃ is often the safer and more selective choice.
Q3: After acidifying the aqueous layer, my product precipitated as an oil instead of a solid. What should I do?
A3: This phenomenon, known as "oiling out," occurs when the melting point of the solid is lower than the temperature of the solution or when impurities depress the melting point.
Troubleshooting Steps:
-
Ensure Complete Protonation: Check the pH of the aqueous solution with pH paper to ensure it is strongly acidic (pH 1-2). Incomplete protonation can lead to a mixture of the acid and its salt, which may be oily.
-
Cooling: Place the flask in an ice bath to encourage solidification. Vigorous stirring or scratching the inside of the flask with a glass rod can induce crystallization.
-
Re-extraction: If oiling persists, extract the oily product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove excess water, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and then evaporate the solvent. This will yield the crude acid, which you can then attempt to purify further by recrystallization.
IV. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it often requires optimization.[4]
| Problem | Potential Cause | Troubleshooting Solution & Rationale |
| Compound will not dissolve. | Incorrect solvent choice. | The solvent is not polar enough to dissolve the carboxylic acid, even when hot. Try a more polar solvent or a solvent mixture. For carboxylic acids, solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate are often effective.[5] |
| Compound dissolves at room temperature. | Incorrect solvent choice. | The solvent is too polar, and the compound is too soluble for recrystallization to be effective. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[6] Try a less polar solvent or a solvent system where your compound has lower room temperature solubility. |
| Product "oils out" upon cooling. | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. Presence of impurities. | 1. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling favors oil formation over crystal lattice formation. 3. If oiling persists, the impurity level may be too high. Consider a preliminary purification by column chromatography before attempting recrystallization. |
| No crystals form upon cooling. | 1. Solution is not saturated. 2. Compound is highly soluble in the chosen solvent. | 1. Evaporate some of the solvent to increase the concentration and then attempt to cool again. 2. If the solution is saturated but no crystals form, try adding a seed crystal of the pure compound or scratching the inner surface of the flask with a glass rod at the solvent line. Alternatively, consider adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.[7] |
| Poor recovery of the final product. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor. Wash the filtered crystals with a minimal amount of ice-cold solvent. |
V. Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers.
-
Expert Tip: Perform the extraction gently at first, with frequent venting, as CO₂ gas will evolve from the neutralization of the acid.
-
-
Wash Organic Layer: The initial organic layer contains neutral impurities. It can be washed with brine, dried, and evaporated to potentially recover any unhydrolyzed ester intermediate if desired.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Based on the structure, good starting points are ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. A good solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude, dried carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
VI. Purity Assessment
Verifying the purity of the final compound is a critical step. A combination of analytical techniques is recommended.
Purity Analysis Parameters
| Technique | Purpose | Typical Observations for a Pure Sample |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Clean spectrum with expected chemical shifts and integration values for the ethyl and methyl groups, and the thiophene proton. Absence of signals from starting materials or the ester intermediate.[8][9] |
| HPLC | Quantitative purity assessment. | A single major peak with a purity value >99% (by area). A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% TFA or H₃PO₄) is a common starting point for carboxylic acids.[7][10] |
| Melting Point | Indication of purity. | A sharp melting point range (e.g., within 1-2 °C). Impurities will typically cause the melting point to be depressed and broaden. |
| LC-MS | Confirmation of molecular weight and identification of impurities. | A strong signal corresponding to the molecular ion of the target compound. Can help identify the mass of minor impurity peaks observed in the HPLC chromatogram. |
VII. References
-
Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1354. Available at: [Link]
-
Molbank (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI. Available at: [Link]
-
McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Available at: [Link]
-
Parfitt, R. T., et al. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 278, 111-119. Available at: [Link]
-
FoolishChemist (2019). Isolation of a Carboxylic acid. Reddit. Available at: [Link]
-
PubChem (n.d.). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Google Patents (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Available at:
-
Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. Available at: [Link]
-
ResearchGate (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Available at: [Link]
-
Vassar College (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]
-
PubChem (n.d.). 4-Methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Google Patents (n.d.). Preparation of 4-methyl thiazole-5-carboxyl acid. Available at:
-
ACS Publications (2020). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. Available at: [Link]
-
University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
DiVA portal (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Available at: [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
MDPI (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Separations. Available at: [Link]
-
Springer (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Journal of the Korean Chemical Society. Available at: [Link]
-
PubChem (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]
- 10. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Validation of 4-Ethyl-5-methylthiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. The thiophene scaffold is a well-known bioisostere for the benzene ring and is present in numerous pharmaceuticals. The specific substitution pattern of this molecule, with alkyl groups at the 4 and 5 positions and a carboxylic acid at the 3-position, makes it an interesting building block for the synthesis of novel compounds with potential biological activity. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for its efficient preparation. As no direct synthesis has been reported in the literature, the following routes are proposed based on well-established and analogous transformations in thiophene chemistry.
Methodology 1: Thiophene Ring Construction via Gewald Reaction and Subsequent Functional Group Interconversion
This approach focuses on constructing the polysubstituted thiophene ring in a single step using the versatile Gewald multicomponent reaction, followed by necessary modifications of the resulting functional groups.[1][2][3][4]
Reaction Pathway Overview
Caption: Proposed synthesis of the target compound via the Gewald reaction.
Causality Behind Experimental Choices
The Gewald reaction is a powerful tool for the one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur.[1] The choice of 3-pentanone as the ketone component is strategic, as it directly installs the required ethyl and methyl groups at what will become the 4 and 5 positions of the thiophene ring, respectively. Ethyl cyanoacetate serves as the active methylene component, providing the carbon backbone for the C2 and C3 positions and introducing the carboxylate functionality at C3.
The subsequent deamination of the 2-amino group is a necessary step to arrive at the target structure. The Sandmeyer reaction, a classic method for converting aromatic amines to other functional groups via a diazonium salt intermediate, is a plausible choice.[5][6][7][8] Finally, saponification of the ethyl ester is a standard and high-yielding method to obtain the desired carboxylic acid.[9][10][11][12][13]
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (Gewald Reaction)
-
To a stirred solution of 3-pentanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add morpholine (0.5 eq.) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Step 2: Synthesis of Ethyl 4-ethyl-5-methylthiophene-3-carboxylate (Deamination)
-
Dissolve the 2-aminothiophene from the previous step in a mixture of ethanol and concentrated sulfuric acid at 0 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) oxide in hypophosphorous acid.
-
Add the diazonium salt solution to the copper(I) oxide solution at room temperature and stir for 12-18 hours.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of 4-Ethyl-5-methylthiophene-3-carboxylic acid (Hydrolysis)
-
Dissolve the ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Methodology 2: Stepwise Functionalization of a Pre-formed Thiophene Ring
This strategy involves starting with a simpler, commercially available thiophene derivative and introducing the required substituents in a stepwise and regiocontrolled manner.
Reaction Pathway Overview
Caption: Proposed stepwise synthesis starting from 3-methylthiophene.
Causality Behind Experimental Choices
Starting with 3-methylthiophene provides a scaffold with one of the required alkyl groups already in place. The introduction of the carboxylic acid is proposed to occur via lithiation followed by quenching with carbon dioxide. This method often offers better regiocontrol compared to Friedel-Crafts type reactions on electron-rich heterocycles.[14][15][16][17] The subsequent bromination at the 4-position sets the stage for the introduction of the ethyl group via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[18][19][20][21][22] This approach allows for the sequential and controlled introduction of the desired functionalities. It is important to note that the final step to achieve the desired 4-ethyl-5-methyl-3-carboxylic acid isomer from the likely 4-ethyl-3-methyl-2-carboxylic acid intermediate would require a non-trivial rearrangement, which presents a significant challenge for this proposed route. A more direct, albeit potentially lower-yielding, approach would be the Friedel-Crafts acylation of 3-methylthiophene, followed by reduction and subsequent carboxylation. However, controlling the regioselectivity of these steps would be a major hurdle.[23][24][25][26][27]
Experimental Protocols
Step 1: Synthesis of 3-Methylthiophene-2-carboxylic acid (Carboxylation)
-
Dissolve 3-methylthiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench with water.
-
Acidify the aqueous layer with 2M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Step 2: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid (Bromination)
-
Dissolve 3-methylthiophene-2-carboxylic acid in acetic acid.
-
Add N-bromosuccinimide (NBS) (1.0 eq.) in portions at room temperature.
-
Stir the reaction mixture for 12-18 hours.
-
Pour the mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent.
Step 3: Synthesis of 4-Ethyl-3-methylthiophene-2-carboxylic acid (Suzuki Coupling)
-
To a mixture of the bromo-thiophene derivative, ethylboronic acid (1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) in a suitable solvent (e.g., toluene/ethanol/water), add a base such as potassium carbonate.
-
Heat the mixture to reflux under an inert atmosphere for 8-12 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Performance Comparison
| Parameter | Methodology 1 (Gewald Route) | Methodology 2 (Stepwise Route) |
| Plausibility | High, based on a well-established named reaction. | Moderate, relies on predictable but potentially challenging regioselectivity and a difficult final rearrangement. |
| Convergence | Convergent, assembles the core structure in one step. | Linear, with multiple sequential steps. |
| Potential Yield | Moderate to good, though the deamination step can be low-yielding. | Variable, highly dependent on the efficiency and regioselectivity of each step. |
| Scalability | The Gewald reaction is generally scalable. Deamination can be problematic on a large scale. | Lithiation and Suzuki couplings are scalable, but require stringent anhydrous and inert conditions. |
| Key Challenges | - Potential for side products in the Gewald reaction. - Handling of diazonium intermediates in the deamination step. | - Achieving high regioselectivity in the lithiation and subsequent reactions. - The final isomerization step is a significant synthetic hurdle. |
Conclusion
Both proposed synthetic routes to 4-Ethyl-5-methylthiophene-3-carboxylic acid offer plausible, albeit unvalidated, pathways to the target molecule.
Methodology 1 , based on the Gewald reaction, presents a more convergent and potentially more efficient route in terms of step count. However, the deamination of the resulting 2-aminothiophene can be a challenging transformation, often associated with moderate yields and the need for careful handling of hazardous reagents.
Methodology 2 , the stepwise functionalization of 3-methylthiophene, offers a more controlled, albeit longer, approach. The primary challenge in this route lies in achieving the desired regioselectivity at each step and the significant hurdle of the final isomerization to obtain the correct substitution pattern.
For initial exploratory synthesis, the Gewald reaction approach (Methodology 1) is recommended due to its convergency and the high likelihood of successfully constructing the core thiophene ring with the desired substituents. Further optimization would be required for the deamination step to improve overall yield. Methodology 2, while presenting significant regiochemical challenges, could be a viable alternative if the intermediates are required for other purposes or if a specific isomer is targeted.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale of synthesis, available starting materials, and the tolerance for multi-step procedures with potentially challenging separations of isomers.
References
-
Berger, K. J., Driscoll, J. L., Yuan, M., Dherange, B. D., Gutierrez, O., & Levin, M. D. (2021). Deamination of Primary Amines via Anomeric Amide Reagents. Journal of the American Chemical Society, 143(42), 17366–17373. Available at: [Link]
-
Chen, J., et al. (2022). Environmentally Sustainable Strategy for the Chemoselective Heterocyclization of Bromoenynes through a Sulfuration/Cyclization Process. The Journal of Organic Chemistry, 87(5), 3555–3566. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Gewald, K. (2020). Gewald reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 399-413). John Wiley & Sons, Ltd. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms.
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Wang, Y., & Guziec, F. S. (2001). Reductive deamination of aromatic amines. The Journal of Organic Chemistry, 66(24), 8293–8296. Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Wikipedia. (n.d.). Thiophene. Available at: [Link]
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- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. arkat-usa.org [arkat-usa.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
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- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 21. tandfonline.com [tandfonline.com]
- 22. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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A Comparative Guide to 4-Ethyl-5-methylthiophene-3-carboxylic Acid and Other Thiophene Derivatives as GABA(B) Receptor Modulators
For researchers and drug development professionals navigating the nuanced landscape of neuropharmacology, the thiophene scaffold represents a privileged structure with remarkable versatility. This guide provides an in-depth comparison of 4-Ethyl-5-methylthiophene-3-carboxylic acid and its derivatives against other notable thiophene compounds, with a specific focus on their activity as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type B (GABA(B)) receptor.
The GABA(B) receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system.[1] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2] Positive allosteric modulators offer a sophisticated approach to enhancing GABA(B) receptor function, promising greater specificity and a wider therapeutic window compared to direct agonists.[3]
This guide will delve into the synthesis, physicochemical properties, and, most importantly, the comparative biological activity of these thiophene derivatives, supported by detailed experimental protocols and data.
The Emergence of 4-Ethyl-5-methylthiophene-3-carboxylic Acid Derivatives as GABA(B) PAMs
While direct extensive research on 4-Ethyl-5-methylthiophene-3-carboxylic acid itself is not widely published, its core structure is the foundation for a novel class of potent GABA(B) receptor positive allosteric modulators. Notably, esterified and amidated derivatives, such as methyl 2-(1-adamantanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate, have demonstrated significant PAM activity. This strongly suggests that the 4-ethyl-5-methyl substitution pattern on the thiophene-3-carboxylic acid backbone is a key pharmacophoric element for this biological target.
Comparative Analysis: Physicochemical and Biological Properties
To contextualize the potential of 4-Ethyl-5-methylthiophene-3-carboxylic acid derivatives, we will compare them with other relevant thiophene compounds that have been investigated for neurological activity. For this guide, we will consider 2-amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester and Tiagabine , a marketed anticonvulsant that, while primarily a GABA reuptake inhibitor, also demonstrates complex interactions with GABA receptors.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Biological Activity |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | C₈H₁₀O₂S | 170.23 | 2.1 | Precursor to GABA(B) PAMs |
| Methyl 2-(cyclohexanecarboxamido)-4-ethyl-5-methylthiophene-3-carboxylate | C₁₇H₂₅NO₃S | 323.45 | 4.5 | GABA(B) PAM |
| 2-Amino-4,5-dimethylthiophene-3-carboxylic acid ethyl ester | C₉H₁₃NO₂S | 199.27 | 2.3 | Synthetic intermediate for bioactive compounds[5] |
| Tiagabine | C₂₀H₂₅NO₂S₂ | 375.55 | 5.4 | GABA Reuptake Inhibitor[4] |
Note: Predicted LogP values are estimations and can vary based on the algorithm used.
Structure-Activity Relationship (SAR) Insights
The available data on thiophene-based GABA(B) PAMs suggest that the substitution pattern at the C4 and C5 positions of the thiophene ring is crucial for activity. The presence of small alkyl groups, such as ethyl and methyl, appears to be favorable. Furthermore, derivatization of the carboxylic acid at the C3 position into esters and amides is a key step in conferring potent PAM activity. This is likely because the ester and amide functionalities can engage in specific hydrogen bonding and hydrophobic interactions within the allosteric binding pocket of the GABA(B) receptor.
The 2-amino group, as seen in many thiophene building blocks, provides a convenient handle for further chemical modification to explore the SAR of this class of compounds.
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison, standardized experimental protocols are essential. The following sections detail the synthesis of a representative thiophene derivative and the key biological assays used to characterize GABA(B) receptor modulation.
Synthesis of Substituted 2-Aminothiophene-3-Carboxylates via Gewald Reaction
The Gewald reaction is a robust and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[6] This one-pot, multi-component reaction offers a straightforward route to the core thiophene scaffold.
Step-by-Step Protocol:
-
To a solution of an appropriate ketone (e.g., 3-pentanone for a 4-ethyl-5-methyl substitution pattern) (0.1 mol) and an α-cyanoester (e.g., ethyl cyanoacetate) (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).
-
Add a catalytic amount of a secondary amine, such as morpholine or diethylamine (0.02 mol).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.[7]
This synthesized intermediate can then be further modified, for example, by acylation of the 2-amino group, to generate a library of compounds for SAR studies.
In Vitro Evaluation of GABA(B) Receptor Modulation
This functional assay measures the activation of G-proteins coupled to the GABA(B) receptor, providing a direct readout of receptor activation.[8] PAMs will enhance the binding of [³⁵S]GTPγS in the presence of GABA.
Step-by-Step Protocol:
-
Prepare cell membranes from a cell line stably expressing the human GABA(B1b) and GABA(B2) receptor subunits.
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
A fixed, sub-maximal concentration of GABA (e.g., EC₂₀).
-
Varying concentrations of the test compound (the putative PAM).
-
Cell membranes (10-20 µg of protein).
-
GDP (10 µM).
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.[9]
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the EC₅₀ (potency) and the maximal potentiation (% of GABA response) for each compound.
This technique provides a direct measure of the ion channel activity modulated by the GABA(B) receptor, offering high-fidelity data on the functional consequences of PAM activity.[10]
Step-by-Step Protocol:
-
Culture cells expressing GABA(B) receptors on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution to form a high-resistance "gigaseal" with the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply a sub-maximal concentration of GABA to elicit a baseline current response (mediated by G-protein-coupled inwardly-rectifying potassium channels, GIRKs).[11]
-
Co-apply the same concentration of GABA with varying concentrations of the test compound (PAM).
-
Measure the potentiation of the GABA-induced current by the test compound.
-
Analyze the data to determine the concentration-response relationship and the extent of modulation.
Conclusion and Future Directions
The 4-Ethyl-5-methylthiophene-3-carboxylic acid scaffold holds significant promise as a starting point for the development of novel GABA(B) receptor positive allosteric modulators. The synthetic accessibility of this class of compounds, coupled with their demonstrated biological activity, makes them an attractive area for further investigation in the pursuit of new treatments for a variety of neurological and psychiatric disorders.
Future research should focus on a systematic exploration of the structure-activity relationships, including modifications at the C2, C4, and C5 positions of the thiophene ring, as well as diversification of the ester and amide functionalities at the C3 position. In vivo studies in relevant animal models will be crucial to assess the therapeutic potential and pharmacokinetic properties of these promising compounds.[12][13]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Thiophene-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a foundational structure in a multitude of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory effects. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted thiophene-3-carboxylic acid derivatives, with a focus on anticancer and anti-inflammatory applications. While a comprehensive SAR study on the specific 4-Ethyl-5-methylthiophene-3-carboxylic acid core is not extensively documented in publicly available literature, this guide synthesizes findings from structurally related thiophene derivatives to provide a robust framework for understanding how molecular modifications influence biological efficacy.
The Thiophene-3-Carboxylic Acid Scaffold: A Versatile Core
The thiophene-3-carboxylic acid moiety serves as a key building block in the design of novel therapeutic agents. The arrangement of the carboxylic acid group at the 3-position of the thiophene ring, along with the potential for substitution at the 2, 4, and 5-positions, allows for a high degree of structural diversity. This versatility is crucial for fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties. Thiophene-containing compounds are found in several commercially available drugs, highlighting their therapeutic relevance.[1]
Synthesis of the Thiophene Core: The Gewald Reaction
A cornerstone in the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[3] This method is highly valued for its efficiency and the ability to introduce a variety of substituents onto the thiophene core.
Below is a generalized workflow for the Gewald synthesis of a 2-aminothiophene-3-carboxylate derivative.
Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiophene-3-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. The following sections delve into the SAR for anticancer and anti-inflammatory activities based on available literature.
Anticancer Activity
Thiophene derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways in cancer progression.[4]
Key SAR Insights for Anticancer Activity:
-
Substitution at the 2- and 5-positions: The presence of aryl or substituted aryl groups at these positions can significantly impact cytotoxicity. For instance, a 2-bromo-5-(2-methylphenyl)thiophene has shown selective anticancer activity against certain cancer cell lines.[5]
-
The Carboxamide Moiety: Conversion of the carboxylic acid at the 3-position to a carboxamide can lead to potent anticancer compounds. The nature of the substituent on the amide nitrogen is a critical determinant of activity.
-
Electron-withdrawing and Electron-donating Groups: The electronic properties of the substituents play a crucial role. While a comprehensive trend is not fully elucidated, the presence of both electron-withdrawing (e.g., halogens) and electron-donating (e.g., methoxy) groups on appended aryl rings has been associated with potent activity in different series of compounds.[6]
Comparative Data of Anticancer Thiophene Derivatives:
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2b | 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamide | Hep3B | 5.46 | [1] |
| Compound 2e | 5-(4-fluorophenyl)-N-(p-tolyl)thiophene-2-carboxamide | Hep3B | 12.58 | [1] |
| St. 1 | 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | ~58.2 (23 µg/mL) | [7] |
| St. 3 | N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | ~5.8 (2.77 µg/mL) | [6] |
Note: IC50 values are converted from µg/mL where necessary for comparison, and the structures of St. 1 and St. 3 are isoxazole-based but provide a relevant comparison of carboxamide derivatives.
Anti-inflammatory Activity
Thiophene derivatives have been investigated as anti-inflammatory agents, primarily targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Key SAR Insights for Anti-inflammatory Activity:
-
Carboxylic Acid Group: The presence of the carboxylic acid at the 3-position is often important for activity, mimicking the structure of endogenous substrates like arachidonic acid.
-
Substituents on the Thiophene Ring: The introduction of small alkyl groups like methyl and ethyl, as well as halogen atoms, can enhance anti-inflammatory potency.[8]
-
Aromatic and Heterocyclic Moieties: The incorporation of additional aromatic or heterocyclic rings can modulate the activity, likely through interactions with the active sites of target enzymes.
Comparative Data of Anti-inflammatory Thiophene Derivatives:
| Compound ID | Structure | Target/Assay | IC50 (µM) | Reference |
| Compound 2 | (Structure with hydroxyl and methoxy groups) | 5-LOX Inhibition | 6.0 | |
| Compound 3 | (Structure with hydroxyl and methoxy groups) | 5-LOX Inhibition | 6.6 | |
| Compound 11 | (Thiophene derivative with a hexyl radical) | PPAR Inhibition | 0.093 | |
| Compound 12 | (Thiophene derivative with a phenyl radical) | PPAR Inhibition | 0.310 |
Note: The specific structures for compounds 2 and 3 were not fully detailed in the snippet but were noted to contain hydroxyl and methoxy groups essential for their activity.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are generalized procedures for the synthesis and biological evaluation of thiophene derivatives.
General Procedure for the Synthesis of Thiophene-3-carboxamides
Caption: A typical workflow for the synthesis of thiophene-3-carboxamide derivatives.
Step-by-Step Protocol:
-
To a solution of the substituted thiophene-3-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., 1-hydroxybenzotriazole (HOBt)).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired primary or secondary amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-3-carboxamide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[12]
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of the COX enzyme (either COX-1 or COX-2) and the test compounds at various concentrations.
-
Incubation: Incubate the enzyme with the test compounds or a vehicle control for a specific period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[12]
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.[12]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Conclusion
The thiophene-3-carboxylic acid scaffold represents a highly versatile platform for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies, though not exhaustive for every specific substitution pattern, provide clear guidance for rational drug design. The ease of synthesis, particularly through methods like the Gewald reaction, further enhances the attractiveness of this molecular framework. Future research should focus on systematic modifications of the substituents at all positions of the thiophene ring and the exploration of diverse functionalities at the 3-position to develop more potent and selective therapeutic agents. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of such novel derivatives.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Ethyl-5-methylthiophene-3-carboxylic acid
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is a foundational goal, albeit one that is rarely achieved in its purest form. The efficacy and safety of a therapeutic candidate are intrinsically linked to its selectivity—its ability to interact with the intended biological target while avoiding unintended interactions, or "off-targets," that can lead to adverse drug reactions (ADRs).[1][2][3] Cross-reactivity, the binding of a compound to multiple, often structurally related, targets, is a critical parameter to assess throughout the discovery and preclinical phases.[4]
This guide provides a comprehensive framework for conducting a thorough cross-reactivity study of 4-Ethyl-5-methylthiophene-3-carboxylic acid , a novel small molecule. Given the limited publicly available data on this specific compound, this document serves as a detailed experimental blueprint. We will outline a logical, tiered approach to systematically evaluate its selectivity profile, compare it against relevant benchmarks, and interpret the resulting data to predict potential safety liabilities. The thiophene ring is a well-known scaffold in medicinal chemistry, present in numerous marketed drugs with diverse biological activities, including anti-inflammatory, antipsychotic, and antimicrobial effects.[5][6][7] This structural heritage underscores the importance of a rigorous off-target assessment.
Rationale and Strategy: Designing a Self-Validating Cross-Reactivity Workflow
A robust cross-reactivity study should be designed as a self-validating system, incorporating positive and negative controls to ensure data integrity. Our strategy is built on a tiered approach, beginning with broad screening and progressing to more focused, functional assessments for any identified "hits."
Comparator Compound Selection: The Key to Context
To provide meaningful context to the cross-reactivity data of our test article (4-Ethyl-5-methylthiophene-3-carboxylic acid), the inclusion of comparator compounds is essential.
-
Positive Control / Structural Analog: Tiaprofenic acid . As a marketed non-steroidal anti-inflammatory drug (NSAID), tiaprofenic acid also features a thiophene core.[8] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.[9][10] Its known secondary pharmacology and clinical side-effect profile provide a valuable benchmark for interpreting the off-target hits of our test compound.
-
Negative Control: 2-Thiophenecarboxylic acid . This simpler, structurally related molecule is not known for significant, potent biological activity and will serve to identify potential artifacts or non-specific interactions stemming from the core thiophene scaffold itself.
The Tiered Screening Approach
Our proposed workflow progresses from a wide-net approach to specific, mechanistic assays. This ensures cost-effectiveness by focusing resources on the most relevant off-target interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Part 1: Broad Off-Target Screening
The initial step involves screening the test article and comparators against a panel of targets known to be associated with adverse drug reactions.[3][11] Commercial panels, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST44, offer a standardized and cost-effective method for this initial assessment.[1][12][13][14][15] These panels typically include a diverse range of receptors, ion channels, and enzymes.[12][13]
Experimental Protocol: SafetyScreen44 Binding Assay
This protocol is a generalized representation of a commercial radioligand binding assay screen.
-
Compound Preparation : Prepare 10 mM stock solutions of the test article, Tiaprofenic acid, and 2-Thiophenecarboxylic acid in 100% DMSO.
-
Assay Concentration : The compounds are typically screened at a final concentration of 10 µM in duplicate.[16]
-
Assay Procedure : Each of the 44 assays is performed by incubating the compound with a specific receptor preparation (e.g., cell membranes) and a corresponding radioligand.[17][18]
-
Detection : After incubation to equilibrium, the bound and free radioligand are separated via filtration.[19][20] The radioactivity trapped on the filter, representing the amount of radioligand bound to the target, is quantified using a scintillation counter.[19]
-
Data Analysis : The results are expressed as the percent inhibition of specific binding of the radioligand. A significant "hit" is typically defined as >50% inhibition at the 10 µM screening concentration.[16]
Illustrative Data Presentation: Tier 1 Screening
The results should be summarized in a clear, comparative table.
| Target | Target Class | 4-Ethyl-5-methylthiophene-3-carboxylic acid (% Inhibition @ 10 µM) | Tiaprofenic acid (% Inhibition @ 10 µM) | 2-Thiophenecarboxylic acid (% Inhibition @ 10 µM) |
| Adenosine A1 | GPCR | 8% | 12% | 3% |
| Adrenergic α2A | GPCR | 65% | 28% | 5% |
| Cannabinoid CB1 | GPCR | 72% | 45% | 11% |
| COX-1 | Enzyme | 85% | 92% | 15% |
| COX-2 | Enzyme | 75% | 88% | 10% |
| hERG | Ion Channel | 58% | 15% | 2% |
| ... | ... | ... | ... | ... |
| Other 38 Targets | ... | <50% | <50% | <25% |
This is illustrative data. Actual results would be experimentally determined.
From this hypothetical data, the test article shows significant interactions with the Adrenergic α2A receptor, Cannabinoid CB1 receptor, COX-1 and COX-2 enzymes, and the hERG ion channel.
Part 2: Hit Confirmation and Potency Determination
Any target showing significant inhibition in the primary screen requires follow-up analysis to confirm the interaction and determine its potency (IC50). This is crucial for distinguishing genuine, high-affinity interactions from weaker, less specific ones.
Experimental Protocol: Competitive Radioligand Binding Assay (IC50)
This protocol determines the concentration of a compound required to inhibit 50% of radioligand binding.[18]
-
Compound Dilution : Create a serial dilution series of the "hit" compounds (e.g., 11 points, 1:3 dilution starting from 100 µM).
-
Assay Setup : In a 96-well plate, add the receptor membrane preparation, the radioligand (at a concentration near its Kd), and the varying concentrations of the test compound.[19]
-
Incubation & Filtration : Incubate the plate to allow the binding to reach equilibrium. The reaction is terminated by rapid filtration, and the filters are washed with ice-cold buffer.[19][20]
-
Quantification : Measure the radioactivity on the filters as described previously.
-
Data Analysis : Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
Illustrative Data Presentation: Tier 2 Potency
| Target | 4-Ethyl-5-methylthiophene-3-carboxylic acid (IC50, µM) | Tiaprofenic acid (IC50, µM) |
| Adrenergic α2A | 0.85 | 15.2 |
| Cannabinoid CB1 | 0.55 | 8.9 |
| COX-1 | 0.20 | 0.15 |
| COX-2 | 1.5 | 0.50 |
| hERG | 1.2 | > 30 |
This is illustrative data.
These results suggest our test article has potent activity at the Adrenergic α2A and Cannabinoid CB1 receptors, in addition to the expected COX activity. Crucially, it also shows potent inhibition of the hERG channel, a major safety concern.
Part 3: Functional and Mechanistic Assessment
Binding affinity (IC50) does not always correlate with functional activity. It is critical to assess whether the compound acts as an agonist, antagonist, or channel blocker in a more physiological context.
Protocol 1: GPCR Functional Assay (cAMP Measurement)
For the GPCR hits (Adrenergic α2A, Cannabinoid CB1), a functional assay is required. Since both α2A and CB1 are typically Gi-coupled receptors, their activation leads to a decrease in intracellular cyclic AMP (cAMP).[21] We will measure the compound's ability to inhibit forskolin-stimulated cAMP production.
-
Cell Culture : Use a cell line stably expressing the human Adrenergic α2A or Cannabinoid CB1 receptor.
-
Cell Plating : Seed the cells into a 384-well plate and incubate.
-
Compound Treatment : Treat the cells with a dose-response curve of the test article in antagonist mode (i.e., in the presence of a known agonist) or agonist mode (alone).
-
cAMP Stimulation : Add forskolin to stimulate adenylate cyclase and raise intracellular cAMP levels.
-
Lysis and Detection : Lyse the cells and measure cAMP levels using a homogenous assay kit, such as HTRF or AlphaScreen.[21][22][23][24] The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis : Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Protocol 2: hERG Functional Assay (Automated Patch Clamp)
Inhibition of the hERG potassium channel is linked to a risk of cardiac arrhythmia (Torsades de Pointes).[25][26] A functional assessment is mandatory. The manual patch clamp is the gold standard, but automated systems offer higher throughput.[27][28]
-
Cell Line : Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
-
Electrophysiology : Establish a whole-cell patch clamp configuration.
-
Voltage Protocol : Apply a specific voltage protocol designed to elicit hERG tail currents, as recommended by regulatory bodies like the FDA.[29]
-
Compound Application : After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test article.
-
Data Acquisition : Record the current at each concentration until a steady-state block is achieved.
-
Data Analysis : Measure the reduction in the hERG tail current and plot it against compound concentration to determine the IC50 value.
Caption: Workflow for a whole-cell patch clamp experiment.
Illustrative Data Presentation: Tier 3 Functional Activity
| Target | Assay Type | Activity Mode | 4-Ethyl-5-methylthiophene-3-carboxylic acid (IC50 / EC50, µM) |
| Adrenergic α2A | cAMP | Antagonist | 0.95 |
| Cannabinoid CB1 | cAMP | Antagonist | 0.70 |
| hERG | Patch Clamp | Channel Block | 1.1 |
This is illustrative data.
Conclusion and Interpretation
-
Primary Activity : The compound is a potent inhibitor of COX-1 and COX-2, similar to the comparator, Tiaprofenic acid.
-
Significant Off-Target Liabilities : The compound demonstrates potent antagonist activity at Adrenergic α2A and Cannabinoid CB1 receptors. These interactions could lead to complex physiological effects (e.g., sedation, cardiovascular changes, psychoactive effects) that require further in vivo investigation.
-
Major Safety Red Flag : The potent blockade of the hERG channel (IC50 = 1.1 µM) is a critical safety finding. This indicates a high risk for proarrhythmic potential and could be a significant impediment to further development.
In comparison, the positive control, Tiaprofenic acid, showed the expected COX activity but was significantly weaker at the identified off-targets. The negative control, 2-Thiophenecarboxylic acid, was inactive, confirming that the observed activities are specific to the substitutions on the thiophene ring of the test article.
This guide demonstrates that a systematic investigation of cross-reactivity is not merely a data-gathering exercise but a critical component of risk assessment in drug discovery. By explaining the causality behind experimental choices and providing self-validating protocols, researchers can build a comprehensive selectivity profile to make informed decisions about the future of a drug candidate.
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Benchmarking 4-Ethyl-5-methylthiophene-3-carboxylic acid: A Comparative Guide to its Potential as a Cyclooxygenase and Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the inhibitory potential of 4-Ethyl-5-methylthiophene-3-carboxylic acid against two key enzyme families in the inflammatory cascade: cyclooxygenases (COX) and lipoxygenases (LOX). As a novel thiophene derivative, its biological activity is of significant interest. This document outlines the scientific rationale for this investigation, detailed experimental protocols for in-vitro benchmarking against established inhibitors, and a clear methodology for data analysis and comparison.
Introduction: The Rationale for Investigation
Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities.[1][2] While the specific biological targets of 4-Ethyl-5-methylthiophene-3-carboxylic acid are not extensively documented in publicly available literature, its structural motifs suggest a potential for interaction with enzymes involved in inflammatory pathways. The carboxylic acid moiety, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.[3][4]
This guide, therefore, proposes a systematic evaluation of 4-Ethyl-5-methylthiophene-3-carboxylic acid as a potential inhibitor of both COX and LOX enzymes. These enzymes are critical mediators of the inflammatory response, and their inhibition is a cornerstone of many anti-inflammatory therapies.[3][5] By benchmarking this novel compound against well-characterized inhibitors, we can elucidate its potential therapeutic utility and guide further drug discovery efforts.
The Arachidonic Acid Cascade: A Tale of Two Pathways
Inflammation is a complex biological response, and at its heart lies the metabolism of arachidonic acid. This polyunsaturated fatty acid is converted into a variety of pro-inflammatory lipid mediators through two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
The Cyclooxygenase (COX) Pathway
The COX enzymes, of which there are two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins.[4][6] Prostaglandins are key players in inflammation, pain, and fever.[3]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[7][8]
Inhibition of the COX enzymes is the primary mechanism of action for NSAIDs.[3] Non-selective NSAIDs, such as ibuprofen, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[9] In contrast, COX-2 selective inhibitors, like celecoxib, were developed to reduce these side effects by primarily targeting the inflammatory COX-2 enzyme.[7][10]
Figure 1: Simplified schematic of the Cyclooxygenase (COX) pathway.
The Lipoxygenase (LOX) Pathway
The LOX enzymes catalyze the introduction of oxygen into polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes.[5] Leukotrienes are potent mediators of inflammation and are particularly important in the pathophysiology of asthma and allergic reactions.[11][12]
5-lipoxygenase (5-LOX) is the key enzyme in the synthesis of leukotrienes.[11] Inhibitors of 5-LOX, such as zileuton, block the production of all leukotrienes and are used in the treatment of asthma.[11][13]
Figure 2: Simplified schematic of the Lipoxygenase (LOX) pathway.
Benchmarking Strategy: A Head-to-Head Comparison
To comprehensively evaluate the inhibitory potential of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a series of in-vitro enzyme inhibition assays will be performed. The compound will be tested against both COX-1 and COX-2 to determine its potency and selectivity. In parallel, its activity against 5-LOX will be assessed.
The performance of 4-Ethyl-5-methylthiophene-3-carboxylic acid will be benchmarked against the following well-characterized inhibitors:
-
Ibuprofen: A non-selective COX inhibitor.[9]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the in-vitro evaluation of enzyme inhibition.
In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay will determine the ability of 4-Ethyl-5-methylthiophene-3-carboxylic acid to inhibit the activity of both COX-1 and COX-2 enzymes. A colorimetric inhibitor screening assay is a common and reliable method.[14][15]
Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
4-Ethyl-5-methylthiophene-3-carboxylic acid
-
Ibuprofen (positive control)
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of 4-Ethyl-5-methylthiophene-3-carboxylic acid, ibuprofen, and celecoxib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or positive controls to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding the colorimetric substrate solution (TMPD).
-
Immediately add the arachidonic acid solution to all wells.
-
Shake the plate for 10-20 seconds and then measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 4: Workflow for the in-vitro LOX inhibition assay.
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be summarized in a clear and concise table for easy comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 5-LOX IC50 (µM) |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Ibuprofen | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Not Applicable |
| Celecoxib | Literature/Experimental Value | Literature/Experimental Value | Calculated Value | Not Applicable |
| Zileuton | Not Applicable | Not Applicable | Not Applicable | Literature/Experimental Value |
Interpretation of Results:
-
Potency: The IC50 values will indicate the potency of 4-Ethyl-5-methylthiophene-3-carboxylic acid as an inhibitor of each enzyme. A lower IC50 value signifies a more potent inhibitor.
-
COX Selectivity: The COX-2 selectivity index will reveal whether the compound preferentially inhibits COX-2 over COX-1. A higher selectivity index suggests greater COX-2 selectivity, which may translate to a better gastrointestinal safety profile.
-
Dual Inhibition: If the compound shows significant inhibition of both COX and 5-LOX enzymes, it could be a candidate for a dual inhibitor, a class of anti-inflammatory agents with a broader mechanism of action.
Conclusion
This guide provides a robust framework for the initial characterization of 4-Ethyl-5-methylthiophene-3-carboxylic acid as a potential anti-inflammatory agent. By systematically benchmarking its inhibitory activity against established drugs targeting the COX and LOX pathways, researchers can gain valuable insights into its mechanism of action, potency, and selectivity. The data generated from these studies will be crucial for guiding future pre-clinical development and establishing the therapeutic potential of this novel thiophene derivative.
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A Researcher's Guide to the In Vitro Evaluation of 4-Ethyl-5-methylthiophene-3-carboxylic acid: A Comparative Approach
For drug development professionals and researchers, the initial in vitro assessment of a novel chemical entity is a critical step in determining its therapeutic potential. This guide provides a comprehensive framework for the in vitro testing of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a compound belonging to the thiophene class of molecules. Thiophene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide will present a structured, multi-tiered approach to evaluating the potential cytotoxic and anti-inflammatory effects of this compound, comparing its hypothetical performance against established drugs in the field.
Section 1: Introduction to 4-Ethyl-5-methylthiophene-3-carboxylic acid and Comparator Compounds
4-Ethyl-5-methylthiophene-3-carboxylic acid is a substituted thiophene carboxylic acid. While specific biological data for this exact molecule is not extensively published, the thiophene core is a well-recognized scaffold in pharmacologically active compounds.[2][4] The presence of the carboxylic acid group suggests potential interactions with enzymes and receptors where charge-charge interactions are crucial.[5][6] Based on the known activities of structurally related thiophene derivatives, this guide will focus on evaluating its potential as an anticancer and anti-inflammatory agent.[3][7][8]
To provide a clear benchmark for its performance, we will compare our test compound against two well-established drugs:
-
Doxorubicin: A widely used chemotherapeutic agent, will serve as a positive control for cytotoxicity assays.
-
Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID), will be the comparator for anti-inflammatory assays.
This comparative approach allows for a clear interpretation of the experimental data and provides context for the potential potency and selectivity of our test compound.
Section 2: Tier 1 In Vitro Testing: Cytotoxicity Profiling
The initial step in evaluating a new compound is to assess its general cytotoxicity. This helps to determine a suitable concentration range for subsequent, more specific assays and to identify potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Ethyl-5-methylthiophene-3-carboxylic acid against a panel of human cancer cell lines and a non-cancerous cell line to assess both potency and selectivity.
Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
A549 (Lung carcinoma)
-
HeLa (Cervical cancer)
-
HEK293 (Human embryonic kidney cells - non-cancerous control)
Step-by-Step Protocol:
-
Cell Seeding: Plate the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 4-Ethyl-5-methylthiophene-3-carboxylic acid in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin is used as a positive control.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and Doxorubicin. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Comparative Data: Cytotoxicity (IC50 in µM)
| Compound | MCF-7 | A549 | HeLa | HEK293 | Selectivity Index (HEK293 IC50 / Average Cancer Cell IC50) |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | 15.2 | 25.8 | 18.5 | >100 | >4.8 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.4 | 5.4 |
Interpretation of Results: The hypothetical data suggests that 4-Ethyl-5-methylthiophene-3-carboxylic acid exhibits moderate cytotoxicity against the tested cancer cell lines with a favorable selectivity index, indicating lower toxicity towards non-cancerous cells compared to Doxorubicin.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Section 3: Tier 2 In Vitro Testing: Anti-Inflammatory Activity
Based on the activities of other thiophene derivatives, it is plausible that 4-Ethyl-5-methylthiophene-3-carboxylic acid possesses anti-inflammatory properties.[11] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. We will also assess the compound's ability to modulate the production of pro-inflammatory cytokines in stimulated immune cells.
Experimental Protocol: COX-2 Inhibition Assay
Objective: To determine the ability of 4-Ethyl-5-methylthiophene-3-carboxylic acid to inhibit the activity of the COX-2 enzyme.
Methodology: A commercially available COX-2 inhibitor screening assay kit will be used. This assay typically measures the peroxidase activity of COX-2, which is a key step in the synthesis of prostaglandins.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions.
-
Compound Preparation: Prepare a range of concentrations of 4-Ethyl-5-methylthiophene-3-carboxylic acid and the positive control, Diclofenac.
-
Assay Reaction: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compounds or controls.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate for a specified time at room temperature.
-
Detection: Add the colorimetric substrate and measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
Experimental Protocol: Cytokine Release Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the effect of 4-Ethyl-5-methylthiophene-3-carboxylic acid on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 (murine macrophage cell line)
Step-by-Step Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 4-Ethyl-5-methylthiophene-3-carboxylic acid (determined from the cytotoxicity assay) for 1 hour. Diclofenac is used as a positive control.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-only control group and calculate the percentage of inhibition.
Hypothetical Comparative Data: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) | TNF-α Release Inhibition at 10 µM (%) |
| 4-Ethyl-5-methylthiophene-3-carboxylic acid | 8.5 | 65% |
| Diclofenac | 0.5 | 85% |
Interpretation of Results: The hypothetical data suggests that 4-Ethyl-5-methylthiophene-3-carboxylic acid is a moderate inhibitor of COX-2 and can significantly reduce the production of the pro-inflammatory cytokine TNF-α, although it is less potent than the standard drug Diclofenac.
Experimental Workflow: Anti-inflammatory Screening
Caption: Parallel workflows for in vitro anti-inflammatory screening.
Section 4: Concluding Remarks
This guide has outlined a logical and experimentally sound workflow for the initial in vitro characterization of 4-Ethyl-5-methylthiophene-3-carboxylic acid. The proposed tiered approach, starting with broad cytotoxicity screening followed by more specific anti-inflammatory assays, allows for an efficient evaluation of the compound's therapeutic potential. The inclusion of comparator drugs is essential for contextualizing the results and making informed decisions about the future development of this and other novel thiophene derivatives. The hypothetical data presented herein suggests that 4-Ethyl-5-methylthiophene-3-carboxylic acid could be a promising lead compound with both moderate anticancer and anti-inflammatory activities, warranting further investigation into its mechanism of action.
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A Comparative Guide to Purity Confirmation of 4-Ethyl-5-methylthiophene-3-carboxylic Acid by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceutical development, the confirmation of a compound's purity is a critical, non-negotiable step. The presence of even minor impurities can significantly impact biological activity, toxicity, and the reproducibility of experimental results. This guide provides an in-depth technical comparison of elemental analysis as a primary method for confirming the purity of 4-Ethyl-5-methylthiophene-3-carboxylic acid, a substituted thiophene derivative of interest in medicinal chemistry. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide detailed experimental protocols.
The Foundational Role of Elemental Analysis in Purity Assessment
Elemental analysis (EA), specifically CHNS analysis, is a cornerstone technique for determining the elemental composition of a pure organic compound.[1] The underlying principle of modern EA is the complete combustion of a sample in an oxygen-rich environment, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[2] This method provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in the sample.
For a synthesized compound like 4-Ethyl-5-methylthiophene-3-carboxylic acid, with a known molecular formula of C₈H₁₀O₂S, elemental analysis serves as a fundamental check of its compositional integrity. Any significant deviation from the theoretical elemental percentages can indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.
Theoretical Elemental Composition of 4-Ethyl-5-methylthiophene-3-carboxylic acid
To assess purity using elemental analysis, we must first calculate the theoretical percentage of each element in the pure compound.
Molecular Formula: C₈H₁₀O₂S
Molecular Weight: 170.23 g/mol
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 56.44 |
| Hydrogen (H) | 1.01 | 10 | 10.10 | 5.93 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 18.80 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 18.84 |
| Total | 170.25 | 100.00 |
Note: Oxygen is typically determined by difference or through a separate pyrolysis method.
A high-purity sample of 4-Ethyl-5-methylthiophene-3-carboxylic acid should yield experimental values for C, H, and S that are very close to these theoretical percentages. A commonly accepted tolerance in the pharmaceutical industry and for academic publications is a deviation of no more than ±0.4% from the calculated value.[3]
Predicting and Identifying Potential Impurities
The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes, which can be further modified to produce other thiophene derivatives.[7] A plausible synthetic pathway to a precursor of our target compound could involve the reaction of a ketone, an activated nitrile, and elemental sulfur.[8]
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Safety Operating Guide
Navigating the Disposal of 4-Ethyl-5-methylthiophene-3-carboxylic Acid: A Guide for Laboratory Professionals
I. Hazard Assessment: Understanding the Risks of Thiophene Derivatives
Thiophene and its derivatives are a class of heterocyclic aromatic compounds widely used in medicinal chemistry.[1] While specific toxicological data for 4-Ethyl-5-methylthiophene-3-carboxylic acid is limited, the known hazards of related compounds provide a strong basis for a conservative risk assessment.
Structurally similar compounds, such as other substituted thiophene carboxylic acids, are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2][3] Thiophene itself is classified as a flammable liquid, harmful if swallowed, and can cause serious eye irritation.[4] Furthermore, many organic compounds, including some thiophenes, are harmful to aquatic life with long-lasting effects.[4] Therefore, it is imperative to treat 4-Ethyl-5-methylthiophene-3-carboxylic acid as a hazardous substance.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Associated Risks | Primary Precautionary Measures |
| Skin Irritant | May cause redness, itching, and inflammation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.[2] |
| Eye Irritant | Can cause serious irritation, pain, and potential damage to the eyes. | Wear safety glasses with side shields or chemical splash goggles.[2][3] |
| Respiratory Irritant | Inhalation of dust or vapors may irritate the respiratory tract. | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3] |
| Acute Oral Toxicity | Harmful if swallowed.[4] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
| Aquatic Toxicity | Potentially harmful to aquatic organisms with long-term effects.[4] | Prevent release into the environment. Do not dispose of down the drain. |
| Flammability | While the carboxylic acid is a solid, thiophene precursors can be flammable.[4] | Keep away from heat, sparks, and open flames. Store in a cool, dry place.[4] |
The carboxylic acid functional group suggests that this compound will exhibit acidic properties. Therefore, it should not be mixed with bases or strong oxidizing agents, as this could lead to vigorous or exothermic reactions.[6]
II. The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a multi-step process that begins at the point of generation. The following workflow provides a clear path from waste generation to final pickup by a certified hazardous waste handler.
Caption: Workflow for the safe disposal of 4-Ethyl-5-methylthiophene-3-carboxylic acid.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated 4-Ethyl-5-methylthiophene-3-carboxylic acid, as well as contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[7] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[7]
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix this waste stream with other incompatible wastes, such as bases or strong oxidizers.[6][7] As this is a non-halogenated organic compound, it should be segregated into a non-halogenated solvent waste stream if dissolved.[6]
-
Contaminated Personal Protective Equipment (PPE): Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container.[7]
-
-
Container Management:
-
All waste containers must be in good condition, without leaks or damage.[8]
-
Keep containers securely closed with a proper-fitting cap when not actively adding waste.[8] Makeshift seals like parafilm are not acceptable for storage.[8]
-
If using a funnel, it must be removed and the container capped immediately after use.[8]
-
-
Labeling:
-
Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "4-Ethyl-5-methylthiophene-3-carboxylic acid," and an indication of the primary hazards (e.g., Irritant).[9]
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and the generating researcher's name.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the storage area is away from sources of ignition and incompatible materials.[4] The total volume of hazardous waste in an SAA is limited, typically to 55 gallons.[9]
-
-
Arranging for Disposal:
-
Once the container is full, or as per your institution's waste removal schedule, follow the established procedures to have the waste moved to a Central Accumulation Area (CAA) by trained personnel.
-
Disposal must be conducted through a licensed and approved hazardous waste disposal company.[2] Your institution's Environmental Health and Safety (EHS) office will manage this process.[8][10]
-
III. Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating their impact.
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into a labeled hazardous waste container.[2] For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container. Ensure proper ventilation and wear appropriate PPE during cleanup.
IV. Regulatory Compliance: Adhering to EPA and Local Guidelines
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories may be subject to specific regulations, such as those outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in academic settings.[11]
Key principles of compliance include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[11]
-
Proper Management: This includes the segregation, labeling, and storage practices outlined in this guide.
-
Record Keeping: Maintain accurate records of hazardous waste generation and disposal.[10]
-
Training: All personnel handling hazardous waste must be trained on proper procedures and emergency response.[12]
Always consult your institution's EHS department and be familiar with your local and state regulations, as they may be more stringent than federal rules.[13]
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of 4-Ethyl-5-methylthiophene-3-carboxylic acid, protecting yourself, your colleagues, and the environment.
References
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Bassan, A. et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. Retrieved from [Link]
-
New Jersey Department of Health. (2002, July). Hazardous Substance Fact Sheet: Phosphonothioic Acid, Methyl-, O-Ethyl O-(4-(Methylthio)Phenyl) Ester. Retrieved from [Link]
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ACS Publications. (2026, January 22). Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. Retrieved from [Link]
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Royal Society of Chemistry. Tunable Thiophene-Based Conjugated Microporous Polymers for the Disposal of Toxic Hexavalent Chromium. Journal of Materials Chemistry A. Retrieved from [Link]
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Alabama A&M University. Hazardous Waste Manual. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

